Ceretec
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H18N2O5Tc |
|---|---|
Molecular Weight |
393.21 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid;technetium-99 |
InChI |
InChI=1S/C14H18N2O5.Tc/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21;/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21);/i;1+1 |
InChI Key |
QWQBDAUZJBGOHJ-IEOVAKBOSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |
Synonyms |
99m-Tc-HMPAO 99mTc-HMPAO Ceretec Tc 99m Exametazime Tc 99m Hexamethylpropyleneamine Oxime Tc-99m HMPAO Tc-99m-Exametazime Tc-99m-Hexamethylpropyleneamine Oxime Technetium Tc 99m Exametazime Technetium Tc 99m Hexamethylpropylene amine Oxime Technetium Tc 99m Hexamethylpropylene-amine Oxime Technetium Tc 99m Hexamethylpropyleneamine Oxime |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ceretec (99mTc-Exametazime) in Brain Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m exametazime, commercially known as Ceretec, is a pivotal radiopharmaceutical agent in nuclear medicine, primarily utilized for Single Photon Emission Computed Tomography (SPECT) to evaluate regional cerebral blood flow (rCBF).[1][2] Its diagnostic utility spans the assessment of cerebrovascular diseases like stroke, the evaluation of dementia, and the localization of epileptic foci.[1][3] The efficacy of this compound as a brain imaging agent is rooted in its unique physicochemical properties, which facilitate its passage across the blood-brain barrier and subsequent retention within brain tissue, providing a static snapshot of cerebral perfusion at the time of injection.[4] This guide provides a detailed examination of the core mechanism of action, relevant quantitative data, and standardized experimental protocols for the use of this compound in brain imaging.
Core Mechanism of Action
The functionality of 99mTc-exametazime is a two-stage process: first, its penetration into the brain, and second, its retention within the brain cells. This mechanism is fundamentally dependent on a chemical transformation from a lipophilic to a hydrophilic state.
Blood-Brain Barrier Penetration
Following intravenous injection, 99mTc-exametazime (also known as 99mTc-HMPAO) exists as a neutral, lipid-soluble (lipophilic) complex. This lipophilicity is the critical property that allows it to passively diffuse across the highly selective blood-brain barrier (BBB), a feat not achievable by polar or charged molecules.[5][6] The uptake into the brain is extremely rapid, with peak levels reached within a minute of injection, and is directly proportional to the regional cerebral blood flow.[3][7] Therefore, regions with higher blood flow will initially accumulate more of the radiotracer.
Intracellular Conversion and Trapping
Once the lipophilic 99mTc-HMPAO complex enters the brain cells, it undergoes a crucial metabolic change. It is converted into a less lipophilic, polar, and hydrophilic species.[8][9] This conversion is primarily mediated by an intracellular reaction with glutathione (GSH), a tripeptide antioxidant abundant within brain cells.[10][11] Studies have shown that astrocytes, a type of glial cell, are a predominant site for this retention mechanism.[10]
The resulting hydrophilic complex is unable to diffuse back across the cell membrane or the blood-brain barrier.[8] This effective "trapping" fixes the radioactivity within the cells for a prolonged period, allowing for high-quality SPECT imaging to be performed hours after the initial injection.[3][4][7] The distribution of the trapped radiotracer thus provides a stable map of cerebral blood flow as it was at the moment of injection.
Pharmacokinetics and Quantitative Data
The biodistribution and retention of this compound have been quantified in numerous studies. The key pharmacokinetic parameters are summarized below.
| Parameter | Value | Reference(s) |
| Peak Brain Uptake | 3.5% - 7.0% of injected dose | [3][7] |
| Time to Peak Brain Uptake | Within 1 minute post-injection | [3][7] |
| Initial Washout from Brain | Up to 15% of peak activity is lost by 2 minutes post-injection | [3][7] |
| Retention After Initial Washout | Little activity is lost over the subsequent 24 hours, other than by physical decay | [3][7] |
| In Vitro Conversion Rate | The lipophilic complex converts to a hydrophilic species at ~12% per hour | |
| In Vivo Conversion Rate Constant (Human Brain) | ~0.80 min⁻¹ | [11] |
| GSH Reaction Rate Constant (d,l-HM-PAO) | 208 - 317 L/mol/min | [11] |
Experimental Protocols
Strict adherence to standardized protocols is essential for ensuring the quality and diagnostic accuracy of this compound brain imaging.
Protocol 1: Radiolabeling of Exametazime
This protocol outlines the preparation of 99mTc-exametazime from a commercial this compound kit. Aseptic procedures must be maintained throughout.[12]
-
Eluate Preparation: Obtain sterile, pyrogen-free sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator. The eluate should not be more than 30 minutes old when used for reconstitution.[13]
-
Reconstitution: Add 370 MBq to 2000 MBq (10 mCi to 54 mCi) of the sodium pertechnetate eluate to a shielded this compound vial containing the freeze-dried exametazime and stannous chloride. The volume is typically adjusted to 5 mL with preservative-free 0.9% sodium chloride to achieve the correct radioactive concentration.
-
Incubation: Gently mix the vial and allow it to stand for a few minutes at room temperature to ensure complete complex formation. The final pH of the solution will be between 9.0 and 9.8.
-
Quality Control: Before administration, the radiochemical purity of the lipophilic 99mTc-exametazime complex must be determined. This is typically done using thin-layer chromatography (TLC). A radiochemical purity of greater than 80% is required for acceptance.[13]
-
Use: The final preparation is unstable and must be administered to the patient within 30 minutes of reconstitution.[13]
Protocol 2: Cerebral Perfusion SPECT Imaging
This protocol details the procedure for patient administration and image acquisition.
-
Patient Preparation: To minimize cerebral activation from external stimuli, the patient should rest in a quiet, dimly lit room for at least 15 minutes prior to and during the injection.[14] An intravenous catheter should be placed beforehand.
-
Dosing and Administration:
-
Uptake Phase: The patient should remain in a resting state for several minutes post-injection to allow for tracer uptake and initial clearance from the blood pool.
-
Image Acquisition:
-
Timing: Static imaging is typically performed 30 to 90 minutes after administration.[15]
-
Equipment: A gamma camera equipped for SPECT imaging with a high-resolution collimator is used.[14]
-
Positioning: The patient is positioned supine with their head comfortably immobilized in a head holder to prevent motion artifacts.[14]
-
Parameters: Images are acquired using a 128x128 matrix, with a non-circular orbit around the head.[14]
-
-
Image Reconstruction: The acquired projection data is reconstructed into transverse, sagittal, and coronal slices for analysis of regional tracer distribution.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]
- 3. Technetium Tc-99m exametazime | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cerebral uptake and retention of 99Tcm-hexamethylpropyleneamine oxime (99Tcm-HM-PAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (technetium tc-99m exametazime) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 8. The behavior of 99mTc-hexamethylpropyleneamineoxime (99mTc-HMPAO) in blood and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perfusion scanning using 99mTc-HMPAO detects early cerebrovascular changes in the diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain energy metabolism in Alzheimer's disease: 99mTc-HMPAO SPECT imaging during verbal fluency and role of astrocytes in the cellular mechanism of 99mTc-HMPAO retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. radiology.unm.edu [radiology.unm.edu]
- 15. drugs.com [drugs.com]
Technetium Tc 99m Exametazime: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Technetium Tc 99m exametazime, a vital radiopharmaceutical agent, plays a crucial role in nuclear medicine, primarily for the assessment of regional cerebral blood flow and the localization of infection and inflammation through leukocyte labeling. This technical guide provides an in-depth exploration of the core chemical properties of technetium Tc 99m exametazime. It encompasses a detailed examination of its synthesis, physicochemical characteristics, stability, and the stringent quality control measures essential for its clinical application. The document is structured to serve as a comprehensive resource, featuring quantitative data presented in structured tables, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals engaged in drug development.
Chemical and Physical Properties
Technetium Tc 99m exametazime is a coordination complex formed by the reaction of the radioisotope technetium-99m with the ligand exametazime. Exametazime, also known as hexamethylpropyleneamine oxime (HMPAO), is a lipophilic chelating agent.[1][2] The resulting complex is neutral and lipid-soluble, properties that are critical for its biological applications.[3]
The ligand, exametazime, exists as two diastereomers: d,l-HMPAO and meso-HMPAO.[4] For clinical use, the d,l racemic mixture is utilized as it forms the lipophilic complex with technetium-99m that can cross the blood-brain barrier.[2][4]
Table 1: General Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | [--INVALID-LINK---N,N',N'',N''']oxotechnetium(99mTc) | [2] |
| Synonyms | Technetium Tc 99m HMPAO, Ceretec | [1][2] |
| Molecular Formula | C13H25N4O3Tc | [1] |
| Molecular Weight | 384.27 g/mol | [1] |
| Radioisotope | Technetium-99m (99mTc) | [5] |
| 99mTc Half-life | 6.02 hours | [3][6] |
| 99mTc Gamma Ray Energy | 140 keV | [5][6] |
| Appearance of Reconstituted Solution | Clear, colorless to pale straw-colored | [7] |
| pH of Reconstituted Solution | 9.0 - 9.8 (unstabilized) 5.0 - 8.0 (cobalt stabilized) | [7] |
Synthesis and Preparation
The preparation of technetium Tc 99m exametazime involves the reconstitution of a sterile, non-pyrogenic, lyophilized kit with a sterile solution of sodium pertechnetate (Na99mTcO4) from a 99mMo/99mTc generator. The kit typically contains exametazime, a reducing agent (stannous chloride dihydrate), and sodium chloride.[6][8]
Synthesis of the Ligand: d,l-HMPAO
A novel synthesis method for producing high-purity d,l-HMPAO, free from the meso-diastereomer, has been developed.[4][9] This process involves a two-step synthesis followed by a purification procedure.
Experimental Protocol: Synthesis of d,l-HMPAO [4][9]
-
Condensation: The synthesis begins with the condensation of propanediamine with a keto-oxime to form a bisimine intermediate.
-
Reduction: The resulting bisimine is then reduced to yield a mixture of meso- and d,l-HMPAO.
-
Diastereomeric Separation: The d- and l-enantiomers are separated from the mixture through repeated crystallizations from ethanol as their tartrate salts.
-
Final Product: The separated d- and l-enantiomer tartrate salts are then combined in equal proportions to yield the final d,l-HMPAO product.
This method has been reported to produce d,l-HMPAO with a chemical purity of over 99% and a yield of approximately 18-20% over a 10-day period.[4][9]
Radiolabeling with Technetium-99m
The radiolabeling process is a straightforward reconstitution of the lyophilized kit.
Experimental Protocol: Reconstitution of the Exametazime Kit [10]
-
Place a vial containing the lyophilized exametazime mixture into a suitable lead shield.
-
Aseptically inject 5 mL of sterile, additive-free sodium pertechnetate Tc 99m eluate (0.37 - 2.0 GBq) into the vial.
-
To normalize the pressure, withdraw 5 mL of gas from the space above the solution before removing the syringe.
-
Gently swirl the vial for 10 seconds to ensure complete dissolution of the powder.
-
The technetium Tc 99m exametazime injection is now ready for quality control testing.
-
For cerebral scintigraphy, a cobalt stabilizer solution can be added to extend the useful life of the preparation. This is not to be used for leukocyte labeling.[10]
Stability and Lipophilicity
The primary lipophilic complex of technetium Tc 99m exametazime is unstable and converts over time to a secondary, less lipophilic complex.[10][11] This conversion is significant as the secondary complex cannot cross the blood-brain barrier.[11]
The unstabilized preparation has a useful life of only 30 minutes.[11] The stability can be extended to at least 5 hours by the addition of a cobalt chloride stabilizer.[12] The rate of decomposition is also influenced by factors such as pH and the presence of excess stannous ions.[11]
Table 2: Stability of Technetium Tc 99m Exametazime
| Parameter | Unstabilized | Cobalt Stabilized | Reference(s) |
| Useful Life | ≤ 30 minutes | ≥ 5 hours | [11][12] |
| Conversion Rate | Approximately 12% per hour to a less lipophilic complex | Significantly reduced | [3][11] |
Quality Control
Due to the instability of the complex and the potential for radiochemical impurities, stringent quality control is mandatory before administration to a patient. A radiochemical purity of at least 80% for the primary lipophilic complex is required.[11][12] The main potential radiochemical impurities are free pertechnetate (99mTcO4-), hydrolyzed-reduced technetium (99mTcO2), and the secondary 99mTc-exametazime complex.[11][13]
A three-paper chromatography system is the standard method for determining radiochemical purity.[14]
Experimental Protocol: Radiochemical Purity Testing by Three-Paper Chromatography [11][13][14]
System 1: Determination of Secondary Complex and Hydrolyzed-Reduced Technetium
-
Stationary Phase: Whatman No. 1 or equivalent paper strip.
-
Mobile Phase: Methyl ethyl ketone (MEK).
-
Procedure:
-
Apply a spot of the reconstituted solution to the origin of the paper strip.
-
Develop the chromatogram in a tank containing MEK until the solvent front reaches a pre-marked line.
-
The lipophilic 99mTc-exametazime complex and free pertechnetate migrate with the solvent front (Rf 0.8-1.0), while the secondary complex and hydrolyzed-reduced technetium remain at the origin (Rf 0.0-0.1).
-
Cut the strip at a designated point and measure the radioactivity in each section.
-
Calculate the percentage of activity at the origin (A%).
-
System 2: Determination of Free Pertechnetate
-
Stationary Phase: Gelman Solvent Saturation Pads or equivalent.
-
Mobile Phase: 0.9% Sodium Chloride (Saline).
-
Procedure:
-
Apply a spot of the reconstituted solution to the origin of the paper strip.
-
Develop the chromatogram in a tank containing saline.
-
Free pertechnetate migrates with the solvent front (Rf 0.8-1.0), while the lipophilic complex, secondary complex, and hydrolyzed-reduced technetium remain at the origin.
-
Cut the strip and measure the radioactivity in each section.
-
Calculate the percentage of activity at the solvent front (B%).
-
System 3: Determination of Hydrolyzed-Reduced Technetium
-
Stationary Phase: Whatman No. 1 or equivalent paper strip.
-
Mobile Phase: 50% Acetonitrile in water.
-
Procedure:
-
Apply a spot of the reconstituted solution to the origin of the paper strip.
-
Develop the chromatogram in the acetonitrile solution.
-
Hydrolyzed-reduced technetium remains at the origin, while the other species migrate.
-
Cut the strip and measure the radioactivity in each section.
-
Calculate the percentage of activity at the origin.
-
Calculation of Radiochemical Purity:
% Lipophilic 99mTc-exametazime complex = 100% - A% - B%
Table 3: Chromatographic Data for Radiochemical Purity Testing
| System | Stationary Phase | Mobile Phase | Migrating Species (Rf ~1.0) | Stationary Species (Rf ~0.0) | Reference(s) |
| 1 | Paper Chromatography | Methyl Ethyl Ketone (MEK) | Lipophilic complex, Pertechnetate | Secondary complex, Hydrolyzed-reduced Tc | [13][14] |
| 2 | Paper Chromatography | 0.9% Sodium Chloride | Pertechnetate | Lipophilic complex, Secondary complex, Hydrolyzed-reduced Tc | [13][14] |
| 3 | Paper Chromatography | 50% Acetonitrile | Lipophilic complex, Secondary complex, Pertechnetate | Hydrolyzed-reduced Tc | [13] |
Mechanism of Action and Biodistribution
The clinical utility of technetium Tc 99m exametazime is a direct consequence of its chemical properties. The primary lipophilic complex is able to rapidly cross the blood-brain barrier.[3][5] Once inside the brain, it is believed to be converted to the less lipophilic secondary complex, which is then trapped, allowing for imaging of cerebral perfusion.[3]
Table 4: Biodistribution of Technetium Tc 99m Exametazime
| Organ/Tissue | Uptake (% Injected Dose) | Time Post-Injection | Reference(s) |
| Brain | 3.5 - 7.0% | 1 minute | [1][11] |
| Gastrointestinal Tract | ~30% | Immediately after injection | [1] |
Following intravenous injection, the complex is rapidly cleared from the blood.[1][11] A significant portion of the injected dose is taken up by the gastrointestinal tract and is excreted over 48 hours.[1]
Visualizations
Workflow for Radiochemical Purity Testing
Caption: Workflow for determining the radiochemical purity of Tc 99m exametazime.
Proposed Mechanism of Brain Uptake and Retention
Caption: Mechanism of Tc 99m exametazime uptake and retention in the brain.
Conclusion
Technetium Tc 99m exametazime remains an indispensable tool in diagnostic imaging. Its efficacy is intrinsically linked to its unique chemical properties, particularly the lipophilicity of the primary complex. A thorough understanding of its synthesis, stability, and the critical importance of rigorous quality control is paramount for its safe and effective clinical use. This guide has provided a detailed overview of these aspects to support the ongoing research and development in the field of radiopharmaceuticals.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technetium Tc-99m exametazime | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. openmedscience.com [openmedscience.com]
- 7. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime. | Semantic Scholar [semanticscholar.org]
- 8. The biodistribution of technetium-99m-hexamethylpropylene amine oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The behavior of 99mTc-hexamethylpropyleneamineoxime (99mTc-HMPAO) in blood and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of technetium-99m d,1-HM-PAO decomposition in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Drax Exametazime, this compound (technetium Tc 99m exametazime) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ref.mcbradiology.com [ref.mcbradiology.com]
A Deep Dive into Ceretec: Foundational Neurology Research for Drug Development
An In-depth Technical Guide for Researchers and Scientists
Ceretec™, the brand name for Technetium-99m (99mTc) exametazime, is a radiopharmaceutical agent crucial for the evaluation of regional cerebral blood flow (rCBF).[1] Its ability to cross the blood-brain barrier and provide a snapshot of brain perfusion has made it an invaluable tool in neurology, particularly in the study of stroke, dementia, and other cerebrovascular diseases.[2][3] This technical guide synthesizes foundational research on this compound, providing detailed insights into its mechanism of action, experimental protocols, and key quantitative data to support further research and drug development.
Core Mechanism of Action and Retention
This compound's diagnostic efficacy lies in its two-stage mechanism. Initially, the lipophilic 99mTc-exametazime complex rapidly crosses the blood-brain barrier.[2] Once inside the brain cells, it undergoes a conversion to a less lipophilic, hydrophilic form.[4][5] This transformed molecule is then trapped intracellularly, allowing for stable SPECT (Single Photon Emission Computed Tomography) imaging.[6] The retention is not permanent, with some washout observed, but it is sufficiently long for high-quality imaging.
The intracellular trapping mechanism is critically dependent on the redox state of the cell and the presence of glutathione (GSH).[7][8][9] The conversion from the lipophilic to the hydrophilic form is facilitated by an intracellular reduction reaction, where glutathione plays a significant role.[8][10] This dependence on the cellular redox environment suggests that this compound uptake may not only reflect blood flow but also cellular metabolic status.[7]
Quantitative Biodistribution and Pharmacokinetics
The biodistribution of this compound has been well-characterized in both human and animal studies. Understanding the quantitative aspects of its uptake and clearance is essential for accurate interpretation of SPECT images and for the development of new neurological drugs that may alter cerebral perfusion.
| Parameter | Value | Species | Reference |
| Maximum Brain Uptake | 3.5 - 7.0% of injected dose | Human | [5][11][12] |
| Time to Maximum Brain Uptake | Within 1 minute post-injection | Human | [5][11][12] |
| Initial Brain Elimination | Up to 15% of activity eliminated by 2 minutes post-injection | Human | [5][12] |
| Recommended Adult Dose (Cerebral Scintigraphy) | 370-740 MBq (10-20 mCi) | Human | [5][12][13] |
| Recommended Adult Dose (Leukocyte Labeled Scintigraphy) | 185-370 MBq (5-10 mCi) | Human | [14][15] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon foundational research. The following sections outline key experimental protocols for working with this compound.
Radiolabeling of Autologous Leukocytes with 99mTc-Exametazime
This procedure is used for localizing intra-abdominal infections and inflammatory bowel disease.
Materials:
-
60 mL plastic syringe
-
2 mL Heparin
-
8 mL of 6% Hydroxyethyl starch
-
0.9% Sodium Chloride Injection, USP
-
Leukocyte-poor plasma (LPP)
-
Reconstituted 99mTc-exametazime
Procedure:
-
Draw 2 mL of Heparin and 8 mL of 6% Hydroxyethyl starch into a 60 mL syringe.
-
Withdraw approximately 40 mL of whole blood from the patient into the same syringe.
-
Allow the syringe to stand for 45-60 minutes to allow red blood cell sedimentation.
-
Carefully separate the leukocyte-rich plasma into a sterile, conical centrifuge tube.
-
Centrifuge the tube at 400 g for 5 minutes to form a white blood cell (WBC) button.
-
Remove the supernatant (leukocyte-poor plasma) and save it for later use.
-
Resuspend the WBC button in 1 mL of 0.9% Sodium Chloride Injection.
-
Add the reconstituted 99mTc-exametazime to the WBC suspension.
-
Incubate at room temperature for 15 minutes, with gentle swirling every 5 minutes.[16]
-
Add 5 mL of the previously saved LPP back to the labeled WBCs.
-
Centrifuge at 400 g for 5 minutes.
-
Remove the supernatant.
-
Resuspend the labeled WBC button in LPP for patient administration.
Brain SPECT Imaging Protocol
This protocol is for the evaluation of regional cerebral blood flow.
Patient Preparation:
-
Patients should be in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.
-
An intravenous line should be established at least 10 minutes prior to injection.
-
The patient should remain quiet and still for at least 5 minutes post-injection.
Image Acquisition:
-
Dynamic Imaging: Can be performed between 0 to 10 minutes following injection.[5][12][13]
-
Static/Planar Imaging: Can be performed from 15 minutes up to 6 hours after injection.[5][12][13]
-
SPECT Acquisition: Typically acquired over a 360° rotation using a gamma camera.[17]
-
Matrix Size: 64x64 or 128x128 pixels.[18]
-
Rotation: Projections are typically acquired every 3-6 degrees.[18]
Image Reconstruction:
-
Filtered Backprojection: A common and fast reconstruction method.[17][19]
-
Iterative Reconstruction: A more computationally intensive method that can reduce artifacts.[17][19]
-
Attenuation Correction: Essential for accurate quantification of tracer uptake.[17]
Visualizing Key Processes
To further elucidate the complex processes involved in this compound's application, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.
References
- 1. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]
- 2. openmedscience.com [openmedscience.com]
- 3. gehealthcare.com [gehealthcare.com]
- 4. Role of glutathione in lung retention of 99mTc-hexamethylpropyleneamine oxime in two unique rat models of hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Technetium-99m-d, 1-HM-PAO: a new radiopharmaceutical for imaging regional brain perfusion using SPECT--a comparison with iodine-123 HIPDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxido-reductive state: the major determinant for cellular retention of technetium-99m-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technetium-99m-meso-HMPAO as a potential agent to image cerebral glutathione content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technetium-99m-HMPAO retention and the role of glutathione: the debate continues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. This compound (technetium tc-99m exametazime) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. drugs.com [drugs.com]
- 16. drugs.com [drugs.com]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. Filtering in SPECT Image Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cs.fit.edu [cs.fit.edu]
Navigating the Inflammatory Cascade: An In-depth Technical Guide to Exploratory Studies of Ceretec for Infection Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of diagnostic imaging, the accurate localization of infection and inflammation remains a critical challenge. Among the established nuclear medicine techniques, scintigraphy with radiolabeled autologous leukocytes has proven to be a valuable tool. This in-depth guide focuses on the use of Technetium-99m (⁹⁹ᵐTc) exametazime, commercially known as Ceretec™, for this purpose. This compound facilitates the radiolabeling of white blood cells (WBCs), which, when reinjected into the patient, migrate to sites of infection, allowing for their visualization using gamma cameras.[1][2] This guide will provide a comprehensive overview of the experimental protocols, quantitative data on diagnostic accuracy, and the underlying mechanisms of this imaging modality.
Mechanism of Localization: Following the Trail of Inflammation
The principle behind this compound-based infection imaging lies in the physiological response to infection. When tissues are invaded by pathogens, a complex inflammatory cascade is initiated. This response involves the release of various chemotactic factors that attract leukocytes, particularly neutrophils, to the site of infection.[3] The process, known as chemotaxis, is a fundamental component of the innate immune response.[4]
The key steps in leukocyte recruitment to an infection site are:
-
Rolling and Adhesion: Circulating leukocytes initially roll along the endothelial cells lining the blood vessels. Pro-inflammatory signals lead to the expression of adhesion molecules on the endothelial surface, causing the leukocytes to adhere firmly.
-
Diapedesis: The adhered leukocytes then migrate across the blood vessel wall into the surrounding tissue.
-
Chemotaxis: Guided by a concentration gradient of chemotactic agents, the leukocytes move towards the source of the infection.
By isolating a patient's own white blood cells, labeling them with ⁹⁹ᵐTc-exametazime, and re-injecting them, we are essentially creating a traceable population of immune cells that will follow this natural pathway to the site of infection.[3] The lipophilic ⁹⁹ᵐTc-exametazime complex passively diffuses across the leukocyte cell membrane. Once inside the cell, it is converted into a hydrophilic complex, effectively trapping the radionuclide within the cell.[5] These labeled cells then circulate and accumulate at infection or inflammation sites, where their emitted gamma radiation can be detected by a gamma camera.[6]
Caption: Leukocyte recruitment to an infection site.
Experimental Protocols
The successful localization of infection using this compound is highly dependent on the meticulous execution of the white blood cell labeling and imaging protocols. The following sections detail the standardized procedures based on guidelines from the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI).[2][4]
White Blood Cell Labeling with ⁹⁹ᵐTc-Exametazime
Strict aseptic technique is paramount throughout this procedure to prevent contamination of the patient's blood components.[7]
Materials:
-
Sterile syringes and needles
-
Anticoagulant Citrate Dextrose (ACD) solution
-
6% Hydroxyethyl starch (HES)
-
Sterile centrifuge tubes
-
Sterile saline
-
This compound™ (exametazime) kit
-
Freshly eluted ⁹⁹ᵐTc-pertechnetate
Procedure:
-
Blood Collection: Withdraw approximately 40-60 mL of venous blood from the patient into a syringe containing ACD as an anticoagulant.[2]
-
Erythrocyte Sedimentation: Transfer the anticoagulated blood to a sterile tube and add HES to promote red blood cell sedimentation. Allow the tube to stand for 30-60 minutes until a distinct layer of leukocyte-rich plasma (LRP) forms.
-
Leukocyte-Rich Plasma (LRP) Isolation: Carefully aspirate the LRP and transfer it to a sterile centrifuge tube.
-
Leukocyte Pelleting: Centrifuge the LRP to obtain a leukocyte pellet.
-
Plasma Removal: Decant the supernatant (leukocyte-poor plasma) into a separate sterile tube and save it for later use.
-
Cell Washing: Resuspend the leukocyte pellet in sterile saline and centrifuge again. This step washes the cells and removes residual plasma components.
-
⁹⁹ᵐTc-Exametazime Preparation: Reconstitute the this compound vial with ⁹⁹ᵐTc-pertechnetate according to the manufacturer's instructions. The unstabilized form of exametazime should be used for leukocyte labeling.[2]
-
Incubation: Add the prepared ⁹⁹ᵐTc-exametazime to the washed leukocyte pellet and incubate at room temperature for 10-15 minutes.
-
Final Preparation: After incubation, add the previously saved leukocyte-poor plasma back to the labeled cells. This helps to quench the labeling reaction and provides a more physiological suspension for reinjection.
-
Quality Control: A sample of the final preparation should be assessed for labeling efficiency, which is typically between 56% and 76%.[5]
Caption: this compound WBC labeling workflow.
Imaging Protocol
Patient Preparation: No special preparation such as fasting is required. Patients should be well-hydrated.
Administration: The recommended adult dose is 185-370 MBq (5-10 mCi) of ⁹⁹ᵐTc-labeled leukocytes administered intravenously.[2]
Imaging:
-
A large field-of-view gamma camera with a low-energy, high-resolution collimator is typically used.
-
Imaging is usually performed at 1-4 hours post-injection.[5] Delayed imaging at 18-24 hours may sometimes be necessary.[3]
-
Static planar images of the area of interest are acquired. Whole-body imaging may be performed for patients with fever of unknown origin.
-
Single Photon Emission Computed Tomography (SPECT) or SPECT/CT can provide improved localization and anatomical correlation, especially in the abdomen and pelvis.
Quantitative Data on Diagnostic Accuracy
The diagnostic performance of ⁹⁹ᵐTc-exametazime labeled leukocyte scintigraphy varies depending on the site and type of infection. The following tables summarize the reported sensitivity and specificity for various clinical indications.
| Indication | Sensitivity (%) | Specificity (%) | Reference(s) |
| Intra-abdominal Abscess | >95 | >91 | [8] |
| Inflammatory Bowel Disease (IBD) | 95-100 | 85-100 | [9][10] |
| Acute Appendicitis | 98 | 85 | [6] |
| Vascular Graft Infection | >90 (Accuracy) | >90 (Accuracy) |
Table 1: Diagnostic Performance of this compound WBC Scans in Abdominal and Vascular Infections
| Indication | Sensitivity (%) | Specificity (%) | Reference(s) |
| Peripheral Bone Osteomyelitis | 78 (with bone scan) | 84 (with bone scan) | [11] |
| Diabetic Foot Osteomyelitis | 91 | Similar to In-111 WBC | [11] |
| Spinal Osteomyelitis | 21 | 60 | [11] |
| Infected Joint Prosthesis | High (with marrow scan) | High (with marrow scan) | [12] |
Table 2: Diagnostic Performance of this compound WBC Scans in Musculoskeletal Infections
Note: The diagnostic accuracy for musculoskeletal infections, particularly in cases with underlying bone pathology, is often improved by complementary imaging with ⁹⁹ᵐTc-sulfur colloid for bone marrow mapping.[11]
Conclusion
This compound (⁹⁹ᵐTc-exametazime) labeled white blood cell scintigraphy is a well-established and valuable tool for the localization of infection and inflammation. Its high sensitivity, particularly for intra-abdominal infections and inflammatory bowel disease, makes it a crucial diagnostic modality. A thorough understanding of the underlying physiological principles, meticulous adherence to labeling and imaging protocols, and awareness of its diagnostic accuracy in different clinical scenarios are essential for its effective application in research and clinical practice. Future developments may focus on simplifying the cell labeling process and enhancing specificity through advanced imaging techniques like SPECT/CT.
References
- 1. iaea.org [iaea.org]
- 2. ref.mcbradiology.com [ref.mcbradiology.com]
- 3. European Nuclear Medicine Guide [nucmed-guide.app]
- 4. Guidelines for the labelling of leucocytes with (99m)Tc-HMPAO. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Part 9 Infection and Inflammation | Radiology Key [radiologykey.com]
- 9. Role of scintigraphy in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. snmmi.org [snmmi.org]
- 12. radiology.wisc.edu [radiology.wisc.edu]
The History and Development of Ceretec (Technetium-99m Exametazime): A Technical Guide
Introduction
Ceretec, the commercial name for Technetium-99m (99mTc) exametazime, is a key radiopharmaceutical agent with significant applications in nuclear medicine.[1] Also known by its chemical name, hexamethylpropylene amine oxime (HMPAO), this agent is primarily utilized for the assessment of regional cerebral blood flow (rCBF) through Single Photon Emission Computed Tomography (SPECT) imaging.[2][3] Its development marked a significant advancement in the functional imaging of the brain, providing critical insights into cerebrovascular diseases such as stroke and neurodegenerative conditions like dementia.[1][4] Furthermore, 99mTc-HMPAO is employed for the radiolabeling of autologous leukocytes to identify sites of infection and inflammation within the body.[1][5][6] This guide provides an in-depth overview of the history, chemical development, mechanism of action, and key experimental protocols associated with this compound.
Chemical Development and Synthesis
The HMPAO ligand exists in two diastereomeric forms: d,l-HMPAO and meso-HMPAO. The d,l racemic mixture is the active component utilized for radiopharmaceutical preparations.[5][7] The synthesis of d,l-HMPAO is a multi-step process designed to isolate the desired isomer with high purity.
Synthesis Pathway
The synthesis of HMPAO involves a two-step process: the condensation of propanediamine with a keto-oxime, followed by the reduction of the resulting bisimine.[5][7] This process initially yields a mixture of the d,l- and meso-diastereomers. The d- and l-enantiomers are then separated from the mixture through repeated crystallizations, often as their tartrate salts, and subsequently combined in equal proportions to form the final d,l-HMPAO product.[5][7]
Radiolabeling
The final d,l-HMPAO ligand is supplied in a sterile, lyophilized kit for on-site radiolabeling.[8] The kit contains exametazime, stannous chloride dihydrate as a reducing agent, and sodium chloride, all under a nitrogen atmosphere.[8] To prepare the final radiopharmaceutical, sterile, sodium pertechnetate (99mTcO4-) solution, freshly eluted from a molybdenum-99/technetium-99m generator, is added to the vial. The stannous ions reduce the technetium, allowing it to form a stable, lipophilic complex with the HMPAO ligand.
Mechanism of Action
The clinical utility of 99mTc-HMPAO is based on its unique physiological behavior, which allows it to serve as a proxy for regional blood flow.
Cerebral Uptake and Retention
99mTc-HMPAO is a lipophilic complex that, following intravenous injection, readily crosses the intact blood-brain barrier.[2] Once inside brain cells, the complex is converted from its initial lipophilic state into a more hydrophilic form.[2] This conversion prevents the molecule from diffusing back across the cell membrane and out of the brain, effectively "trapping" the radioactivity intracellularly.[2]
The primary mechanism for this intracellular conversion and trapping is believed to be a reaction with glutathione (GSH), a key intracellular antioxidant.[9] The rate of this conversion is rapid, ensuring that the initial distribution of the tracer in the brain is proportional to the regional cerebral blood flow at the time of injection.[3] An alternative retention mechanism that has been proposed involves the binding of the complex to proteins and cell organelles.[9]
Leukocyte Labeling
For inflammation and infection imaging, 99mTc-HMPAO is used to label autologous white blood cells (leukocytes) in vitro. The lipophilic nature of the complex allows it to passively diffuse across the cell membranes of leukocytes.[10] Once inside the cells, it becomes trapped. Studies have shown that the complex is preferentially taken up by eosinophils and is stored within their secretory granules.[11] These labeled cells are then re-injected into the patient and migrate to sites of infection or inflammation, which can then be visualized using SPECT imaging.
Quantitative Data Summary
The development and application of this compound are supported by extensive quantitative analysis. The tables below summarize key performance metrics.
Table 1: Synthesis and Quality Control Parameters
| Parameter | Value | Reference(s) |
| Synthesis Yield (d,l-HMPAO) | 18-20% | [5] |
| Chemical Purity (HPLC) | > 99% | [5][7] |
| Radiochemical Purity (99mTc-HMPAO) | > 95% (lipophilic complex) | [5][7] |
| Acceptable Radiochemical Purity | > 80% | [12][13] |
| Lipophilic Complex Half-life | ~4.56 hours | [9] |
Table 2: Biodistribution and Dosimetry
| Parameter | Value | Condition/Species | Reference(s) |
| Brain Uptake | 2.1 ± 0.3% | Rats | [5][7] |
| WBC Labeling Yield | 68.3 ± 6.6% | In vitro | [5][7] |
| Effective Radiation Dose | 0.011 mSv/MBq | 99mTc-HMPAO-labeled monocytes | [14][15] |
| Recommended Adult Dose (Cerebral) | 370 - 1110 MBq (10 - 30 mCi) | Intravenous | [16] |
| Recommended Adult Dose (Leukocytes) | 259 - 925 MBq (7 - 25 mCi) | Intravenous | [17] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable application of 99mTc-HMPAO in both preclinical research and clinical diagnostics.
Protocol: d,l-HMPAO Synthesis and Isolation
-
Condensation: React two molecular equivalents of the keto-oxime with propanediamine to form the bisimine intermediate.[5][7]
-
Reduction: Reduce the bisimine intermediate using sodium borohydride to yield a mixture of meso- and d,l-diastereomers.[5][7]
-
Separation: Perform repeated fractional crystallizations of the diastereomeric mixture from ethanol. The d- and l-enantiomers are separated as their tartrate salts.[5][7]
-
Pooling: Combine the isolated d- and l-enantiomer salts in equal proportions to create the d,l-HMPAO racemate.[5][7]
-
Purity Analysis: Confirm the identity and isomeric purity of the final product using Infrared Spectroscopy (IR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to ensure it is free from the meso-diastereomer.[5][6][7]
Protocol: 99mTc-HMPAO Quality Control
-
Preparation: Reconstitute a lyophilized this compound kit with a specified activity of 99mTc-pertechnetate in saline.[8]
-
Chromatography Setup: Prepare three chromatography strips: two instant thin-layer chromatography (ITLC-SA) strips and one Whatman No. 1 paper strip.[8]
-
Solvent Systems: Prepare three corresponding solvent systems: methyl ethyl ketone (MEK), 0.9% saline, and a 50% acetonitrile/water solution.[8]
-
Spotting: Within 15 minutes of reconstitution, apply a small sample (~5 µL) of the prepared 99mTc-HMPAO solution to the origin of each of the three strips.[8]
-
Development: Immediately place each strip into its respective solvent tank and allow the solvent front to migrate.[8]
-
Analysis: After development, cut the strips into sections (e.g., origin and front) and measure the radioactivity in each section using a dose calibrator or gamma counter. Calculate the percentage of the primary lipophilic complex, hydrophilic impurities, and free pertechnetate to determine the radiochemical purity.
Protocol: Cerebral Perfusion Imaging in a Rodent Model
-
Animal Preparation: Anesthetize the subject animal (e.g., a rat) via intraperitoneal injection.[2] Place an intravenous line in the tail vein for administration of the radiotracer.[2]
-
Radiotracer Administration: Inject a dose-calibrated amount of freshly prepared 99mTc-HMPAO (e.g., 150-200 MBq for a mouse) via the intravenous line, followed by a saline flush.[2][3] The injection should occur within 30 minutes of the radiotracer's preparation to ensure high radiochemical purity.[2]
-
Uptake Phase: Allow a 30-minute uptake period for the tracer to distribute and become trapped in the brain tissue.[2]
-
SPECT/CT Imaging: Position the animal in a SPECT/CT scanner and acquire images for a designated period (e.g., 60 minutes).[3]
-
Image Analysis: Reconstruct the SPECT images and fuse them with a corresponding CT or MRI template for anatomical reference. Quantify the radioactivity in various brain regions of interest to determine relative perfusion, often expressed as a percentage of the injected dose per cubic centimeter of tissue (%ID/cc).[3]
Conclusion
Since its development, this compound (99mTc-HMPAO) has become an indispensable tool in nuclear medicine. Its unique mechanism of crossing the blood-brain barrier and subsequent intracellular trapping provides a reliable method for assessing regional cerebral blood flow. This has had a profound impact on the diagnosis and management of stroke and other cerebrovascular diseases. Furthermore, its application in leukocyte labeling continues to be a cornerstone for imaging infection and inflammation. Ongoing research and refinement of protocols ensure that 99mTc-HMPAO remains a clinically vital and scientifically valuable radiopharmaceutical.
References
- 1. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]
- 2. Perfusion scanning using 99mTc-HMPAO detects early cerebrovascular changes in the diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Cerebral blood flow imaging with technetium-99m-HMPAO SPECT in a patient with chronic subdural hematoma: relationship with neuropsychological test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Leukocyte Labeling with Tc-99m-HMPAO: The Role of Leucocyte Numbers and Medication on the Labeling Efficacy and Image Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (99m)Tc-HMPAO (this compound) is stored in and released from the granules of eosinophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Biodistribution and radiation dosimetry of 99mTc-HMPAO-labeled monocytes in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snmmi.org [snmmi.org]
- 17. Tc-99m exametazime (HMPAO) - Radio Rx [radiopharmaceuticals.info]
An In-Depth Technical Guide to Ceretec™ (99mTc-Exametazime) Uptake and Retention in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uptake and retention of Ceretec™ (technetium-99m exametazime, also known as 99mTc-HMPAO) in various tissues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are utilizing or studying this radiopharmaceutical. This guide delves into the quantitative biodistribution, the underlying molecular mechanisms of cellular retention, and detailed experimental protocols for in vitro and in vivo studies.
Introduction to this compound™
This compound™ is a radiopharmaceutical agent used for diagnostic imaging in nuclear medicine. Its primary application is in single-photon emission computed tomography (SPECT) to assess regional cerebral blood flow. The active component, 99mTc-exametazime, is a lipophilic complex that can cross the blood-brain barrier and other cell membranes. A key characteristic of this compound™ is its intracellular trapping mechanism, which allows for imaging at time points after the initial distribution phase.
Quantitative Biodistribution of this compound™
The distribution of 99mTc-exametazime throughout the body is a critical aspect of its clinical utility and safety profile. The following tables summarize the quantitative biodistribution data from studies in both humans and animal models. These values are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or per organ (%ID/organ) at various time points post-injection.
Biodistribution in Humans
The biodistribution of 99mTc-exametazime-labeled leukocytes in normal human subjects reveals initial transient uptake in the lungs, followed by accumulation in the liver, spleen, and bone marrow. The kidneys and bladder also show activity due to excretion.
| Organ | 30 minutes (%ID/organ) | 2 hours (%ID/organ) | 4 hours (%ID/organ) | 24 hours (%ID/organ) |
| Lungs | 25.8 ± 6.7 | 6.9 ± 2.1 | 4.9 ± 1.5 | 2.5 ± 0.8 |
| Liver | 16.5 ± 3.9 | 20.1 ± 4.2 | 20.8 ± 4.3 | 18.9 ± 3.9 |
| Spleen | 8.9 ± 3.1 | 14.5 ± 4.5 | 15.2 ± 4.8 | 13.8 ± 4.1 |
| Kidneys | 2.1 ± 0.6 | 2.9 ± 0.8 | 3.1 ± 0.9 | 2.8 ± 0.7 |
| Red Marrow | 10.2 ± 2.5 | 15.3 ± 3.8 | 16.1 ± 4.0 | 14.8 ± 3.7 |
| Brain | 5.4 ± 1.1 | 5.2 ± 1.0 | 5.1 ± 1.0 | 4.6 ± 0.9 |
| Blood | 25.1 ± 5.3 | 18.1 ± 4.1 | 14.8 ± 3.7 | 5.5 ± 1.8 |
Data is presented as mean ± standard deviation. The biodistribution can vary depending on whether this compound™ is administered alone or used to label cells.
Biodistribution in Animal Models
Studies in animal models, such as rats and mice, provide more detailed tissue-level data and are crucial for preclinical research. The following table presents a summary of 99mTc-exametazime biodistribution in mice at different time points.
| Organ | 30 minutes (%ID/g) | 1 hour (%ID/g) | 2 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 3.70 ± 0.13 | 3.70 ± 0.56 | 0.87 ± 0.01 | 0.26 ± 0.01 |
| Heart | 2.15 ± 0.04 | 1.95 ± 0.12 | 0.61 ± 0.04 | 0.15 ± 0.01 |
| Lungs | 4.89 ± 0.21 | 3.15 ± 0.33 | 1.25 ± 0.11 | 0.32 ± 0.03 |
| Liver | 5.12 ± 0.45 | 6.32 ± 0.51 | 5.89 ± 0.48 | 2.15 ± 0.18 |
| Spleen | 6.21 ± 0.58 | 7.89 ± 0.67 | 7.15 ± 0.62 | 2.89 ± 0.25 |
| Kidneys | 3.15 ± 0.28 | 2.89 ± 0.25 | 1.98 ± 0.17 | 0.78 ± 0.07 |
| Stomach | 1.12 ± 0.10 | 1.35 ± 0.12 | 1.10 ± 0.09 | 0.45 ± 0.04 |
| Intestine | 2.35 ± 0.21 | 3.12 ± 0.28 | 4.56 ± 0.41 | 5.12 ± 0.46 |
| Brain | 1.89 ± 0.17 | 1.75 ± 0.15 | 1.68 ± 0.14 | 1.12 ± 0.10 |
Data is presented as mean ± standard deviation from studies in BALB/c mice.[1][2]
Mechanism of Cellular Uptake and Retention
The mechanism of 99mTc-exametazime uptake and retention is a two-step process that relies on its physicochemical properties.
-
Passive Diffusion: The primary complex of 99mTc-exametazime is a lipophilic molecule. This lipophilicity allows it to passively diffuse across the lipid bilayer of cell membranes, including the blood-brain barrier.[3]
-
Intracellular Conversion and Trapping: Once inside the cell, the lipophilic 99mTc-exametazime complex is converted into a secondary, more hydrophilic complex. This conversion is primarily mediated by an enzymatic reaction involving glutathione.[3] The resulting hydrophilic complex is unable to diffuse back across the cell membrane and is thus trapped within the cell.
This trapping mechanism is crucial for the utility of this compound™ in imaging, as it allows for the acquisition of images after the initial blood clearance of the agent.
Signaling Pathway for Intracellular Trapping
The following diagram illustrates the proposed mechanism for the cellular uptake and retention of 99mTc-exametazime.
Caption: Cellular uptake and glutathione-mediated trapping of 99mTc-HMPAO.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound™ uptake and retention.
Radiolabeling of Leukocytes with 99mTc-Exametazime
This protocol is a standard method for labeling white blood cells (leukocytes) for in vivo tracking and imaging of inflammation and infection.
Materials:
-
Sterile, pyrogen-free 99mTc-pertechnetate eluate
-
This compound™ (exametazime) kit
-
Acid-Citrate-Dextrose (ACD) solution
-
Hydroxyethyl starch (HES)
-
Sterile saline
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Syringes and needles
-
Centrifuge
-
Dose calibrator
Procedure:
-
Blood Collection: Draw approximately 50 mL of whole blood from the subject into a syringe containing 10 mL of ACD as an anticoagulant.
-
Erythrocyte Sedimentation: Add 10-15 mL of HES to the blood, mix gently, and allow the red blood cells to sediment for 30-60 minutes at room temperature.
-
Leukocyte-Rich Plasma (LRP) Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a sterile 50 mL centrifuge tube.
-
Cell Pellet Formation: Centrifuge the LRP at 150-200 g for 5 minutes to form a soft cell pellet.
-
Plasma Removal: Remove the supernatant (leukocyte-poor plasma) and save it for later use.
-
Cell Resuspension: Gently resuspend the cell pellet in 5 mL of sterile saline.
-
99mTc-HMPAO Preparation: Reconstitute a this compound™ vial with 5 mL of sterile 99mTc-pertechnetate (up to 1110 MBq or 30 mCi). Mix gently and incubate for 5-10 minutes at room temperature.
-
Cell Labeling: Add the prepared 99mTc-HMPAO to the resuspended leukocyte suspension. Incubate for 15-20 minutes at room temperature with occasional gentle mixing.
-
Washing: Add 10 mL of the previously saved leukocyte-poor plasma to the labeled cell suspension and centrifuge at 150-200 g for 5 minutes.
-
Final Preparation: Discard the supernatant and gently resuspend the labeled cell pellet in 5-10 mL of the saved leukocyte-poor plasma for reinjection.
-
Quality Control: Determine the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant using a dose calibrator.
In Vitro Cellular Uptake Assay
This protocol describes a general method for quantifying the uptake of 99mTc-exametazime in cultured cells.
Materials:
-
Cultured cells of interest (e.g., neuronal cells, cancer cells)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
99mTc-HMPAO
-
Scintillation counter or gamma counter
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation for Uptake: On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.
-
Initiation of Uptake: Add fresh, pre-warmed culture medium containing a known concentration of 99mTc-HMPAO to each well.
-
Incubation: Incubate the plates for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly remove the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification of Radioactivity: Transfer the cell lysate to counting vials and measure the radioactivity using a gamma counter.
-
Protein Quantification: Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay.
-
Data Analysis: Express the cellular uptake as counts per minute (CPM) per microgram of protein or as a percentage of the initial radioactivity added to the well.
Experimental Workflow for Leukocyte Labeling and Quality Control
The following diagram outlines a typical experimental workflow for the radiolabeling of leukocytes with 99mTc-HMPAO and subsequent quality control steps.
Caption: Workflow for 99mTc-HMPAO labeling of leukocytes.
Conclusion
This technical guide provides a detailed overview of the uptake and retention of this compound™ in various tissues, intended for a scientific audience. The quantitative data presented in the tables offer a valuable reference for comparative studies. The outlined experimental protocols provide a solid foundation for researchers designing in vitro and in vivo experiments with 99mTc-exametazime. The visualization of the cellular trapping mechanism and experimental workflows aims to enhance the understanding of the core principles governing the behavior of this important radiopharmaceutical. It is anticipated that this guide will serve as a useful resource for the continued research and development of applications for this compound™.
References
An In-depth Technical Guide to the Core Principles of Ceretec™ Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Ceretec™ (technetium Tc 99m exametazime) scintigraphy, a crucial nuclear medicine imaging technique. This document details the mechanism of action, experimental protocols, and quantitative data associated with this compound for its primary applications in cerebral perfusion imaging and leukocyte-labeled scintigraphy for infection and inflammation localization.
Core Principles and Mechanism of Action
This compound, also known by its chemical name technetium Tc 99m exametazime or Tc-99m HMPAO, is a radioactive diagnostic agent.[1][2] Its utility in scintigraphy stems from the unique properties of the technetium Tc 99m exametazime complex.
1.1. Cerebral Scintigraphy
For cerebral imaging, the lipophilic technetium Tc 99m exametazime complex is injected intravenously.[1] Being lipid-soluble, it readily crosses the intact blood-brain barrier via passive diffusion.[1][3][4] The distribution of the tracer in the brain is proportional to regional cerebral blood flow (rCBF).[3][4]
Once inside brain cells, the lipophilic complex undergoes a transformation. It is converted into a polar, hydrophilic species.[1] This conversion traps the technetium Tc 99m within the cells, as the hydrophilic form cannot diffuse back across the blood-brain barrier.[1][3] This intracellular trapping allows for static imaging of cerebral perfusion patterns. The amount of radioactivity in a given brain region thus reflects the blood flow to that area at the time of injection. This principle is fundamental in detecting alterations in regional cerebral perfusion in conditions like stroke.[1][5]
1.2. Leukocyte Labeled Scintigraphy
In leukocyte-labeled scintigraphy, the patient's white blood cells (leukocytes) are first isolated from a blood sample.[6][7] These isolated leukocytes are then incubated with the technetium Tc 99m exametazime complex.[1] The lipophilic nature of the complex allows it to passively diffuse across the cell membrane of the leukocytes.[1]
Similar to its action in brain cells, the complex is converted intracellularly to a polar, hydrophilic species, a process thought to involve intracellular glutathione.[1] This traps the technetium Tc 99m label inside the leukocytes. These radiolabeled leukocytes are then re-injected into the patient.[7] The labeled cells circulate in the bloodstream and accumulate at sites of infection or inflammation, allowing for their visualization through scintigraphy.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound scintigraphy.
Table 1: Dosimetry and Administration for Cerebral Scintigraphy
| Parameter | Value | Reference |
| Recommended Adult Dose | 555 MBq to 1110 MBq (15 mCi to 30 mCi) | [1] |
| Recommended Pediatric Dose (2-17 years) | 7.4–11.1 MBq/kg (0.2–0.3 mCi/kg) | [9] |
| Maximum Brain Uptake | 3.5% to 7.0% of injected dose | [2] |
| Time to Maximum Brain Uptake | Within 1 minute post-injection | [2] |
| Initial Brain Clearance | Up to 15% of activity eliminated by 2 minutes post-injection | [2] |
| Imaging Time Window (Static) | 15 minutes to 6 hours post-injection | [10] |
| Optimal Imaging Time (Stabilized/Unstabilized HMPAO) | 90 minutes post-injection for best quality | [9] |
Table 2: Dosimetry and Administration for Leukocyte Labeled Scintigraphy
| Parameter | Value | Reference |
| Recommended Adult Dose | 185 MBq to 370 MBq (5 mCi to 10 mCi) | [1] |
| Recommended Pediatric Dose (2-17 years) | 7.4 MBq/kg (0.2 mCi/kg); minimum of 74 MBq (2 mCi) | [11] |
| Time to Administer Labeled Leukocytes | As soon as possible, preferably within 20 minutes (no later than 1 hour) after labeling | [1] |
| Optimal Planar Imaging Time | 2 to 4 hours post-administration | [10] |
| Static Imaging Windows | 0.5-1.5 hours, 2-4 hours, and if necessary, 18-24 hours post-administration | [11] |
Experimental Protocols
3.1. Preparation of Technetium Tc 99m Exametazime Injection
This protocol outlines the reconstitution of the this compound kit.
-
Kit Contents : Each this compound kit contains a vial with a lyophilized mixture of 0.5 mg exametazime, stannous chloride dihydrate, and sodium chloride.[1][12] An optional cobalt stabilizer solution may also be included for cerebral scintigraphy.[1]
-
Aseptic Technique : Strict aseptic procedures must be followed throughout the preparation.[10]
-
Reconstitution :
-
Place the this compound vial in a shielded container.
-
Using a sterile syringe, add 5 mL of sterile, oxidant-free sodium pertechnetate Tc 99m eluate to the vial.[10] The eluate should be from a generator that has been eluted within the last 24 hours to minimize oxidants.[10]
-
Before removing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure.[13]
-
Gently invert the vial for 10 seconds to dissolve the powder completely.[10]
-
-
Radiochemical Purity : The radiochemical purity of the preparation should be assessed before administration. A purity of at least 80% is expected.[10]
-
Stability :
3.2. Protocol for Radiolabeling of Autologous Leukocytes
This protocol details the process of labeling a patient's white blood cells.
-
Blood Collection : Withdraw approximately 40-60 mL of whole blood from the patient into a syringe containing an anticoagulant such as acid citrate dextrose (ACD) solution.[7][11]
-
Leukocyte Separation :
-
Isolate the leukocytes from the whole blood sample. This is typically achieved through sedimentation and centrifugation steps to separate the white blood cells from red blood cells and plasma.
-
-
Incubation with Tc 99m Exametazime :
-
Washing and Resuspension :
-
After incubation, the labeled leukocytes are washed to remove any unbound radioactivity.
-
The labeled cells are then resuspended in a suitable medium, such as cell-free plasma, for re-injection.
-
-
Administration : The suspension of radiolabeled leukocytes is administered to the patient via intravenous injection.[1]
3.3. Brain Perfusion SPECT Imaging Protocol
This protocol outlines the procedure for acquiring brain perfusion images.
-
Patient Preparation :
-
Radiopharmaceutical Injection :
-
Inject the prepared dose of Tc 99m exametazime intravenously.
-
-
Uptake Phase : The patient should remain in a quiet environment for at least 5 minutes post-injection.[9]
-
Image Acquisition :
-
Imaging can begin after a delay to allow for clearance of the radiotracer from the blood pool. For HMPAO, a 90-minute delay is optimal for the best image quality.[9]
-
Single Photon Emission Computed Tomography (SPECT) is the recommended imaging modality to provide a 3D distribution of the tracer.[13]
-
The patient's head is positioned in the scanner, and images are acquired, typically with the camera rotating around the head.[5]
-
Visualized Pathways and Workflows
The following diagrams illustrate the key processes in this compound scintigraphy.
Caption: Mechanism of this compound uptake and retention in the brain.
Caption: Workflow for leukocyte labeling and subsequent imaging.
References
- 1. drugs.com [drugs.com]
- 2. Technetium Tc-99m exametazime | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 5. Cerebral Perfusion (this compound) Scan [snig.com.au]
- 6. This compound Scan: 7 Key Steps & Info - Liv Hospital [int.livhospital.com]
- 7. This compound White Blood Cell Scan - Jefferson Radiology [jeffersonradiology.com]
- 8. droracle.ai [droracle.ai]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. pdf.hres.ca [pdf.hres.ca]
Methodological & Application
Application Notes and Protocols for Ceretec™ Leukocyte Labeling in Infection Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the labeling of autologous leukocytes with Technetium-99m (99mTc) exametazime (Ceretec™), a crucial procedure for the scintigraphic localization of intra-abdominal infections and inflammatory bowel disease.[1][2] The following sections detail the underlying mechanism, a comprehensive experimental protocol, and essential quality control measures to ensure reliable and accurate diagnostic imaging.
Principle and Mechanism of Action
This compound™ (exametazime) is a lipophilic chelating agent that, when reconstituted with 99mTc pertechnetate in the presence of a stannous reductant, forms a neutral, lipophilic 99mTc-exametazime complex.[1][2][3] This lipophilic nature allows the complex to passively diffuse across the cell membranes of leukocytes.[3] Once inside the cell, the complex is converted into a less lipophilic, hydrophilic species.[1][3] This hydrophilic form is unable to diffuse back out of the cell, effectively trapping the 99mTc radiolabel within the leukocyte.[3] These radiolabeled leukocytes, when reinjected into the patient, migrate to sites of infection or inflammation as part of the normal immune response, allowing for visualization of these areas using a gamma camera.[4]
Quantitative Data Summary
The efficiency of the labeling process and the quality of the final radiolabeled product are critical for accurate imaging. Key quantitative parameters are summarized in the tables below.
Table 1: Recommended Dosage and Labeling Parameters
| Parameter | Value | Reference |
| Recommended Adult Dose | 370–740 MBq | [5] |
| Recommended Pediatric Dose | 3.7–7.4 MBq/kg | [6] |
| Incubation Time | 10 - 15 minutes | [1] |
| Incubation Temperature | Room Temperature |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity of 99mTc-exametazime | ≥ 80% | [1] |
| Labeling Efficiency (LE) | 40 - 80% | [7] |
| Labeled Leukocyte Viability | > 97% | [8] |
| pH of 99mTc-HMPAO preparation | 9.0 - 9.8 | [7] |
Experimental Protocols
Materials:
-
This compound™ (exametazime) kit for radiolabeling
-
Sterile, non-pyrogenic 99mTc sodium pertechnetate from a generator eluted within 24 hours[1]
-
60 mL sterile syringes
-
19-gauge needles
-
Acid-citrate-dextrose (ACD) anticoagulant solution[9]
-
6% Hydroxyethyl starch (HES) solution for erythrocyte sedimentation[8]
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Sterile, pyrogen-free normal saline (0.9% NaCl)
-
Cell-free plasma (autologous)
-
Dose calibrator
-
Laminar flow hood or cell isolator for aseptic technique
-
Microscope and hemocytometer for cell counting and viability assessment
-
pH test strips[7]
-
Instant thin-layer chromatography (ITLC-SG) strips for radiochemical purity testing[5]
Protocol:
Part 1: Leukocyte Isolation
-
Blood Collection: Draw approximately 40-60 mL of venous blood from the patient into a sterile syringe containing ACD anticoagulant.[6][9][10]
-
Erythrocyte Sedimentation: Transfer the anticoagulated blood to a sterile 50 mL centrifuge tube and add 6% HES solution. Gently mix and allow the red blood cells to sediment for 30-60 minutes at room temperature.
-
Leukocyte-Rich Plasma (LRP) Collection: Carefully aspirate the upper leukocyte-rich plasma layer and transfer it to a new sterile 50 mL centrifuge tube.
-
Cell Pellet Formation: Centrifuge the LRP at 150-450 g for 5-10 minutes to form a soft cell pellet.
-
Plasma Removal: Decant the supernatant (leukocyte-poor plasma) into a separate sterile tube and save it for later use (this will be your cell-free plasma).
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in a small volume of sterile saline and perform hypotonic lysis.
-
Cell Washing: Resuspend the leukocyte pellet in cell-free plasma and centrifuge again at 150 g for 8 minutes.[6] Discard the supernatant. Repeat this washing step as necessary to obtain a clean leukocyte pellet.
Part 2: 99mTc-Ceretec Labeling
-
Reconstitution of this compound™: In a sterile vial, add 5 mL of sterile, non-pyrogenic 99mTc sodium pertechnetate (up to 1100 MBq) to the this compound™ vial.[5] Gently mix to dissolve.
-
Radiochemical Purity Check: Before use, determine the radiochemical purity of the 99mTc-exametazime complex. It must be at least 80%.[1]
-
Incubation: Add approximately 1 mL of the freshly prepared 99mTc-exametazime solution (containing the desired activity, typically 750–1,000 MBq) to the isolated leukocyte pellet.[7]
-
Gently swirl the suspension and incubate at room temperature for 10-15 minutes, with occasional gentle agitation to ensure the cells remain suspended.[1]
-
Stopping the Labeling Reaction: After incubation, add approximately 5 mL of cell-free plasma or sterile saline to the cell suspension to stop the labeling process.[5][7]
Part 3: Quality Control and Re-injection
-
Separation of Labeled Cells: Centrifuge the cell suspension at 150 g for 8 minutes to pellet the now-labeled leukocytes.[6]
-
Labeling Efficiency Calculation: Carefully separate the supernatant from the cell pellet. Measure the radioactivity in both the pellet and the supernatant using a dose calibrator. Calculate the labeling efficiency (LE) using the following formula: LE (%) = [Activity in pellet / (Activity in pellet + Activity in supernatant)] x 100
-
Cell Viability Assessment: A small aliquot of the labeled cell suspension can be used to assess cell viability using the trypan blue exclusion test. Viability should be greater than 97%.[8]
-
Final Preparation for Injection: Gently resuspend the labeled leukocyte pellet in 3-5 mL of cell-free plasma or sterile saline.
-
Visually inspect the final preparation for any aggregates, clumps, or clots.[7]
-
Dose Administration: Draw the patient's dose into a sterile syringe and measure the activity in a dose calibrator immediately prior to administration.[1] The labeled leukocytes should be reinjected into the patient as soon as possible, preferably within 1-2 hours of labeling.[6]
Visualizations
Caption: Experimental workflow for this compound™ leukocyte labeling.
Caption: Mechanism of this compound™ uptake and retention in leukocytes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (Technetium Tc99m Exametazime Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound Scan: 7 Key Steps & Info - Liv Hospital [int.livhospital.com]
- 5. Novel approach for quality assessment and improving diagnostic accuracy in cell-based infection imaging using 99mTc-HMPAO labeled leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ref.mcbradiology.com [ref.mcbradiology.com]
- 7. mattioli1885journals.com [mattioli1885journals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mercycare.org [mercycare.org]
Application Notes and Protocols for Ceretec™ SPECT Scan Procedure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide to the Ceretec™ (Technetium Tc99m Exametazime) SPECT scan procedure. The protocols cover radiolabeling, quality control, and image acquisition for both cerebral perfusion and labeled leukocyte imaging.
I. Principle and Applications
This compound™ is a radiopharmaceutical agent used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). When labeled with Technetium-99m (Tc99m), the resulting lipophilic complex, Tc99m exametazime, is able to cross the blood-brain barrier.[1][2] Its distribution in the brain is proportional to regional cerebral blood flow, making it a valuable tool for the evaluation of cerebrovascular diseases, dementia, and epilepsy.[2][3]
This compound™ can also be used to label autologous white blood cells (leukocytes) in vitro.[4] These radiolabeled leukocytes are then reinjected into the patient to localize sites of infection or inflammation.[1]
II. Experimental Protocols
A. Radiolabeling of this compound™ for Brain Perfusion SPECT
This protocol describes the reconstitution of the this compound™ kit with sodium pertechnetate Tc99m for cerebral perfusion imaging. A cobalt stabilizer solution may be used to extend the post-reconstitution stability of the product.
Materials:
-
This compound™ kit (lyophilized exametazime)
-
Sterile, non-pyrogenic sodium pertechnetate Tc99m eluate
-
Preservative-free, non-bacteriostatic 0.9% sodium chloride for injection
-
Cobalt stabilizer solution (if required)
-
Shielded vial
-
Sterile syringes and needles
-
Dose calibrator
Procedure:
-
Visually inspect the this compound™ vial for any damage or defects.
-
Place the this compound™ vial in a shielded container.[5]
-
Using a sterile syringe, add 5 mL of sodium pertechnetate Tc99m eluate (containing up to 2000 MBq or 54 mCi) to the vial.[6][7] Before withdrawing the syringe, withdraw an equal volume of gas to normalize the pressure.[5]
-
Gently invert the vial for 10 seconds to ensure complete dissolution.[5]
-
If using the cobalt stabilizer, add 2 mL of the cobalt stabilizer solution to the vial between 1 and 5 minutes after reconstitution. Shake for 10 seconds.[6][7]
-
Visually inspect the reconstituted solution for particulate matter and discoloration before administration.[6][7]
-
Measure the patient dose using a dose calibrator immediately prior to injection.[6][7]
-
The unstabilized preparation should be used within 30 minutes of reconstitution.[8] The stabilized preparation can be used within 4 hours.[5][8]
B. Radiolabeling of Autologous Leukocytes with this compound™
This protocol outlines the procedure for isolating and radiolabeling a patient's white blood cells with Tc99m exametazime.
Materials:
-
60 mL syringes with 19G needles
-
Acid Citrate Dextrose (ACD) solution
-
Reconstituted Tc99m exametazime (prepared as in section II.A, without cobalt stabilizer)
-
Sterile centrifuge tubes
-
Sodium Chloride Injection, USP (0.9%)
-
Sedimentation agent
Procedure:
-
Draw approximately 40-80 mL of whole blood from the patient into a syringe containing ACD solution.[4]
-
Gently mix the blood and allow the red blood cells to sediment.
-
Separate the leukocyte-rich plasma and centrifuge to obtain a white blood cell (WBC) pellet.
-
Wash the WBC pellet with 0.9% sodium chloride to remove any remaining plasma proteins and sedimentation agent.
-
Add the reconstituted Tc99m exametazime to the WBC pellet and incubate. The labeling process should be completed within 30 minutes of this compound reconstitution.[6]
-
After incubation, wash the labeled WBCs to remove any unbound Tc99m exametazime.
-
Resuspend the labeled WBCs in plasma-poor platelet-rich plasma (LPP) or saline for reinjection.
-
The labeled leukocyte suspension should be administered as soon as possible, preferably within 1-2 hours after labeling.[6]
III. Quality Control
Radiochemical purity of the prepared Tc99m exametazime injection must be determined before administration to a patient. A radiochemical purity of greater than 80% is required for product acceptance.[5][8] Three potential radiochemical impurities may be present: a secondary Tc99m exametazime complex, free pertechnetate, and reduced-hydrolyzed Tc99m.[2][5] A combination of chromatographic systems is necessary for the complete analysis.[2][5][8] The entire quality control procedure should be started within 2 minutes of reconstitution and takes approximately 15 minutes.[5][6]
| Parameter | System 1 | System 2 | System 3 |
| Stationary Phase | SA ITLC | SA ITLC | Whatman No. 1 Paper |
| Mobile Phase | MEK (butanone) | 0.9% Sodium Chloride | 50% Acetonitrile |
| Analyte Migration | Lipophilic Tc99m exametazime complex and pertechnetate migrate (Rf 0.8-1.0). Secondary complex and reduced-hydrolyzed-Tc remain at the origin. | Pertechnetate migrates (Rf 0.8-1.0). Lipophilic complex, secondary complex, and reduced-hydrolyzed-Tc remain at the origin. | Lipophilic and secondary complexes migrate. Reduced-hydrolyzed-Tc and pertechnetate remain at the origin. |
IV. Patient Preparation and Dose Administration
Patient Preparation:
-
For brain perfusion scans, the patient should rest in a quiet, dimly lit room for at least 15-20 minutes prior to injection to minimize sensory input that could alter cerebral blood flow.[9][10][11] The patient should not speak or read during this time.[12][13]
-
An intravenous cannula should be placed at least 10 minutes before injection.[12]
-
Patients should be well-hydrated and encouraged to void frequently after the scan to minimize radiation dose to the bladder.[6]
-
For leukocyte scans, no specific patient preparation is required.[10]
Dose Administration:
| Indication | Adult Dose (70 kg) | Pediatric Dose |
|---|---|---|
| Brain Perfusion SPECT | 370-1110 MBq (10-30 mCi) | 11.1 MBq/kg (0.3 mCi/kg); minimum 185 MBq (5 mCi) |
| Leukocyte SPECT | 185-370 MBq (5-10 mCi) | 7.4 MBq/kg (0.2 mCi/kg); minimum 74 MBq (2 mCi) |
Doses should be administered via intravenous injection.[7][14]
V. Image Acquisition
Imaging Equipment:
-
A single or multi-detector SPECT gamma camera equipped with a high-resolution collimator is recommended.[12]
Imaging Protocols:
| Parameter | Brain Perfusion SPECT | Labeled Leukocyte SPECT |
| Dynamic Imaging | 0-10 minutes post-injection | 0-60 minutes post-injection to assess lung clearance and cell migration.[7] |
| Static Planar Imaging | 15 minutes to 6 hours post-injection.[5][8] A 90-minute delay is often optimal.[12] | 0.5-1.5 hours, 2-4 hours, and if necessary, 18-24 hours post-administration.[7] |
| SPECT Acquisition | Commence approximately 30-90 minutes post-injection.[7] Total scan time is typically 20-30 minutes.[15] | Can be performed in addition to planar imaging. |
VI. Experimental Workflow and Signaling Pathways
Caption: Workflow of the this compound™ SPECT scan procedure.
Caption: Mechanism of this compound™ uptake and retention in the brain.
References
- 1. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 2. medicines.org.uk [medicines.org.uk]
- 3. HM-PAO (this compound) SPECT brain scanning in the diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Scan: 7 Key Steps & Info - Liv Hospital [int.livhospital.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. These highlights do not include all the information needed to use this compound safely and effectively. See full prescribing information for this compound. this compound (kit for the preparation of technetium Tc 99m exametazime injection) for intravenous use.Initial U.S. Approval: 1988 [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. gehealthcare.com [gehealthcare.com]
- 9. Cerebral Perfusion (this compound) Scan [snig.com.au]
- 10. radiologysa.com.au [radiologysa.com.au]
- 11. radiology.unm.edu [radiology.unm.edu]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 14. snmmi.org [snmmi.org]
- 15. nucleanord.fr [nucleanord.fr]
Application Notes and Protocols for the Preparation of Ceretec™ (Technetium Tc 99m Exametazime) for Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Ceretec™ solution for intravenous injection. This compound™, when reconstituted with sterile, non-pyrogenic sodium pertechnetate Tc 99m, forms a lipophilic technetium Tc 99m exametazime complex. This radiopharmaceutical is a diagnostic agent used as an adjunct in the detection of altered regional cerebral perfusion in stroke and for the radiolabeling of autologous leukocytes to localize intra-abdominal infections and inflammatory bowel disease.[1][2][3][4]
Strict adherence to aseptic technique and appropriate radiation safety measures are paramount throughout the preparation and handling of this radioactive drug.[5][6]
Data Summary
Reconstitution Parameters
| Parameter | Unstabilized this compound | Cobalt-Stabilized this compound |
| Application | Cerebral Scintigraphy & Leukocyte Labeling | Cerebral Scintigraphy Only |
| Technetium Tc 99m Activity | 370 - 2000 MBq (10 - 54 mCi) | 370 - 2000 MBq (10 - 54 mCi) |
| Volume of Tc 99m Eluate | 5 mL | 5 mL |
| Diluent | Preservative-free 0.9% Sodium Chloride | Preservative-free 0.9% Sodium Chloride |
| Cobalt Stabilizer Solution | Not Used | 2 mL |
| Incubation Time Post-Reconstitution | N/A | 1 - 5 minutes before adding stabilizer |
| pH of Final Solution | 9.0 - 9.8 | 5.0 - 8.0 |
| Use Within | 30 minutes of preparation | 5 hours of preparation |
Dosing Information
| Indication | Adult Dose | Pediatric Dose (2-17 years) |
| Cerebral Scintigraphy | 555 - 1110 MBq (15 - 30 mCi) | 14.0 MBq/kg (0.4 mCi/kg); Minimum: 110 MBq (3.0 mCi) |
| Leukocyte Labeled Scintigraphy | 185 - 370 MBq (5 - 10 mCi) | 7.4 MBq/kg (0.2 mCi/kg); Minimum: 74 MBq (2 mCi) |
Experimental Protocols
Protocol 1: Preparation of Technetium Tc 99m Exametazime Injection (Unstabilized)
This protocol is suitable for both cerebral scintigraphy and for the labeling of autologous leukocytes. The final product must be used within 30 minutes of reconstitution.[2]
Materials:
-
This compound™ vial (containing 0.5 mg exametazime, 7.6 µg stannous chloride dihydrate, and 4.5 mg sodium chloride)[2]
-
Sterile, non-pyrogenic sodium pertechnetate Tc 99m eluate from a generator eluted within the last 24 hours. The eluate should be no more than 2 hours old.[2][5]
-
Preservative-free, non-bacteriostatic 0.9% Sodium Chloride for Injection, USP.[5]
-
10 mL sterile syringe.
-
Suitable radiation shielding for the vial and syringe.
-
Isopropyl alcohol swabs.
-
Dose calibrator.
Procedure:
-
Place a this compound™ vial in a suitable lead shielding container.
-
Wipe the rubber septum of the vial with an isopropyl alcohol swab.[1]
-
Using a 10 mL syringe, obtain 370 to 2000 MBq (10 to 54 mCi) of sodium pertechnetate Tc 99m eluate.[5][7] The radioactive concentration may be adjusted to 74 to 400 MBq/mL (2 to 10.8 mCi/mL) by diluting with preservative-free 0.9% sodium chloride to a final volume of 5 mL.[5][7]
-
Inject the 5 mL of Tc 99m solution into the shielded vial.[2]
-
Before removing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure within the vial.[2][8]
-
Gently invert the shielded vial for 10 seconds to ensure complete dissolution of the powder.[2][8]
-
Visually inspect the solution for any particulate matter or discoloration. Do not use if either is observed.[5]
-
Assay the total radioactivity in the vial using a dose calibrator.[2]
-
Calculate the required volume for the patient dose and draw it into a shielded syringe.
-
The preparation is now ready for intravenous injection or for use in leukocyte labeling and must be used within 30 minutes.[2]
Protocol 2: Preparation of Cobalt-Stabilized Technetium Tc 99m Exametazime Injection
This protocol is intended for cerebral scintigraphy only and extends the usability of the preparation to 5 hours. DO NOT USE COBALT STABILIZER FOR LEUKOCYTE LABELING. [5]
Materials:
-
All materials listed in Protocol 1.
-
Vial of cobalt stabilizer solution (200 mcg cobalt chloride 6-hydrate in 2 mL of Water for Injection).[4][6]
-
3 mL sterile syringe.
Procedure:
-
Follow steps 1-6 of Protocol 1 for the initial reconstitution of the this compound™ vial.
-
Wait for 1 to 5 minutes after the initial reconstitution.[5][7]
-
Using a 3 mL syringe, inject 2 mL of the cobalt stabilizer solution into the shielded vial.[5][7][9]
-
Shake the shielded vial for 10 seconds to ensure complete mixing.[5][7] The resulting solution should be a pale straw color.[5][7]
-
Visually inspect the solution for any particulate matter or discoloration. Do not use if either is observed.[5]
-
Perform radiochemical purity measurement. The radiochemical purity of lipophilic Tc 99m exametazime should be greater than 80%.[7]
-
Assay the total radioactivity in the vial using a dose calibrator.[5]
-
Calculate the required volume for the patient dose and draw it into a shielded syringe.
-
The stabilized product should be used within 5 hours of preparation.[5][7]
Quality Control
A three-system chromatography procedure is necessary to determine the radiochemical purity of the prepared technetium Tc 99m exametazime injection. This process identifies the lipophilic Tc 99m exametazime complex, a secondary Tc 99m exametazime complex, free pertechnetate, and reduced hydrolyzed Tc 99m.[9] The radiochemical purity of the lipophilic Tc 99m exametazime should be at least 80% for the preparation to be acceptable for use.[7]
Visualizations
Experimental Workflow for this compound™ Preparation
Caption: Workflow for the preparation of both unstabilized and cobalt-stabilized this compound™.
References
- 1. Exametazime (HMPAO) (for the preparation of Tc99m Exametazime injection) [dailymed.nlm.nih.gov]
- 2. This compound™ N109A Kit for the Preparation of Technetium Tc99m Exametazime Injection [dailymed.nlm.nih.gov]
- 3. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 4. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. This compound Dosage Guide - Drugs.com [drugs.com]
- 6. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols: Ceretec (99mTc-Exametazime) in Stroke Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceretec™, also known by its generic name exametazime and as hexamethylpropylene amine oxime (HMPAO), is a radiopharmaceutical agent used in nuclear medicine for diagnostic imaging. When labeled with Technetium-99m (99mTc), it becomes a crucial tool for single-photon emission computed tomography (SPECT) of the brain. One of its primary applications is in the evaluation of regional cerebral blood flow (rCBF), making it particularly valuable in the diagnosis and assessment of stroke.[1][2] This document provides detailed application notes and protocols for the use of this compound in stroke diagnosis research.
This compound is utilized as an adjunct diagnostic tool to detect alterations in regional cerebral perfusion in patients who have suffered a stroke.[3] By visualizing blood flow in the brain, clinicians and researchers can identify areas of reduced perfusion, which is critical for determining the appropriate course of treatment and for research into the pathophysiology of stroke and the effects of novel therapeutic interventions.[1]
Applications in Stroke Diagnosis and Research
This compound SPECT imaging offers several key applications in the context of stroke:
-
Early Detection of Ischemia: SPECT with this compound can detect areas of reduced cerebral blood flow with high sensitivity, often before changes are visible on CT scans.[4]
-
Differentiating Stroke Subtypes: While not definitive, the patterns of perfusion defects can provide clues about the underlying cause of the stroke, such as cardioembolic events.[5]
-
Assessing Severity and Prognosis: The size and severity of the perfusion deficit on a this compound scan can correlate with the clinical severity of the stroke and help predict patient outcomes.
-
Evaluating Cerebrovascular Reserve: In conjunction with a vasodilator challenge (e.g., acetazolamide), this compound SPECT can be used to assess the brain's capacity to increase blood flow in response to a stimulus, which is important in patients with transient ischemic attacks (TIAs) or chronic cerebrovascular disease.[4]
-
Monitoring Therapeutic Interventions: In a research setting, this compound SPECT can be used to evaluate the efficacy of drugs or other interventions aimed at restoring blood flow or protecting brain tissue after a stroke.
Quantitative Data Summary
Quantitative analysis of regional cerebral blood flow (rCBF) using this compound SPECT provides valuable prognostic information in acute ischemic stroke. The following table summarizes key rCBF values and their clinical implications as reported in research studies.
| rCBF Threshold | Clinical Implication | Reference |
| > 35 ml/100 g/min | Low probability of infarction without recanalization. | [6][7] |
| > 25 ml/100 g/min | Tissue may be recoverable with early recanalization therapy. | [6][7] |
| < 20 ml/100 g/min | High risk of intracerebral hemorrhage and severe edema; tissue may be irreversibly damaged. | [6][7][8] |
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for obtaining high-quality this compound SPECT images.
-
Pre-Scan Instructions: Patients should be advised to avoid caffeine and alcohol for 24 hours prior to the scan, as these substances can affect cerebral blood flow.[1]
-
Environment: The injection of 99mTc-exametazime should take place in a quiet, dimly lit room to minimize sensory stimulation that could alter brain activity and blood flow.[1][2]
-
Patient State: The patient should be in a comfortable, resting state with their eyes open and ears unplugged. They should not speak during or immediately after the injection.[1]
-
IV Access: An intravenous line should be placed at least 10-15 minutes before the injection to allow the patient to acclimate.[1]
Radiopharmaceutical Preparation and Injection
-
Reconstitution: this compound is supplied as a lyophilized kit and must be reconstituted with sterile, non-pyrogenic 99mTc-pertechnetate from a generator. Follow the manufacturer's instructions for reconstitution.
-
Dosage: The recommended adult dose for cerebral scintigraphy is 555 to 1110 MBq (15 to 30 mCi) administered intravenously.[6][9]
-
Injection: The reconstituted 99mTc-exametazime should be injected as a bolus through the pre-placed IV line.
SPECT Image Acquisition
-
Timing: Image acquisition should begin 30 to 90 minutes after the injection of the radiopharmaceutical.[6][9]
-
Equipment: A multi-detector SPECT gamma camera equipped with a high-resolution collimator is recommended.
-
Patient Positioning: The patient should be positioned supine on the imaging table with their head comfortably immobilized to prevent motion artifacts.[3]
-
Acquisition Parameters:
-
Matrix: 128x128
-
Rotation: 360 degrees
-
Projections: 60-120 projections, 20-40 seconds per projection
-
Energy Window: 140 keV with a 15-20% window
-
Image Processing and Analysis
-
Reconstruction: Images should be reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
Attenuation Correction: Correction for photon attenuation is necessary for accurate quantification of rCBF.
-
Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images, typically in the affected vascular territory and in a contralateral "normal" reference region (e.g., the cerebellum). The relative or absolute rCBF can then be calculated.
Visualizations
Diagnostic Workflow for this compound SPECT in Acute Stroke
Caption: Diagnostic workflow for a this compound SPECT scan in a patient with acute stroke.
Experimental Workflow for this compound SPECT in Stroke Research
Caption: Experimental workflow for using this compound SPECT in a stroke research study.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Cerebral Perfusion (this compound) Scan [snig.com.au]
- 3. radiology.unm.edu [radiology.unm.edu]
- 4. SPECT imaging of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of regional cerebral blood flow (rCBF) in stroke using SPECT and N-isopropyl-(I-123)-p-iodoamphetamine (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
Application Notes and Protocols for Ceretec™ (Technetium Tc 99m Exametazime) in Scientific Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and dosage of Ceretec™ (Technetium Tc 99m exametazime) for scientific research applications, including cerebral scintigraphy and in vitro leukocyte labeling for infection and inflammation imaging.
Introduction
This compound™, a kit for the preparation of Technetium Tc 99m exametazime, is a diagnostic radiopharmaceutical agent.[1] Following intravenous injection, it is used for evaluating regional cerebral blood flow and for radiolabeling autologous leukocytes to localize sites of infection and inflammation.[1][2] Its ability to cross the blood-brain barrier and cell membranes, followed by intracellular trapping, allows for visualization of perfusion and sites of leukocyte accumulation using Single Photon Emission Computed Tomography (SPECT).[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound™ in scientific studies.
Table 1: Recommended Dosage for Intravenous Administration
| Application | Patient Population | Recommended Dose (MBq) | Recommended Dose (mCi) |
| Cerebral Scintigraphy | Adults | 370 - 1110 MBq | 10 - 30 mCi |
| Pediatric (2-17 years) | 14.0 MBq/kg (min. 110 MBq) | 0.4 mCi/kg (min. 3.0 mCi) | |
| Leukocyte Labeled Scintigraphy | Adults | 185 - 925 MBq | 5 - 25 mCi |
| Pediatric (2-17 years) | 7.4 MBq/kg (min. 74 MBq) | 0.2 mCi/kg (min. 2 mCi) |
Data sourced from multiple clinical and product monograph references.[1][4][5][6]
Table 2: Key Parameters for Leukocyte Radiolabeling
| Parameter | Value |
| Incubation Time with Tc 99m Exametazime | 15 minutes at room temperature |
| Centrifugation Speed for Leukocyte Separation | 400 g |
| Centrifugation Time | 5 - 7 minutes |
| Recommended Administered Activity for Labeled Leukocytes | 185 - 370 MBq (5 - 10 mCi) |
| Time from Labeling to Administration | As soon as possible, preferably within 1-2 hours |
This data is compiled from various procedural guidelines.[7][8]
Table 3: Factors Affecting Leukocyte Labeling Efficiency
| Exametazime Concentration | Labeling Efficiency (Mean ± SD) |
| 200 µg / 0.6 ml | 64 ± 5% |
| 25 µg / 0.6 ml | 43 ± 18% |
| 83 µg / 0.25 ml (Clinical Studies) | 82 ± 7% |
Data from a study investigating the effect of exametazime concentration on labeling efficiency.[9]
Experimental Protocols
Strict aseptic technique must be used throughout these procedures.[8]
Protocol for Preparation of Technetium Tc 99m Exametazime Injection
This protocol details the reconstitution of the this compound™ kit.
Materials:
-
This compound™ (exametazime) vial
-
Sterile, oxidant-free Sodium Pertechnetate Tc 99m eluate
-
10 mL syringe
-
Suitable radiation shielding
Procedure:
-
Place the this compound™ vial in a shielded container.
-
Using a 10 mL syringe, add 5 mL of Sodium Pertechnetate Tc 99m eluate (0.37 GBq to 2.0 GBq or 10 mCi to 54 mCi) to the vial.[10]
-
Before removing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure within the vial.[11]
-
Gently invert the shielded vial for 10 seconds to ensure complete dissolution of the powder.[11]
-
Assay the total radioactivity and calculate the required volume for injection.
-
Perform radiochemical purity testing within 2 minutes of reconstitution.[8] The reconstituted injection should be used within 30 minutes.[7][10]
-
Visually inspect the solution for particulate matter and discoloration before administration.[8]
Protocol for In Vitro Radiolabeling of Autologous Leukocytes
This protocol outlines the steps for harvesting and radiolabeling a patient's white blood cells.
Materials:
-
60 mL syringes with 19 or 20 gauge needles
-
Acid Citrate Dextrose (ACD) solution
-
6% Hydroxyethyl starch
-
Leukocyte-poor plasma (LPP)
-
0.9% Sodium Chloride Injection, USP
-
Reconstituted Technetium Tc 99m Exametazime
-
Centrifuge
Procedure:
-
Leukocyte Harvest: a. Draw approximately 40 mL of whole blood from the patient into a 60 mL syringe containing 10 mL of ACD solution.[11]
-
Leukocyte Separation: a. Centrifuge the blood to separate the white blood cells (WBCs). b. Isolate the WBC button. c. Re-suspend the WBC button in 1.5 mL of 0.9% NaCl.[7]
-
Radiolabeling: a. Carefully add the freshly reconstituted Technetium Tc 99m exametazime to the tube containing the WBC button.[8] b. Incubate at room temperature for 15 minutes, swirling gently every 5 minutes.[8]
-
Washing and Final Preparation: a. Add 5 mL of leukocyte-poor plasma (LPP) to the labeled WBCs and centrifuge at 400 g for 5 minutes.[8] b. Carefully remove the supernatant. c. Resuspend the labeled WBCs in LPP for administration. d. Assay the amount of radioactivity in a suitable dose calibrator.
-
Administration: a. Administer the Tc 99m labeled leukocyte suspension intravenously using a 19G needle as soon as possible after labeling.[5]
SPECT Imaging Protocols
Patient Preparation:
-
For cerebral perfusion studies, the patient should rest in a quiet, dimly lit room for at least 15 minutes before and 30 minutes after the injection to minimize sensory stimulation.[12][13]
-
Patients should be well-hydrated and void frequently after the administration of Tc 99m exametazime labeled leukocytes to reduce the radiation dose to the bladder and kidneys.[8]
Image Acquisition:
-
Cerebral Scintigraphy:
-
Leukocyte Labeled Scintigraphy:
-
Dynamic imaging may be performed for the first 60 minutes to assess lung clearance and initial cell migration.[7]
-
Static imaging should be performed at 0.5 to 1.5 hours and 2 to 4 hours post-injection to detect focal accumulation of radioactivity.[7] If necessary, imaging can also be done at 18 to 24 hours.[7]
-
Visualized Workflows
Diagram 1: this compound™ Reconstitution Workflow
Caption: Workflow for the reconstitution of the this compound™ kit.
Diagram 2: Leukocyte Radiolabeling Workflow
Caption: Workflow for radiolabeling of autologous leukocytes with Tc 99m Exametazime.
References
- 1. This compound (technetium tc-99m exametazime) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. openmedscience.com [openmedscience.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. drugs.com [drugs.com]
- 9. 99Tcm-exametazime-labelled leucocytes: effect of volume and concentration of exametazime on labelling efficiency, and clinical protocol for high efficiency multi-dose radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. radiology.unm.edu [radiology.unm.edu]
- 13. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceretec™ in Cerebral Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceretec™ (Technetium Tc 99m exametazime) is a radiopharmaceutical agent crucial for the evaluation of regional cerebral blood flow (rCBF).[1][2][3] Its lipophilic nature allows it to cross the blood-brain barrier, where it is trapped, providing a snapshot of cerebral perfusion at the time of injection.[4] This characteristic makes it an invaluable tool in diagnostic imaging for various neurological conditions, including stroke, dementia, and epilepsy.[1][5][6] These application notes provide detailed methodologies for the use of this compound™ in cerebral perfusion studies, including radiolabeling, quality control, and imaging protocols.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound™ in cerebral perfusion studies.
Table 1: this compound™ Kit Composition and Radiolabeling Parameters
| Component/Parameter | Value | Reference |
| This compound™ Vial Contents | ||
| Exametazime | 0.5 mg | [7] |
| Stannous Chloride Dihydrate | 7.6 µg | [7] |
| Sodium Chloride | 4.5 mg | [7] |
| Radiolabeling | ||
| Technetium-99m (Tc-99m) Eluate Volume | 5 mL | [7][8] |
| Recommended Tc-99m Activity | 0.37 GBq to 2.0 GBq (10 mCi to 54 mCi) | [8][9][10] |
| Incubation Time | 10 seconds with gentle swirling | [7][8] |
| Optional Cobalt Stabilizer | ||
| Cobalt Chloride 6-hydrate Solution | 200 mcg in 2 mL | [9] |
| Time of Addition | Between 1 and 5 minutes after reconstitution | [10][11] |
| Use | For extending the useful life of the preparation | [11] |
Table 2: Quality Control and Product Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity (unstabilized) | >80% within 30 minutes of reconstitution | [7] |
| Radiochemical Purity (stabilized) | >80% within 4 hours of reconstitution | [7] |
| pH of Reconstituted Solution | 5.0 - 8.0 | [9][11] |
| Appearance | Pale straw-colored solution | [9][11] |
Table 3: Administration and Imaging Parameters for Cerebral Perfusion Studies
| Parameter | Recommendation | Reference |
| Patient Preparation | ||
| Rest Period | 20-30 minutes in a quiet, dimly lit room before injection | [5][6][12] |
| Avoidances | Caffeine, alcohol, and other drugs affecting cerebral blood flow, if possible | [12] |
| Administration | ||
| Recommended Adult Dose | 370-1110 MBq (10-30 mCi) | [9][13] |
| Route of Administration | Intravenous injection | [7] |
| Imaging | ||
| Imaging Technique | Single Photon Emission Computed Tomography (SPECT) | [8][14] |
| Time to Imaging (Dynamic) | 0 to 10 minutes post-injection | [7][15] |
| Time to Imaging (Static) | 15 minutes up to 6 hours post-injection | [7][15] |
| Recommended Delay for Optimal Quality (Unstabilized) | 90 minutes | [12] |
| Collimator | High Resolution | [16] |
| Matrix Size | 128 x 128 | [16] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound™ with Technetium-99m
This protocol describes the procedure for reconstituting the this compound™ kit with sodium pertechnetate Tc-99m.
Materials:
-
This compound™ vial
-
Suitable radiation shielding for the vial
-
Sterile 10 mL syringe
-
Sterile eluate of Sodium Pertechnetate Tc-99m from a Tc-99m generator
-
Isopropyl alcohol swabs
Procedure:
-
Place the this compound™ vial in a suitable shielding container.
-
Sanitize the rubber septum of the vial with an isopropyl alcohol swab.[7]
-
Using a 10 mL syringe, inject 5 mL of sterile Tc-99m generator eluate into the shielded vial.[7][8] The activity should be between 0.37 GBq and 2.0 GBq (10 mCi to 54 mCi).[8][9][10]
-
Before removing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure within the vial.[7][8]
-
Gently invert the shielded vial for 10 seconds to ensure complete dissolution of the powder.[7][8]
-
Visually inspect the solution for any particulate matter or discoloration before administration.[10][11]
-
Measure the patient dose using a dose calibrator immediately before administration.[10][11]
-
For unstabilized this compound™, the injection should be administered within 30 minutes of reconstitution.[7]
Optional Stabilization:
-
If a longer shelf-life is required, a cobalt stabilizer solution can be added.
-
Between 1 and 5 minutes after reconstitution, inject 2 mL of the cobalt stabilizer solution into the vial.[10][11]
-
Shake the shielded vial for 10 seconds to ensure complete mixing.[10][11]
-
The stabilized product can be used within 5 hours of preparation.[11]
Protocol 2: Quality Control of Technetium-99m Exametazime
This protocol outlines the chromatographic procedures to determine the radiochemical purity of the prepared Tc-99m exametazime. A radiochemical purity of >80% is required for clinical use.[7]
Materials:
-
Two SA ITLC strips (20 cm x 2 cm)
-
One Whatman No. 1 paper strip (6 cm x 0.7 cm)
-
Methyl ethyl ketone (MEK)
-
0.9% aqueous sodium chloride (non-bacteriostatic)
-
50% aqueous acetonitrile
-
Three chromatography tubes or cylinders
-
1 mL syringes with 25-gauge needles
-
Suitable radiation counting equipment
Procedure:
-
Prepare Chromatography Systems:
-
Prepare Chromatography Strips:
-
Spotting and Development:
-
Apply a small spot of the reconstituted Tc-99m exametazime solution to the origin of each of the three strips.
-
Place the first SA ITLC strip in the MEK cylinder (System 1).
-
Place the second SA ITLC strip in the 0.9% sodium chloride cylinder (System 2).
-
Place the Whatman No. 1 paper strip in the 50% acetonitrile tube (System 3).
-
Allow the solvent to ascend to the solvent front mark.
-
-
Analysis:
-
Remove the strips and allow them to dry.
-
Cut the strips at a designated point (e.g., halfway) and count the radioactivity in each section using a suitable counter.
-
-
Interpretation of Chromatograms:
-
System 1 (SA ITLC: MEK): The lipophilic Tc-99m exametazime complex and pertechnetate migrate with the solvent front (Rf 0.8-1.0), while the secondary Tc-99m exametazime complex and reduced-hydrolyzed-Tc remain at the origin.[7]
-
System 2 (SA ITLC: 0.9% NaCl): The lipophilic and secondary Tc-99m exametazime complexes and reduced-hydrolyzed-Tc remain at the origin, while pertechnetate migrates with the solvent front.[7]
-
System 3 (Whatman No. 1: 50% Acetonitrile): The lipophilic Tc-99m exametazime complex migrates with the solvent front, while the secondary complex and reduced-hydrolyzed Tc remain at the origin.
-
-
Calculation of Radiochemical Purity:
-
% Lipophilic Tc-99m exametazime = % at solvent front (System 1) - % at solvent front (System 2)
-
Protocol 3: Cerebral Perfusion SPECT Imaging
This protocol details the procedure for performing a cerebral perfusion SPECT scan following the administration of Tc-99m exametazime.
Patient Preparation:
-
Instruct the patient to avoid caffeine, alcohol, and any medications known to affect cerebral blood flow, if possible, prior to the study.[12]
-
Establish intravenous access at least 10 minutes before the injection to allow the patient to acclimate.[12]
-
The patient should be placed in a comfortable supine or reclining position in a quiet, dimly lit room for 15-30 minutes before and during the injection to minimize sensory stimulation.[5][6][12][16] The patient should keep their eyes and ears open.[12]
-
Instruct the patient to remain still and not to speak during this resting period.[4]
Administration and Imaging:
-
Administer the prepared Tc-99m exametazime dose (370-1110 MBq for adults) intravenously.[9][13]
-
The patient should continue to rest in the same quiet environment for at least 10-30 minutes after the injection.[5][6]
-
Position the patient on the imaging table with their head comfortably supported in a head holder to minimize motion.[16]
-
Image Acquisition:
-
Begin SPECT acquisition. Dynamic imaging can be performed from 0 to 10 minutes post-injection.[7][15] Static imaging is typically performed between 15 minutes and 6 hours after injection.[7][15] For optimal image quality with unstabilized this compound™, a delay of 90 minutes is recommended.[12]
-
Use a high-resolution collimator.[16]
-
Acquire images using a 128 x 128 matrix.[16]
-
The camera should rotate around the patient's head.
-
-
Data Processing and Analysis:
-
Reconstruct the acquired projection data to create transverse, sagittal, and coronal slices of the brain.
-
Analyze the images for the distribution of the radiotracer, which reflects regional cerebral blood flow. Areas of increased or decreased uptake can indicate abnormalities.[5]
-
Diagrams
Caption: Experimental workflow for a this compound™ cerebral perfusion study.
Caption: Simplified signaling pathway for this compound™ radiolabeling.
Caption: Logical relationship of the two-strip quality control method.
References
- 1. openmedscience.com [openmedscience.com]
- 2. This compound, used as diagnostic, to visualise blood flow in the brain, 1988-1998 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 3. droracle.ai [droracle.ai]
- 4. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 5. Cerebral Perfusion (this compound) Scan [snig.com.au]
- 6. Cerebral Perfusion Study - InsideRadiology [insideradiology.com.au]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 10. These highlights do not include all the information needed to use this compound safely and effectively. See full prescribing information for this compound. this compound (kit for the preparation of technetium Tc 99m exametazime injection) for intravenous use.Initial U.S. Approval: 1988 [dailymed.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. snmmi.org [snmmi.org]
- 14. Examination of brain perfusion in nuclear medicine [inis.iaea.org]
- 15. This compound (technetium tc-99m exametazime) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 16. radiology.unm.edu [radiology.unm.edu]
Application of Ceretec™ (Technetium Tc 99m Exametazime) in Preclinical Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceretec™, the brand name for Technetium Tc 99m exametazime (also known as HMPAO), is a crucial radiopharmaceutical agent in preclinical research, primarily utilized for single-photon emission computed tomography (SPECT) imaging. Its lipophilic nature allows it to cross the blood-brain barrier and cell membranes, making it a versatile tool for various in vivo applications in animal models. The primary applications of this compound in preclinical settings include the assessment of regional cerebral blood flow (rCBF), tracking of labeled cells to sites of inflammation or injury, and visualization of thrombi. These studies are instrumental in understanding disease pathophysiology and evaluating the efficacy of novel therapeutic interventions.
Key Applications in Preclinical Animal Models
This compound has been successfully employed in a range of preclinical animal models to study various pathological conditions. The primary applications include:
-
Cerebral Blood Flow (CBF) Imaging: this compound is widely used to evaluate changes in regional cerebral blood flow in animal models of neurological disorders such as stroke, Alzheimer's disease, and epilepsy.[1][2][3] The distribution of 99mTc-HMPAO in the brain is proportional to cerebral blood flow, providing a valuable tool for assessing ischemic regions and the effects of neuroprotective agents.[4]
-
Cell Tracking and Inflammation Imaging: this compound is used to radiolabel various cell types, including leukocytes and stem cells, for in vivo tracking.[5][6] This application is critical in studies of inflammation, infection, and regenerative medicine, allowing researchers to monitor the migration and homing of cells to specific tissues or organs.[5][7][8][9] For instance, 99mTc-HMPAO-labeled mesenchymal stem cells have been tracked in rat models of stroke to assess their biodistribution and therapeutic potential.[7]
-
Thrombosis Imaging: The ability to label platelets with 99mTc-HMPAO makes this compound a useful agent for imaging thrombus formation in animal models of cardiovascular disease.[10] This application aids in the development and evaluation of antithrombotic therapies.
-
Tumor Imaging: While not its primary application, this compound has been investigated for imaging certain types of tumors, such as melanoma, in preclinical models.[11]
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies using this compound in various animal models.
Table 1: Biodistribution of 99mTc-HMPAO in Rats
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 2 hours post-injection (Normal Rats) | % Injected Dose per Gram (%ID/g) at 20 hours post-injection (Normal Rats) | % Injected Dose per Gram (%ID/g) at 2 hours post-injection (MCAo Stroke Rats - Contralateral Hemisphere) | % Injected Dose per Gram (%ID/g) at 2 hours post-injection (MCAo Stroke Rats - Ischemic Hemisphere) | % Injected Dose per Gram (%ID/g) at 20 hours post-injection (MCAo Stroke Rats - Ischemic Hemisphere) |
| Brain | Not Reported | 3.6 ± 1.2 x 10⁻³ | 9.8 ± 1.7 x 10⁻³ | 11.6 ± 2.8 x 10⁻³ | 6.5 ± 0.9 x 10⁻³ |
| Lungs | High initial uptake, decreases over time | Decreased from 2h | High initial uptake, decreases over time | High initial uptake, decreases over time | Decreased from 2h |
| Liver | High Uptake | Not Reported | High Uptake | High Uptake | Not Reported |
| Spleen | Activity increases between 2h and 20h | Increased from 2h | Activity increases between 2h and 20h | Activity increases between 2h and 20h | Increased from 2h |
| Kidneys | Predominant elimination route | Not Reported | Predominant elimination route | Predominant elimination route | Not Reported |
Data extracted from a study on the biodistribution of 99mTc-HMPAO-labeled human mesenchymal stem cells in normal and middle cerebral artery occlusion (MCAo) rats.[7]
Table 2: Biodistribution of 99mTc-HMPAO in B16 Melanoma-Bearing Mice
| Organ/Tissue | Radioactivity Measurement Time | Key Finding |
| Tumor | 15 minutes post-injection | 40% of the total activity distributed in the animal was recorded in the tumor.[11] |
| Various Tissues | 1-2 hours post-injection | An increase in tissue distribution was observed.[11] |
Table 3: Brain Uptake of 99mTc-d,l-HMPAO in Rodents
| Animal Model | Brain Uptake (%) |
| Rats | 2.1 ± 0.3 |
Data from a study on a new synthesis route for d,l-HMPAO.[1][12][13]
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Technetium-99m
This protocol is a generalized procedure based on information from multiple sources.[14][15][16][17] Researchers should always refer to the specific kit insert for detailed instructions.
Materials:
-
This compound™ (exametazime) kit vial
-
Sterile, oxidant-free Technetium-99m (99mTc) pertechnetate eluate from a generator eluted within the last 24 hours.[15][17]
-
Sterile 10 mL syringe
-
Suitable shielding for the vial and syringe
-
Radioactivity calibration system
Procedure:
-
Place the this compound vial in a suitable shielding container. Sanitize the rubber septum with an alcohol swab.[14][17]
-
Using a 10 mL syringe, inject 5 mL of sterile 99mTc pertechnetate eluate into the shielded vial. The activity can range from 0.37 GBq to 2.0 GBq (10 mCi to 54 mCi).[15][16]
-
Before withdrawing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure inside the vial.[14][15][17]
-
Gently invert the shielded vial for 10 seconds to ensure complete dissolution of the powder.[14]
-
Visually inspect the reconstituted solution behind a lead glass shield for any particulate matter. Do not use if foreign matter is observed.[14][15]
-
Assay the total activity in a radioactivity calibration system.[14][15]
-
Perform radiochemical purity testing (see Protocol 2). A radiochemical purity of >80% is generally expected.[14]
-
The preparation should be used within 30 minutes of reconstitution for non-stabilized this compound or within 4-5 hours for stabilized preparations.[14][16]
Protocol 2: Radiochemical Purity Testing of 99mTc-Exametazime
This is a common three-strip chromatography procedure to determine the percentage of the lipophilic 99mTc-exametazime complex.[14][16]
Materials:
-
Two SA ITLC strips and one Whatman No. 1 paper strip
-
Developing solvents:
-
Methyl ethyl ketone (MEK) [butanone]
-
0.9% sodium chloride
-
50% acetonitrile
-
-
Chromatography developing tanks
-
Suitable radiation counting equipment
Procedure:
-
Prepare three chromatography chambers with the respective solvents.
-
Mark the origin on all three strips.
-
Apply a small spot of the prepared 99mTc-exametazime solution to the origin of each strip within 15 minutes of reconstitution.[14]
-
Immediately place each strip into its corresponding developing tank.
-
Allow the solvent front to migrate to the marked line.
-
Cut the strips at a predetermined midpoint and measure the radioactivity in each section.
-
Calculate the percentage of each component:
-
System 1 (SA ITLC: MEK): The lipophilic 99mTc-exametazime complex and pertechnetate migrate with the solvent front (Rf 0.8-1.0), while secondary complex and reduced-hydrolyzed Tc remain at the origin.[14]
-
System 2 (SA ITLC: 0.9% NaCl): Pertechnetate migrates with the solvent front (Rf 0.8-1.0), while the lipophilic complex, secondary complex, and reduced-hydrolyzed Tc remain at the origin.[14]
-
System 3 (Whatman No. 1: 50% Acetonitrile): The lipophilic 99mTc-exametazime complex migrates with the solvent front, while the other components remain at the origin.
-
-
The percentage of the lipophilic 99mTc-exametazime is calculated based on the distribution of radioactivity across the three strips.
Protocol 3: In Vivo SPECT Imaging of Cerebral Blood Flow in a Rodent Stroke Model
This protocol outlines a general procedure for using this compound in a preclinical stroke model. Specifics may vary based on the animal model and imaging system.
Animal Model:
-
Induce focal cerebral ischemia in rats or mice using a model such as middle cerebral artery occlusion (MCAo).[7][18][19]
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Place a catheter in the tail vein for intravenous injection of the radiotracer.
Radiotracer Administration and Imaging:
-
Administer a dose of 99mTc-exametazime (typically 37-185 MBq for rodents) via the tail vein catheter.[20]
-
Dynamic imaging can be performed immediately after injection for the first 10 minutes.[21]
-
Static imaging is typically performed between 15 minutes and 6 hours post-injection.[21] For optimal image quality with 99mTc-HMPAO, a delay of 90 minutes is often recommended.[22]
-
Position the animal in the SPECT scanner. For brain imaging, the head should be securely fixed to minimize motion artifacts.[23]
-
Acquire SPECT data using a high-resolution collimator. Acquisition parameters (e.g., matrix size, projection number, time per projection) should be optimized for the specific system and application.
-
A CT scan is often acquired for anatomical co-registration and attenuation correction.[24]
Image Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) over the ischemic and contralateral hemispheres to quantify radiotracer uptake, which is proportional to cerebral blood flow.
Visualization of Experimental Workflows and Logical Relationships
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. This compound, used as diagnostic, to visualise blood flow in the brain, 1988-1998 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 3. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]
- 4. In vivo metabolism and kinetics of 99mTc-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous administration of 99mTc-HMPAO-labeled human mesenchymal stem cells after stroke: in vivo imaging and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stem Cell Tracking Technologies for Neurological Regenerative Medicine Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of Clot by 99mTc-HMPAO Labeled Platelet in Animal Model Induced Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Biodistribution of 99mTC-HMPAO in healthy rats and B16 melanoma carriers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. d-nb.info [d-nb.info]
- 21. reference.medscape.com [reference.medscape.com]
- 22. tech.snmjournals.org [tech.snmjournals.org]
- 23. radiology.unm.edu [radiology.unm.edu]
- 24. SPECT-CT Imaging Unit | Helsinki In Vivo Animal Imaging | University of Helsinki [helsinki.fi]
Application Notes and Protocols for Quality Control of Technetium Tc 99m Exametazime
Introduction
Technetium Tc 99m Exametazime (⁹⁹ᵐTc-exametazime), also known as ⁹⁹ᵐTc-HMPAO, is a critical radiopharmaceutical for diagnostic imaging, primarily used for assessing regional cerebral perfusion and for labeling white blood cells to localize sites of infection and inflammation.[1][2] The diagnostic efficacy of ⁹⁹ᵐTc-exametazime is dependent on the in vivo distribution of the primary, lipophilic complex, which can cross the blood-brain barrier. However, this primary complex is unstable and can convert to a secondary, more hydrophilic complex or dissociate, leading to the formation of other radiochemical impurities.[1][3] Therefore, stringent quality control (QC) is mandatory before administration to ensure patient safety and diagnostic accuracy.[1][3][4][5][6] The United States Pharmacopeia (USP) and other regulatory bodies stipulate that the radiochemical purity of the primary lipophilic complex must be greater than 80%.[3][4][5][6][7][8]
These application notes provide detailed protocols for the essential quality control tests for ⁹⁹ᵐTc-Exametazime injection, intended for use by researchers, scientists, and drug development professionals.
Quality Control Parameters and Acceptance Criteria
A summary of the key quality control tests, methodologies, and their acceptance criteria is presented below.
| Parameter | Methodology | Acceptance Criteria | Reference |
| Radiochemical Purity | Thin-Layer Chromatography (TLC) | ≥ 80% primary lipophilic ⁹⁹ᵐTc-exametazime complex | [1][3][4][5][7] |
| pH | pH meter or pH-indicator strips | 9.0–9.8 (unstabilized); 6.5–7.5 (stabilized) | [7] |
| Radionuclide Identity | Gamma-ray Spectrometry | Principal photon has an energy of 140 keV | [9][10] |
| Radionuclide Purity | Half-life Measurement | 5.72 to 6.32 hours | [9] |
| Visual Inspection | Direct Observation | Clear, colorless solution free of particulate matter | [3][4][5] |
| Sterility | Membrane Filtration or Direct Inoculation | No growth of microorganisms | [11][12][13] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Per USP/Ph. Eur. specifications for injections | [7][14][15] |
Experimental Protocols
Protocol 1: Radiochemical Purity (RCP) Determination by Three-Strip Chromatography
This protocol is the standard method for determining the percentage of the primary lipophilic ⁹⁹ᵐTc-exametazime complex and quantifying three potential radiochemical impurities: free pertechnetate (⁹⁹ᵐTcO₄⁻), hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂), and the secondary ⁹⁹ᵐTc-exametazime complex.[1][3][7] The procedure should be initiated within 2 minutes of reconstitution and takes approximately 15 minutes to complete.[3]
Materials:
-
Three chromatography strips:
-
2x ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
1x Whatman No. 1 (or equivalent) paper chromatography strip
-
-
Three developing solvents:
-
Methyl ethyl ketone (MEK)
-
0.9% Sodium Chloride (Saline)
-
50% Acetonitrile in water
-
-
Three chromatography chambers/tubes
-
Dose calibrator or gamma counter
-
Shielding, syringes, and other standard radiopharmacy equipment.
Procedure:
-
Prepare Chromatography Systems:
-
Add each of the three solvents to a separate chromatography chamber to a depth of approximately 1 cm.[16] Cover the chambers to allow the atmosphere to saturate.
-
-
Spot the Strips:
-
Using a syringe, apply a small spot (droplet) of the prepared ⁹⁹ᵐTc-exametazime injection approximately 1-2.5 cm from the bottom of each of the three chromatography strips.[5] Avoid letting the spot dry before placing it in the solvent.
-
-
Develop the Chromatograms:
-
Place each spotted strip into its corresponding chromatography chamber:
-
System 1: ITLC-SG strip in MEK.
-
System 2: ITLC-SG strip in 0.9% Saline.
-
System 3: Whatman No. 1 strip in 50% Acetonitrile.
-
-
Allow the solvent front to travel to the top or a pre-marked line on each strip.[7]
-
-
Dry and Cut the Strips:
-
Remove the strips from the chambers, mark the solvent front, and allow them to dry completely in a ventilated area.
-
Cut each strip in half at the midpoint (or as specified by the kit insert).
-
-
Measure Radioactivity:
-
Separately measure the radioactivity of the top and bottom halves of each strip using a suitable radiation detector (e.g., dose calibrator).
-
-
Calculate Results:
-
System 1 (ITLC-SG / MEK):
-
System 2 (ITLC-SG / Saline):
-
System 3 (Whatman No. 1 / 50% Acetonitrile):
-
The lipophilic complex, secondary complex, and free pertechnetate migrate with the solvent front.
-
⁹⁹ᵐTcO₂ remains at the origin.[7]
-
% at Origin (C) = (Counts in bottom half / Total counts) x 100
-
This value represents [% ⁹⁹ᵐTcO₂].
-
-
Final RCP Calculation:
-
Chromatography System Summary
| System | Stationary Phase | Mobile Phase | Migrating Species (Rf ~0.8-1.0) | Stationary Species (Rf ~0.0) |
| 1 | ITLC-SG | Methyl Ethyl Ketone (MEK) | Lipophilic Complex, Pertechnetate | Secondary Complex, Hydrolyzed-Reduced ⁹⁹ᵐTc |
| 2 | ITLC-SG | 0.9% Sodium Chloride | Pertechnetate | Lipophilic Complex, Secondary Complex, Hydrolyzed-Reduced ⁹⁹ᵐTc |
| 3 | Whatman No. 1 | 50% Acetonitrile | Lipophilic Complex, Secondary Complex, Pertechnetate | Hydrolyzed-Reduced ⁹⁹ᵐTc |
Protocol 2: pH Determination
Materials:
-
Calibrated pH meter with a suitable electrode OR
-
High-range pH indicator strips (e.g., pH 6.0-10.0)
-
Small sample of the reconstituted ⁹⁹ᵐTc-exametazime injection
Procedure:
-
Withdraw a small aliquot of the final radiopharmaceutical preparation.
-
If using a pH meter, immerse the electrode in the sample and record the stable reading.
-
If using pH strips, apply a small drop of the solution to the strip and compare the resulting color to the reference chart after the recommended time.
-
Record the pH value. It should be within the specified range (9.0-9.8 for unstabilized, 6.5-7.5 for stabilized).[7]
Protocol 3: Radionuclide Identity and Purity
Radionuclide Identity (Gamma Spectrometry):
-
Place a sample of the ⁹⁹ᵐTc-exametazime injection in a multichannel analyzer or gamma spectrometer.
-
Acquire the gamma-ray spectrum.
-
Confirm the presence of the principal photopeak for Technetium-99m at 140 keV (± tolerance of the instrument).[9][10]
Radionuclide Purity (Half-Life Measurement):
-
Using a dose calibrator, measure the activity of the sample at an initial time (T₀). Record the activity (A₀) and the time.
-
Store the sample under appropriate shielding.
-
After a known period (e.g., 2-6 hours), measure the activity of the same sample again (A). Record the activity and the time (T).
-
Calculate the half-life using the decay formula: A = A₀ * e^(-λt) , where λ = 0.693 / T₁/₂.
-
The calculated half-life should be between 5.72 and 6.32 hours, consistent with ⁹⁹ᵐTc.[9]
Protocol 4: Sterility Testing
Sterility testing must be performed aseptically to avoid microbial contamination. The membrane filtration method is generally preferred.
Materials:
-
Sterile, closed-system membrane filtration apparatus
-
0.45 µm pore size membrane filters
-
Culture media: Fluid Thioglycollate Medium (FTM) for anaerobes and Trypticase Soy Broth (TSB) for aerobes and fungi.[12]
-
Sterile rinsing fluid (e.g., Fluid A)
Procedure:
-
Aseptically transfer a specified volume of the ⁹⁹ᵐTc-exametazime injection into the filtration apparatus, potentially diluted with sterile rinsing fluid.
-
Filter the solution through the membrane filter.
-
Rinse the filter with sterile fluid to remove any antimicrobial properties of the sample.
-
Aseptically cut the membrane filter in half. Immerse one half in FTM and the other half in TSB.
-
Incubate the media for at least 14 days (FTM at 30-35°C, TSB at 20-25°C).[14]
-
Observe the media for any signs of turbidity or microbial growth. The absence of growth indicates that the sample is sterile.[13]
Protocol 5: Bacterial Endotoxin Test (BET)
The gel-clot Limulus Amebocyte Lysate (LAL) test is a common method for detecting bacterial endotoxins.
Materials:
-
LAL reagent, reconstituted as per manufacturer's instructions
-
Endotoxin-free test tubes
-
Positive and negative controls
-
Water bath or dry heat block at 37°C ± 1°C
Procedure:
-
Aseptically transfer the required volume of the ⁹⁹ᵐTc-exametazime injection (and any necessary dilutions) into the endotoxin-free tubes.
-
Add the LAL reagent to the sample tubes, as well as to positive and negative control tubes.
-
Gently mix and incubate the tubes at 37°C for 60 minutes, undisturbed.
-
After incubation, carefully invert each tube 180°.
-
A positive result (presence of endotoxin at or above the reagent sensitivity) is indicated by the formation of a solid gel clot that remains intact. The negative control should be free of a clot, and the positive control must show a solid clot for the test to be valid. The sample must not form a clot.
Visualizations
Caption: Overall workflow for the quality control of ⁹⁹ᵐTc-Exametazime.
Caption: Separation principle of the three-strip chromatography for RCP.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - CERETEC- technetium tc-99m exametazime injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. reference.medscape.com [reference.medscape.com]
- 9. cdn.who.int [cdn.who.int]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. Sterility assurance of technetium-99m radiopharmaceuticals: no specific air conditions are required for their preparation, storage and dispensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterility Testing Culture Media & Rinsing Fluids [sigmaaldrich.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. banglajol.info [banglajol.info]
- 15. bmglabtech.com [bmglabtech.com]
- 16. DailyMed - this compound- technetium tc-99m exametazime and cobaltous chloride kit [dailymed.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ceretec™ for Monitoring Treatment Response in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Objective assessment of disease activity is crucial for guiding therapeutic decisions and monitoring treatment response. Ceretec™ (Technetium-99m hexamethylpropyleneamine oxime, 99mTc-HMPAO) labeled leukocyte scintigraphy is a well-established nuclear medicine imaging technique for detecting and localizing inflammation. This non-invasive method provides a quantitative measure of leukocyte infiltration in the bowel, offering valuable insights into the inflammatory burden and its modulation by therapeutic interventions. These application notes provide detailed protocols and guidance for utilizing this compound scintigraphy in the context of IBD research and drug development to monitor treatment response.
Principle of the Method
The fundamental principle of this compound scintigraphy in IBD lies in the avid accumulation of leukocytes at sites of inflammation. Autologous leukocytes are harvested from the patient, labeled in vitro with the lipophilic radiotracer 99mTc-HMPAO, and then re-injected intravenously. The labeled leukocytes, primarily neutrophils, migrate to and accumulate in the inflamed segments of the bowel. Gamma cameras detect the radiation emitted by 99mTc, allowing for the visualization and quantification of leukocyte aggregation, which directly correlates with the severity of inflammation. A reduction in the uptake of radiolabeled leukocytes in the bowel following treatment is indicative of a positive therapeutic response.
Data Presentation: Quantitative Analysis of Treatment Response
Quantitative analysis of this compound scans allows for an objective assessment of treatment efficacy. This is typically achieved by calculating a scintigraphic activity index (SAI) before and after the therapeutic intervention.
Table 1: Scintigraphic and Clinical Evolution in IBD Patients Treated with Steroids
| Patient Group (n=17) | Baseline Scintigraphic Activity Index (SAI) | SAI after 3 Weeks of Steroid Treatment | Clinical Evolution at 1 Year |
| Good Evolution (n=11) | Responded to initial treatment | ||
| Ulcerative Colitis (n=6) | High | Decrease > 50% | Good |
| Crohn's Disease (n=5) | High | Decrease > 50% (3 patients), Decrease < 50% (2 patients) | Good |
| Bad Evolution (n=6) | Required additional therapy (steroids, immunosuppression, or surgery) | ||
| Crohn's Disease (n=6) | High | Decrease < 50% | Bad |
Data adapted from a prospective study on the prognostic value of 99mTc-HMPAO leukocyte scintigraphy in the follow-up of IBD. A significant correlation was found between the Crohn's Disease Activity Index (CDAI) and SAI in CD patients in both the basal and 3-week studies. A SAI decrease of > 50% at 3 weeks of steroid treatment was indicative of a good long-term clinical evolution.[1]
Table 2: Diagnostic Accuracy of 99mTc-HMPAO Leukocyte Scintigraphy in IBD
| Parameter | Crohn's Disease | Ulcerative Colitis | Overall IBD |
| Sensitivity | Lower than UC | Higher than CD | 85% (early scan) vs. 100% (late scan)[2] |
| Specificity | - | - | - |
| Accuracy | Lower than UC | Higher than CD | 85% (early scan) vs. 95% (late scan)[2] |
Note: The accuracy of scintigraphy can be lower in patients receiving steroid treatment.[2]
Experimental Protocols
Protocol 1: In Vitro Labeling of Leukocytes with 99mTc-HMPAO
This protocol outlines the standard procedure for the sterile, in vitro labeling of autologous leukocytes with 99mTc-HMPAO.
Materials:
-
Sterile, non-pyrogenic syringes and needles
-
Acid Citrate Dextrose (ACD) solution
-
6% Hydroxyethyl starch (HES)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Sterile, pyrogen-free physiological saline (0.9% NaCl)
-
This compound™ (99mTc-HMPAO) kit
-
Freshly eluted Sodium Pertechnetate (99mTcO4-) from a 99Mo/99mTc generator
-
Centrifuge
-
Laminar flow hood
-
Dose calibrator
-
Microscope and hemocytometer
-
Trypan blue solution
Procedure:
-
Blood Collection: Aseptically collect 40-50 mL of venous blood from the patient into a syringe containing 5-7 mL of ACD solution.
-
Erythrocyte Sedimentation: Transfer the anticoagulated blood to a sterile 50 mL centrifuge tube and add 10 mL of 6% HES. Mix gently by inversion and allow the red blood cells to sediment at room temperature for 45-60 minutes, until a distinct layer of leukocyte-rich plasma (LRP) is formed.
-
Leukocyte-Rich Plasma (LRP) Collection: Carefully aspirate the LRP and transfer it to a sterile 15 mL centrifuge tube.
-
Leukocyte Pelleting: Centrifuge the LRP at 150-200 g for 5 minutes to obtain a leukocyte pellet.
-
Plasma Separation: Carefully remove and save the supernatant (leukocyte-poor plasma, LPP).
-
Cell Washing (Optional but Recommended): Gently resuspend the leukocyte pellet in 5-10 mL of sterile saline and centrifuge again at 150-200 g for 5 minutes. Discard the supernatant. This step helps to remove residual platelets.
-
Preparation of 99mTc-HMPAO: Reconstitute the this compound vial with 5 mL of freshly eluted 99mTcO4- (740-1110 MBq or 20-30 mCi). Mix gently and incubate at room temperature for 5-10 minutes.
-
Leukocyte Labeling: Gently resuspend the leukocyte pellet in 1-2 mL of sterile saline. Add the freshly prepared 99mTc-HMPAO solution to the cell suspension.
-
Incubation: Incubate the mixture at room temperature for 15-20 minutes with occasional gentle swirling.
-
Removal of Unbound 99mTc-HMPAO: Add 5-10 mL of the previously saved LPP to the labeled cell suspension and centrifuge at 150-200 g for 5 minutes.
-
Final Preparation: Carefully remove and discard the supernatant containing unbound 99mTc-HMPAO. Gently resuspend the labeled leukocyte pellet in 5-7 mL of LPP.
-
Quality Control:
-
Labeling Efficiency: Measure the radioactivity of the cell pellet and the supernatant using a dose calibrator. Calculate the labeling efficiency as: (Activity in pellet) / (Activity in pellet + Activity in supernatant) x 100%. A labeling efficiency of >50% is generally considered acceptable.
-
Cell Viability: Perform a trypan blue exclusion test to assess cell viability. A viability of >95% is desirable.
-
Visual Inspection: Examine a drop of the final cell suspension under a microscope to check for cell clumping.
-
-
Dose Preparation: Draw the final labeled leukocyte suspension into a sterile syringe for intravenous administration. The typical adult dose is 185-370 MBq (5-10 mCi).
Protocol 2: Scintigraphic Imaging for IBD Treatment Monitoring
This protocol describes the image acquisition procedure for monitoring IBD treatment response.
Patient Preparation:
-
No specific dietary restrictions are required.
-
Ensure the patient is well-hydrated.
-
Obtain informed consent.
Procedure:
-
Baseline Scan (Pre-Treatment): Perform the first this compound scan before initiating the new treatment regimen.
-
Administration of Labeled Leukocytes: Administer the prepared dose of 99mTc-HMPAO labeled leukocytes intravenously.
-
Image Acquisition:
-
Early Imaging (optional): Acquire anterior and posterior static planar images of the abdomen and pelvis at 30-60 minutes post-injection.
-
Late Imaging (recommended): Acquire anterior and posterior static planar images of the abdomen and pelvis at 2-4 hours post-injection. Late scans generally provide better contrast and are more sensitive for detecting active IBD.[2]
-
SPECT/CT (optional but recommended for quantification): Single Photon Emission Computed Tomography (SPECT), preferably with co-registered CT (SPECT/CT), can be performed over the abdominal and pelvic region for improved localization and quantification of leukocyte uptake.
-
-
Follow-up Scan (Post-Treatment): Repeat the same imaging protocol at a predetermined time point after the initiation of therapy (e.g., 3 weeks for corticosteroids, or as per the drug's mechanism of action and clinical trial design).
-
Image Analysis and Quantification:
-
Visual Assessment: Visually assess the images for the location, extent, and intensity of abnormal leukocyte uptake in the bowel.
-
Semi-Quantitative Analysis (Scintigraphic Activity Index - SAI):
-
Draw regions of interest (ROIs) over the area of most intense bowel uptake, a reference region (e.g., bone marrow of the iliac crest), and a background region.
-
Calculate the geometric mean of counts in each ROI.
-
The SAI can be calculated as the ratio of counts in the bowel ROI to the counts in the reference ROI (e.g., gut/bone marrow ratio).
-
-
Quantitative Analysis (SPECT/CT): Utilize SPECT/CT data to calculate the standardized uptake value (SUV) in the inflamed bowel segments for a more precise quantification of tracer uptake.
-
-
Monitoring Treatment Response: Compare the quantitative parameters (SAI or SUV) from the pre- and post-treatment scans. A significant decrease in these values indicates a positive response to therapy.
Visualizations
Signaling Pathway: Leukocyte Trafficking in IBD
The migration of leukocytes from the bloodstream into the intestinal tissue is a multi-step process involving a cascade of molecular interactions. This process is a key target for several IBD therapies.
Caption: Leukocyte adhesion cascade in IBD.
Experimental Workflow: Monitoring IBD Treatment with this compound
This diagram illustrates the overall workflow for a clinical study monitoring IBD treatment response using this compound scintigraphy.
Caption: Workflow for monitoring IBD treatment.
Conclusion
This compound (99mTc-HMPAO) labeled leukocyte scintigraphy is a valuable and quantitative tool for monitoring treatment response in Inflammatory Bowel Disease. By providing a direct measure of leukocyte infiltration in the gut, it offers an objective endpoint for clinical trials and aids in personalized medicine by assessing individual patient responses to therapy. The detailed protocols and workflows provided in these application notes are intended to guide researchers and clinicians in the effective implementation of this imaging modality for advancing the understanding and management of IBD.
References
A Practical Guide to Ceretec™ (99mTc-HMPAO) Imaging in Dementia Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the application of Ceretec™ (Technetium-99m Hexamethylpropyleneamine Oxime, or 99mTc-HMPAO) Single Photon Emission Computed Tomography (SPECT) in dementia research. It is intended to serve as a practical resource for study design, protocol implementation, and data interpretation.
This compound™ SPECT is a functional neuroimaging technique that provides a semi-quantitative measure of regional cerebral blood flow (rCBF). Since cerebral blood flow is closely coupled with neuronal metabolism, this modality offers valuable insights into the patterns of neuronal dysfunction characteristic of various dementia syndromes. In the context of dementia research and clinical trials, this compound™ SPECT can be utilized for differential diagnosis, patient stratification, and monitoring of disease progression and response to therapeutic interventions.
Data Presentation: Quantitative Analysis of Regional Cerebral Blood Flow
Quantitative analysis of this compound™ SPECT data allows for an objective assessment of rCBF changes. While absolute quantification of rCBF in ml/100g/min is complex and not routinely performed in clinical research, semi-quantitative analysis, which involves normalizing regional counts to a reference region (typically the cerebellum or whole brain), is a standard and robust method. The following tables summarize typical findings in Alzheimer's Disease (AD), Frontotemporal Dementia (FTD), and Dementia with Lewy Bodies (DLB) compared to healthy controls.
| Table 1: Diagnostic Accuracy of this compound™ SPECT in Differentiating Dementia Subtypes | |||
| Comparison | Sensitivity (%) | Specificity (%) | Key Hypoperfusion Patterns |
| Alzheimer's Disease vs. Normal Controls | 76.1 | 85.4 | Bilateral temporoparietal regions, posterior cingulate, and precuneus[1] |
| Alzheimer's Disease vs. Frontotemporal Dementia | 79.7 | 79.9 | AD: Temporoparietal; FTD: Frontal and/or anterior temporal lobes[1][2] |
| Alzheimer's Disease vs. Dementia with Lewy Bodies | 70.2 | 76.2 | AD: Temporoparietal; DLB: Occipital lobes (in addition to temporoparietal)[1] |
| Table 2: Semi-Quantitative Regional Cerebral Blood Flow (rCBF) Ratios in Dementia Subtypes (Illustrative Values) | ||||
| Brain Region | Healthy Controls | Alzheimer's Disease | Frontotemporal Dementia | Dementia with Lewy Bodies |
| Temporoparietal Cortex | 1.0 ± 0.1 | ↓↓ (e.g., 0.7 ± 0.15) | ↔ (e.g., 0.95 ± 0.1) | ↓ (e.g., 0.8 ± 0.1) |
| Frontal Cortex | 1.0 ± 0.1 | ↓ (e.g., 0.9 ± 0.1) | ↓↓↓ (e.g., 0.65 ± 0.2) | ↓ (e.g., 0.85 ± 0.1) |
| Occipital Cortex | 1.0 ± 0.1 | ↔ (e.g., 1.0 ± 0.1) | ↔ (e.g., 1.0 ± 0.1) | ↓↓ (e.g., 0.75 ± 0.15) |
| Sensorimotor Cortex | 1.0 ± 0.1 | ↔ (e.g., 1.0 ± 0.1) | ↔ (e.g., 1.0 ± 0.1) | ↔ (e.g., 1.0 ± 0.1) |
| Cerebellum | (Reference Region) | (Reference Region) | (Reference Region) | (Reference Region) |
Note: The values in Table 2 are illustrative and represent the typical patterns of relative hypoperfusion observed in dementia research. Actual values can vary depending on the specific quantification methodology, software used, and patient population. The arrows indicate the direction and magnitude of change relative to healthy controls (↔: no significant change; ↓: mild reduction; ↓↓: moderate reduction; ↓↓↓: severe reduction).
Experimental Protocols
Radiopharmaceutical Preparation: 99mTc-HMPAO (this compound™)
Materials:
-
This compound™ kit (exametazime)
-
Sterile, non-pyrogenic 99mTc-pertechnetate eluate from a 99Mo/99mTc generator
-
Lead-shielded vial
Protocol:
-
Elute the 99Mo/99mTc generator to obtain 99mTc-pertechnetate. Use a fresh eluate (less than 2 hours old) for optimal labeling efficiency.
-
Following the manufacturer's instructions, add the sterile 99mTc-pertechnetate solution to the this compound™ vial.
-
Ensure the radioactivity of the 99mTc-pertechnetate is within the range specified in the package insert.
-
Gently mix the contents of the vial until the solid material is completely dissolved.
-
Perform quality control to determine the radiochemical purity using the method outlined in the package insert. The radiochemical purity for HMPAO should be greater than 80%.
-
For unstabilized 99mTc-HMPAO, the injection should occur within 30 minutes of reconstitution. For stabilized formulations, the injection can be performed up to 4-6 hours post-reconstitution.
Patient Preparation and Radiotracer Administration
Protocol:
-
Patient Screening: Obtain informed consent and screen for contraindications (e.g., pregnancy).
-
Pre-injection Environment: To minimize sensory stimulation that can alter cerebral blood flow, the patient should rest in a quiet, dimly lit room for at least 15-20 minutes prior to injection.
-
Intravenous Access: Establish intravenous (IV) access in an antecubital vein.
-
Patient Instructions: Instruct the patient to remain awake with their eyes open and to not speak or read during the uptake period.
-
Dose Administration: Administer a slow intravenous injection of 555-1110 MBq (15-30 mCi) of 99mTc-HMPAO.
-
Uptake Period: The patient should remain in the quiet, dimly lit room for at least 10-20 minutes post-injection to allow for cerebral uptake of the tracer.
SPECT Image Acquisition
Protocol:
-
Timing: Image acquisition should commence approximately 30-90 minutes after the injection of 99mTc-HMPAO.
-
Patient Positioning: The patient should be positioned supine on the imaging table with their head comfortably immobilized in a head holder to minimize motion artifacts. The head should be aligned with the scanner's axis of rotation.
-
Scanner Parameters (Typical):
-
Gamma Camera: Dual- or triple-head SPECT system.
-
Collimator: High-resolution or fan-beam collimator.
-
Energy Window: 140 keV with a 15-20% window.
-
Matrix: 128x128.
-
Rotation: 360° circular or non-circular orbit.
-
Projections: 60-120 projections.
-
Acquisition Time: 20-40 seconds per projection.
-
-
Image Reconstruction: Reconstruct the acquired projection data into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation correction should be applied.
Quantitative Image Analysis using Statistical Parametric Mapping (SPM)
Protocol:
-
Image Pre-processing:
-
Convert the reconstructed SPECT images from their native format to a format compatible with SPM (e.g., NIfTI).
-
-
Spatial Normalization:
-
Spatially normalize each individual's SPECT scan to a standard brain template (e.g., the Montreal Neurological Institute - MNI template). This step corrects for differences in brain size and shape, allowing for voxel-wise comparisons between subjects.
-
-
Smoothing:
-
Apply a Gaussian smoothing kernel (typically 8-12 mm full width at half maximum - FWHM) to the spatially normalized images. This increases the signal-to-noise ratio and accounts for minor residual anatomical variations.
-
-
Statistical Analysis:
-
Group Comparison: Perform a voxel-wise statistical comparison (e.g., two-sample t-test) between different groups of subjects (e.g., AD patients vs. healthy controls).
-
Covariate Analysis: Investigate correlations between rCBF and clinical variables (e.g., cognitive scores) by including them as covariates in the statistical model.
-
-
Results Visualization:
-
The results are displayed as statistical parametric maps (SPMs), which are color-coded maps indicating the brain regions where there are statistically significant differences in rCBF between groups or significant correlations with covariates. The color scale typically represents the t-statistic or Z-score at each voxel.
-
Visualizations
Caption: Mechanism of 99mTc-HMPAO uptake and trapping in the brain.
Caption: Experimental workflow for a this compound™ SPECT dementia study.
Caption: Relationship between dementia pathology and this compound™ SPECT signal.
References
- 1. Differentiation of dementia with Lewy bodies from Alzheimer's disease using brain SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional Cerebral Blood Flow Single Photon Emission Computed Tomography for detection of Frontotemporal dementia in people with suspected dementia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low Ceretec labeling efficiency in leukocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ceretec™ (technetium Tc 99m exametazime) for radiolabeling leukocytes.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in the radiolabeling of leukocytes with this compound. The following guide provides a structured approach to identifying and resolving potential causes.
Question: My this compound leukocyte labeling efficiency is below the expected range (typically >40%). What are the potential causes and how can I troubleshoot this?
Answer:
Low labeling efficiency can stem from several factors throughout the experimental workflow, from the quality of the reagents to the handling of the cells. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Reagent and Radiopharmaceutical Quality Control
Issue: The quality of the this compound kit or the technetium eluate may be compromised.
| Parameter | Specification | Troubleshooting Action |
| 99mTc Generator Eluate Age | Should not be more than 2 hours old.[1][2][3] | Use only freshly eluted 99mTc-pertechnetate from a generator that has been eluted within the last 24 hours.[1][3] |
| This compound Kit Reconstitution | Must be used within 30 minutes of reconstitution for leukocyte labeling.[1][3] | Prepare the 99mTc-HMPAO immediately before use as it is unstable in aqueous solutions.[4] |
| Radiochemical Purity (RCP) | Should be ≥80%.[5] | Perform quality control on the 99mTc-exametazime preparation using thin-layer chromatography (TLC).[3][5][6] If RCP is low, prepare a fresh batch with new reagents. |
| pH of 99mTc-HMPAO Preparation | Should be between 9.0 and 9.8.[1][5] | Measure the pH of the preparation. If it is outside the specified range, this could indicate a problem with the kit or the eluate. |
| Visual Inspection | The reconstituted solution should be free of particulate matter.[1][5][6] | Visually inspect the solution behind a lead shield. If aggregates or clots are visible, do not use it.[5][6] |
Step 2: Leukocyte Isolation and Handling
Issue: The viability, number, or integrity of the isolated leukocytes may be compromised.
| Parameter | Specification | Troubleshooting Action |
| Leukocyte Count | A minimum of 2x108 leukocytes are recommended for good labeling efficiency.[4] | Perform a cell count after isolation. If the cell number is too low, you may need to start with a larger volume of blood. |
| Cell Viability | Should be high (e.g., >98%).[7][8] | Assess cell viability using a method like trypan blue exclusion.[9][10] Poor viability can result from harsh isolation procedures. |
| Cell Damage | Mechanical stress during isolation can damage cells.[4] | Use a large-bore needle (e.g., 19-20 gauge) for blood withdrawal to prevent shear stress.[1][4] Avoid vigorous shaking or mixing of the blood.[4] |
| Cell Clumping | The final labeled cell suspension should be free of clumps.[11] | Visually inspect a drop of the suspension under a microscope.[11] Gentle swirling during incubation can help prevent sedimentation and clumping.[4] |
| Anticoagulant | Acid-citrate-dextrose (ACD) is the recommended anticoagulant.[1][4] | Ensure the correct anticoagulant is used and in the proper ratio to the blood volume. |
Step 3: Labeling Procedure
Issue: The conditions during the labeling incubation may not be optimal.
| Parameter | Specification | Troubleshooting Action |
| Incubation Time | Typically 15 minutes at room temperature.[1][3] | Adhere to the recommended incubation time. Periodically and gently swirl the cell suspension during incubation.[1][4] |
| Volume of 99mTc-HMPAO | Smaller volumes of 99mTc-HMPAO can lead to higher labeling efficiency.[4][12] | While the package insert may suggest using the entire 5 ml dose, studies have shown that using smaller volumes can improve efficiency.[4] |
| Concentration of Exametazime | Labeling efficiency can decrease as the concentration of the ligand decreases.[12] | One study found that a concentration of 83 µ g/0.25 ml resulted in a labeling efficiency of 82 ± 7%.[12] |
| Use of Stabilizing Agents | Do not use stabilizing agents like methylene blue for leukocyte labeling.[4] | Methylene blue is indicated for brain imaging studies and can interfere with the separation of leukocytes, appearing as a dark blue mixture.[8][10][13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical labeling efficiency for this compound with leukocytes?
A1: A labeling efficiency of 40-80% is generally considered acceptable.[6] Some studies have reported mean labeling efficiencies as high as 79% to 82% under optimized conditions.[12][14] If your efficiency is below 40%, it is recommended to perform further quality control checks.[6]
Q2: Can I use a this compound kit that has been stabilized with methylene blue for leukocyte labeling?
A2: No, it is not recommended. The use of 99mTc-exametazime stabilized with methylene blue is indicated for brain imaging studies.[8] For leukocyte labeling, it can cause a deep blue appearance in the cell mixture, making it difficult to properly separate the supernatant from the leukocyte pellet.[10][13] Furthermore, it has been shown to potentially decrease the chemotactic capacity of the labeled cells.[7][8]
Q3: How soon after labeling should the leukocytes be reinjected?
A3: The labeled leukocytes should be reinjected as soon as possible, preferably within 1-2 hours after the completion of the labeling procedure.[4][11] This is to minimize radiation damage to the cells and to avoid degradation of the radiopharmaceutical.[4]
Q4: What are the key quality control steps I should perform?
A4: Key quality control measures include:
-
Radiochemical Purity (RCP) of 99mTc-HMPAO: Should be at least 80%.[5]
-
Leukocyte Viability: Assessed by methods like trypan blue exclusion.[9][10]
-
Visual Inspection: Check for aggregates, clumps, or clots in the final cell suspension.[5][6]
-
Labeling Efficiency Calculation: Determine the percentage of radioactivity associated with the cells.
Q5: What could cause high lung uptake of the labeled leukocytes on imaging?
A5: Diffuse and persistent lung activity can be an indication of cell damage that occurred during the labeling procedure.[4] Focal spots of radioactivity in the lungs may suggest the presence of radiolabeled cell clumps in the injected sample.[4]
Experimental Protocols
Protocol 1: this compound Leukocyte Labeling
This protocol is a generalized procedure and should be adapted based on institutional guidelines and the manufacturer's instructions.
-
Blood Collection: Withdraw approximately 40-50 mL of whole blood from the patient into a syringe containing 10 mL of acid citrate dextrose (ACD) solution using a 19 or 20 gauge needle.[1][4]
-
Leukocyte Isolation:
-
Centrifuge the blood to separate the plasma.
-
Allow the red blood cells to sediment.
-
Isolate the leukocyte-rich plasma and centrifuge to obtain a leukocyte pellet.
-
-
This compound Reconstitution:
-
Leukocyte Labeling:
-
Washing and Resuspension:
-
After incubation, add leukocyte-poor plasma to the labeled cells and centrifuge.[1]
-
Carefully decant the supernatant.
-
Gently resuspend the labeled leukocyte pellet in cell-free plasma for reinjection.
-
Visualizations
Caption: Experimental workflow for this compound leukocyte labeling.
Caption: Troubleshooting flowchart for low this compound labeling efficiency.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. Chemotaxis, viability, and labeling stability of leukocytes labeled with (99m)Tc-exametazime stabilized with methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. ref.mcbradiology.com [ref.mcbradiology.com]
- 12. 99Tcm-exametazime-labelled leucocytes: effect of volume and concentration of exametazime on labelling efficiency, and clinical protocol for high efficiency multi-dose radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of stabilized technetium-99m-exametazime for radiolabeling leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of white blood cell labelling with 99Tcm radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceretec™ (Technetium Tc99m Exametazime) Radiolabeling
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing Ceretec™ radiolabeling procedures to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what are its primary applications? A1: this compound™ (technetium Tc99m exametazime) is a radiopharmaceutical kit used for diagnostic imaging. After being radiolabeled with technetium-99m (Tc99m), it is indicated for two main purposes:
-
Cerebral Scintigraphy: To detect altered regional cerebral blood flow in adult and pediatric patients, often as an adjunct in evaluating stroke.[1][2]
-
Leukocyte Labeled Scintigraphy: For labeling a patient's own white blood cells (leukocytes) to help locate sites of intra-abdominal infection and inflammatory bowel disease.[1][2][3]
Q2: What is the minimum acceptable radiochemical purity (RCP) for this compound™? A2: A radiochemical purity of greater than 80% is required for the product to be accepted for patient administration.[4][5] It is mandatory to perform RCP testing before use.[4][6][7]
Q3: How soon must the prepared Tc99m exametazime be used after reconstitution? A3: The unstabilized preparation must be used within 30 minutes of reconstitution.[1][6][8] If a cobalt stabilizer solution is used for cerebral scintigraphy, the preparation may be used for up to 4 hours.[9] For leukocyte labeling, the unstabilized form is used, and the labeled cells should be administered as soon as possible, preferably within 1-2 hours after labeling.[1][2]
Q4: What are the key precautions during the preparation of Tc99m exametazime? A4: Strict aseptic technique must be followed throughout the process.[6] The technetium Tc99m labeling reaction is sensitive to oxidants, which can compromise the reduced state of the stannous tin in the kit. Therefore, only fresh, oxidant-free sodium pertechnetate Tc99m should be used.[4][10] It is also crucial to use adequate radiation shielding as the product becomes radioactive after adding Tc99m.[6][11]
Q5: Can the cobalt stabilizer be used for leukocyte labeling? A5: No. The cobalt stabilizer solution must not be used when preparing Tc99m exametazime for leukocyte labeling procedures.[1][12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound™ radiolabeling.
Issue 1: Low Radiochemical Purity (<80%)
Q: My radiochemical purity is below the 80% acceptance threshold. What are the potential causes and how can I fix this?
A: Low radiochemical purity is a critical issue that prevents the use of the preparation. The primary causes and solutions are outlined below.
Potential Causes:
-
Oxidants in Technetium Eluate: The presence of oxidizing agents in the sodium pertechnetate (Tc99m) solution is a major cause of labeling failure. These oxidants interfere with the stannous (tin II) ion, which is essential for the reduction of Tc99m.[4]
-
Incorrect Age of Generator Eluate: Using eluate from a Tc99m generator that is too old can lead to poor labeling efficiency. For highest purity, freshly eluted Tc99m is recommended.[1][4] Generator eluate older than 2 hours should not be used for non-stabilized preparations.[7][10] When using 31-54 mCi, the eluate should not be more than 30 minutes old.[4][12]
-
Improper Elution History: The generator should have been eluted within the last 24 hours prior to obtaining the eluate for labeling.[1][4]
-
Incorrect Activity or Volume: Using an incorrect amount of Tc99m activity or failing to adjust the radioactive concentration can affect the reaction. The recommended activity range is 370 to 2000 MBq (10 to 54 mCi).[1]
-
Delayed Quality Control Testing: The lipophilic Tc99m exametazime complex is unstable. Radiochemical purity testing for the unstabilized kit must be performed promptly, ideally within 2 minutes of reconstitution.[1] The entire quality control procedure should take approximately 15 minutes.[1][7]
Solutions:
-
Eluate Quality: Always use fresh eluate from a generator that was eluted within the previous 24 hours.[1][4] Ensure the eluate is free of oxidants.
-
Follow Kit Instructions: Adhere strictly to the reconstitution volumes and activity limits specified in the product insert.[1][6]
-
Timeliness: Perform the reconstitution and subsequent quality control tests without delay.[1]
-
Review Procedures: Verify that all steps, including shaking and incubation times, are performed correctly as per the protocol.
Troubleshooting Workflow for Low Radiochemical Purity
Caption: Troubleshooting decision tree for low radiochemical purity.
Issue 2: Unexpected Biodistribution in Scans
Q: The patient scan shows unexpected activity in the gallbladder, bowel, or urinary tract. What could be the cause?
A: The biodistribution of Tc99m-HMPAO labeled leukocytes can be more variable than other agents.
Potential Causes:
-
Elution of Tc99m: Tc99m-HMPAO can elute from the labeled leukocytes over time.[13] This free agent is then excreted via the kidneys and hepatobiliary system.
-
Physiological Excretion: Renal and bladder activity is a normal finding due to the excretion of the unbound lipophilic complex.[13][14] Gallbladder and subsequent bowel activity can also be seen due to biliary excretion.[13]
-
Cell Damage: If leukocytes are damaged during the labeling process, this can result in diffuse lung activity that persists in later images, as well as increased liver uptake.[15] Gentle handling of cells is critical.
-
Radiochemical Impurities: The presence of impurities like free pertechnetate or a secondary hydrophilic complex can alter biodistribution.[5][6]
Solutions:
-
Imaging Times: Follow recommended imaging protocols. For abdominal infections, imaging at around 2 hours is common, while skeletal imaging may be performed at 4 hours.[5] Delayed imaging (e.g., 18-24 hours) may be necessary but will show increased physiological bowel activity.[16]
-
Gentle Cell Handling: Minimize physical stress on leukocytes during the isolation and labeling steps to prevent cell damage.[9]
-
Ensure High RCP: A high radiochemical purity (>80%) minimizes the impact of impurities on the scan.
Data Presentation: Key Quantitative Parameters
The following tables summarize critical quantitative data for successful this compound™ radiolabeling.
Table 1: Reconstitution and Usage Parameters
| Parameter | Cerebral Scintigraphy (Unstabilized) | Cerebral Scintigraphy (Stabilized) | Leukocyte Labeling |
| Tc99m Activity | 370 - 2000 MBq (10 - 54 mCi)[1] | 370 - 2000 MBq (10 - 54 mCi)[1] | ~1110 MBq (~30 mCi)[7][9] |
| Reconstitution Volume | 5 mL[1] | 5 mL[1] | 5 mL[7][9] |
| Max Time from Elution | <2 hours (<30 min for >30 mCi)[4][7] | <2 hours | <2 hours[7][9] |
| Time to Use Post-Reconstitution | Within 30 minutes[1][6][8] | Within 4 hours[9] | Within 30 minutes (for labeling) |
| Minimum RCP | >80%[5] | >80%[9] | >80%[4][5] |
Table 2: Quality Control Chromatography Systems
| System | Stationary Phase | Mobile Phase | Purpose |
| System 1 | ITLC-SG Strip | Methyl Ethyl Ketone (MEK) | Determines % Free Pertechnetate (TcO₄⁻) |
| System 2 | ITLC-SG Strip | 0.9% Saline | Determines % Reduced-Hydrolyzed Tc & Secondary Complex |
| System 3 | Whatman No. 1 Paper | 50% Acetonitrile | Determines % Reduced-Hydrolyzed Tc |
| This information is synthesized from standard radiopharmaceutical QC procedures.[6][7] |
Experimental Protocols
Protocol 1: Preparation of Tc99m Exametazime Injection (Unstabilized)
Objective: To reconstitute the this compound™ vial with Tc99m for cerebral scintigraphy or leukocyte labeling.
Methodology:
-
Preparation: Place a this compound™ vial in a lead shield. Swab the rubber septum with an appropriate antiseptic.
-
Elution: Elute a Tc99m generator that has been previously eluted within the last 24 hours. The eluate should be no more than 2 hours old.[7][10]
-
Reconstitution: Using a shielded syringe, add 5 mL of sodium pertechnetate Tc99m (containing 370-2000 MBq) to the this compound™ vial.[1] Before removing the syringe, withdraw 5 mL of gas from the vial to normalize the pressure.
-
Mixing: Gently invert the shielded vial for 10 seconds to ensure the lyophilized powder is completely dissolved.[7]
-
Quality Control: Immediately perform radiochemical purity testing. The RCP must be >80%.[1][4] The entire QC procedure should be completed quickly.[1][7]
-
Usage: Use the preparation within 30 minutes of reconstitution.[1][6] Visually inspect for particulate matter before use.[7][12]
General Radiolabeling Workflow
Caption: Standard workflow for preparing unstabilized Tc99m Exametazime.
Protocol 2: Radiolabeling of Autologous Leukocytes
Objective: To isolate and label a patient's white blood cells (WBCs) with Tc99m Exametazime.
Methodology:
-
Blood Collection: Aseptically withdraw approximately 40-50 mL of whole blood from the patient into a syringe containing an anticoagulant like Acid Citrate Dextrose (ACD).[9]
-
Erythrocyte Sedimentation: Add a sedimentation agent (e.g., 6% Hydroxyethyl Starch) to the blood and allow the red blood cells to sediment for 40-60 minutes, leaving a leukocyte-rich plasma (LRP) supernatant.[17]
-
LRP Isolation: Carefully transfer the LRP to a sterile centrifuge tube.
-
Cell Pelleting: Centrifuge the LRP at 150 g for 5-8 minutes to obtain a soft pellet of white blood cells (WBC button).[1][7]
-
Plasma Separation: Transfer the supernatant, which is now cell-free plasma (CFP), to another sterile tube and reserve it.[1][9]
-
Cell Washing: Resuspend the WBC pellet in 5 mL of saline or CFP and centrifuge again at 150 g for 8 minutes. Discard the supernatant, leaving about 0.5-1.0 mL to cover the cells.[1][7]
-
Radiolabeling:
-
Final Wash: After incubation, add 5-10 mL of the reserved CFP to stop the labeling reaction. Centrifuge at 150 g for 5 minutes.
-
Final Preparation: Discard the supernatant containing unbound Tc99m. Gently resuspend the final labeled WBC pellet in 3-5 mL of CFP.[15]
-
Dose Administration: Measure the patient dose in a dose calibrator. Administer via a 19G needle as soon as possible, preferably within 1-2 hours of labeling.[1][2]
Leukocyte Labeling Workflow
Caption: Step-by-step workflow for labeling autologous leukocytes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. This compound Scan: 7 Key Steps & Info - Liv Hospital [int.livhospital.com]
- 4. This compound™ N109A Kit for the Preparation of Technetium Tc99m Exametazime Injection [dailymed.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. gehealthcare.com [gehealthcare.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. This compound (Technetium Tc99m Exametazime Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 12. Drax Exametazime, this compound (technetium Tc 99m exametazime) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. auntminnie.com [auntminnie.com]
- 14. ref.mcbradiology.com [ref.mcbradiology.com]
- 15. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 17. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
Technical Support Center: Ceretec® (Technetium Tc 99m Exametazime)
Welcome to the technical support center for Ceretec. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the in vitro stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with reconstituted this compound?
A1: The primary concern is the rapid in vitro degradation of the active lipophilic technetium-99m exametazime complex. This complex spontaneously converts to a less lipophilic secondary complex over time.[1][2] This secondary complex is unable to cross the blood-brain barrier, compromising the diagnostic efficacy of the agent.[2]
Q2: What is the usable shelf-life of this compound after reconstitution?
A2: The shelf-life depends on the preparation method:
-
Unstabilized this compound: Must be used within 30 minutes of reconstitution.[1][3][4][5][6] This formulation is required for labeling white blood cells (leukocytes).[2][3][7]
-
Stabilized this compound: When a cobalt stabilizer solution is added, the useful life is extended up to 5 hours after preparation.[3][8] A methylene blue stabilizer can also be used, which stabilizes the complex for 4-6 hours.[2][7] Stabilized this compound is used for cerebral imaging.[2][3]
Q3: What are the main radiochemical impurities that can form?
A3: Three potential radiochemical impurities may be present in a prepared this compound injection:
Q4: What is the minimum acceptable radiochemical purity (RCP) for this compound?
A4: A radiochemical purity of greater than 80% for the primary lipophilic complex is required for product acceptance and administration to a patient.[1][2][4][10] RCP testing must be performed before use.[1][2][4]
Q5: How does the quality of the technetium-99m eluate affect stability?
A5: The quality of the sodium pertechnetate Tc99m eluate is critical. For the highest radiochemical purity, freshly eluted technetium-99m should be used.[1][3][6][8]
-
For unstabilized this compound (leukocyte labeling), the generator eluate should not be more than 2 hours old.[1][3][6][11]
-
For stabilized this compound (cerebral imaging), the generator eluate should not be more than 4 hours old.[11][12]
-
Furthermore, only eluate from a generator that has been eluted within the last 24 hours should be used.[1][3][6][11] The presence of oxidants in the eluate can adversely affect the stability due to the minimal amount of stannous ion reductant in the this compound kit.[2][3]
Troubleshooting Guide
Issue: My radiochemical purity (RCP) is below the required 80% threshold.
This guide will help you identify the potential causes for low RCP.
Caption: Troubleshooting flowchart for low radiochemical purity.
Quantitative Stability Data
The stability of this compound is highly dependent on time, the use of a stabilizer, and storage conditions. The primary measure of stability is the radiochemical purity (RCP).
| Preparation | Storage Container | Time Post-Reconstitution | Mean Radiochemical Purity (RCP) | Reference |
| Unstabilized | Vial | Within 30 minutes | >80% (Required) | [1][4] |
| Stabilized | Vial | 5 minutes | 93.1% | [13] |
| 2 hours | 92.1% | [13] | ||
| 4 hours | 91.1% | [13] | ||
| 8 hours | 81.4% | [14] | ||
| Stabilized | Syringe | 2 hours | 89.8% | [13] |
| 4 hours | 88.7% | [13] | ||
| 8 hours | 74.0% | [14] | ||
| Stabilized (Needle Contact) | Syringe | 4 hours | 57.1% | [13] |
Note: The stability in a syringe is lower than in the original vial, and prolonged contact with a needle can significantly decrease RCP.[13]
Experimental Protocols
Protocol: Radiochemical Purity (RCP) Determination
A combination of two or three chromatographic systems is necessary to determine the percentage of the primary lipophilic complex and differentiate the three main radiochemical impurities.[1][3][4] The entire procedure should be started within 2 minutes of reconstitution and takes approximately 15 minutes to complete.[4]
Materials:
-
System 1: Glass microfiber chromatography paper impregnated with silicic acid (GMCP-SA) strip; Mobile Phase: Methyl Ethyl Ketone (MEK or butanone).[1][3]
-
System 2: GMCP-SA strip; Mobile Phase: 0.9% Sodium Chloride.[1]
-
System 3: Whatman No. 1 paper strip; Mobile Phase: 50% Acetonitrile.[15]
-
Developing vials, syringe for spotting, gamma scintillation counter.
Workflow:
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 6. medicines.org.uk [medicines.org.uk]
- 7. gehealthcare.com [gehealthcare.com]
- 8. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 9. Validation of a column method for technetium-99m exametazime quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gammadata.se [gammadata.se]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Stability of stabilized 99mTc-D,L-HMPAO stored in vials and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. tech.snmjournals.org [tech.snmjournals.org]
Ceretec Brain Perfusion Imaging: Technical Support Center
Welcome to the technical support center for Ceretec™ (Technetium Tc99m Exametazime) brain perfusion imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts and issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of artifacts in this compound brain perfusion imaging?
Artifacts in this compound SPECT imaging can be broadly categorized into three main sources: patient-related, technique-related, and radiopharmaceutical-related issues.[1][2] Patient motion is a very common source of image degradation.[3] Technical errors can include improper patient positioning, incorrect imaging parameters, and errors during image reconstruction.[1] Radiopharmaceutical-related artifacts often stem from issues with the purity and stability of the Tc99m-exametazime complex.[4][5][6]
Q2: How can I minimize patient motion artifacts?
Minimizing patient motion is critical for high-quality images.[3]
-
Patient Comfort and Preparation: Ensure the patient is in a comfortable and relaxed state in a dimly lit, quiet room before and during the injection of the radiopharmaceutical.[3][7] Intravenous access should be established at least 10 minutes prior to injection to allow the patient to acclimate.[3][7]
-
Head Restraint: Use light head restraint to help the patient maintain a stable position throughout the scan.[8]
-
Clear Instructions: Provide clear instructions to the patient, emphasizing the importance of remaining still during the acquisition.[9]
-
Sedation: If necessary, sedation can be administered after the radiopharmaceutical has been injected.[3]
Q3: What is the optimal time to wait between this compound injection and imaging?
The recommended time delay between injection and imaging depends on whether the this compound is stabilized or unstabilized.
-
Unstabilized Tc99m-HMPAO: Imaging can begin as early as 40 minutes post-injection, but the best image quality is typically achieved with a 90-minute delay.[10] The injection should occur within 30 minutes of reconstitution.[10]
-
Stabilized Tc99m-HMPAO: A 90-minute delay is also recommended for optimal image quality, though interpretable images can be obtained after 40 minutes.[10] The injection can be administered up to 4 hours after reconstitution.[10]
Q4: What are the consequences of poor radiochemical purity?
Poor radiochemical purity can lead to significant image artifacts. The primary lipophilic Tc99m-HMPAO complex is what crosses the blood-brain barrier.[11] Impurities such as free pertechnetate, reduced-hydrolyzed technetium, and the secondary, less lipophilic Tc99m-HMPAO complex do not effectively penetrate the brain.[5][11] This results in increased extracerebral activity (background noise), which degrades image quality and can obscure true perfusion patterns.[4][12] A radiochemical purity of at least 80% is required for clinical use.[5][6]
Troubleshooting Guides
Issue 1: High Extracerebral Uptake and Poor Gray-White Matter Contrast
Possible Cause: This is often indicative of poor radiochemical purity of the this compound preparation, specifically a low percentage of the primary lipophilic complex.[4][11] The unstable primary complex can convert to a secondary, less lipophilic form that does not cross the blood-brain barrier, leading to higher background activity.[11]
Troubleshooting Steps:
-
Verify Radiochemical Purity: Perform radiochemical purity testing on the this compound preparation before administration. A three-system chromatography method is recommended to differentiate the lipophilic complex from impurities.[5][13]
-
Use Fresh Eluate: For unstabilized this compound, use fresh sodium pertechnetate Tc99m eluate (less than 2 hours old) from a generator that has been eluted within the last 24 hours.[3][14]
-
Adhere to Reconstitution and Injection Times: Strictly follow the recommended times for reconstitution and injection to minimize the decomposition of the lipophilic complex.[5][10]
-
Consider Stabilized this compound: If persistent issues with purity arise, consider using stabilized this compound (with methylene blue or cobalt chloride), which demonstrates improved stability and image quality compared to the unstabilized form.[4][12]
Issue 2: "Ring" or "Bullseye" Artifact in Reconstructed Images
Possible Cause: This type of artifact is typically instrumental and arises from non-uniformity in the gamma camera detector response.[10]
Troubleshooting Steps:
-
Review Quality Control Records: Check the latest quality control records for the gamma camera, specifically the uniformity flood images.
-
Perform a Uniformity Check: If records are not current or if the artifact persists, perform a new intrinsic or extrinsic uniformity flood to assess detector performance.
-
Contact Service Engineer: If non-uniformity is confirmed, contact a qualified service engineer to correct the issue before proceeding with further patient imaging.
Issue 3: Blurry Images or "Washed Out" Appearance
Possible Cause: This can be caused by patient motion during the scan or by improper image reconstruction parameters.[3]
Troubleshooting Steps:
-
Review Raw Data: Review the raw projection data in a cinematic display to visually inspect for patient motion.[9]
-
Apply Motion Correction: If motion is detected, utilize available motion correction software. If motion is severe, repeating the acquisition may be necessary.[9]
-
Check Reconstruction Parameters: Verify that the correct reconstruction filters and attenuation correction methods have been applied. The use of a low-pass filter (e.g., Butterworth) is generally recommended.[8] Resolution recovery or spatially varying filters should be used with caution as they can introduce artifacts.[10]
Quantitative Data Summary
| Parameter | Unstabilized Tc99m-HMPAO | Stabilized Tc99m-HMPAO (Methylene Blue) | Stabilized Tc99m-HMPAO (Cobalt Chloride) | Tc99m-ECD |
| Radiochemical Purity (in vitro, 2 hours post-reconstitution) | 66.8 +/- 9.9% | 93.0 +/- 2.5% | 91.8 +/- 1.9% | 96.9 +/- 1.4% |
| Image Quality Score (Subjective) | 3.0 +/- 0.4 | 3.4 +/- 0.4 | 3.6 +/- 0.6 | 4.3 +/- 0.7 |
| Background Activity Score (Subjective) | 2.1 +/- 0.3 | 2.3 +/- 0.3 | 2.6 +/- 0.4 | 4.8 +/- 1.4 |
Data adapted from a study comparing different this compound formulations. Higher image quality and lower background scores are desirable.[4][12]
Experimental Protocols
Protocol 1: Radiochemical Purity Testing of this compound
This protocol is essential for ensuring the quality of the radiopharmaceutical prior to injection.[5][13]
Materials:
-
Two SA ITLC strips (20 cm x 2 cm)
-
One Whatman No. 1 paper strip (6 cm x 0.7 cm)
-
Methyl ethyl ketone (MEK)
-
0.9% aqueous sodium chloride (non-bacteriostatic)
-
50% aqueous acetonitrile
-
Three chromatography tubes
-
Suitable radiation counting equipment
Procedure:
-
Prepare three chromatography tubes with a 1 cm depth of MEK, 0.9% sodium chloride, and 50% acetonitrile, respectively.
-
Reconstitute the this compound vial according to the manufacturer's instructions.
-
Within 2 minutes of reconstitution, apply a small spot of the reconstituted this compound to the origin of each of the three chromatography strips.
-
Place each strip into its corresponding solvent tube and allow the solvent front to travel to the predefined mark.
-
Remove the strips, allow them to dry, and cut them into sections (origin and solvent front).
-
Measure the activity in each section using a suitable counter.
-
Calculate the percentage of the lipophilic Tc99m exametazime complex, pertechnetate, and reduced-hydrolyzed Tc99m. The radiochemical purity of the lipophilic complex should be ≥80%.
Protocol 2: this compound Brain Perfusion SPECT Acquisition
Patient Preparation:
-
Instruct the patient to avoid caffeine, alcohol, and other drugs that may affect cerebral blood flow for at least 24 hours prior to the scan.[7][14]
-
Ensure the patient is in a quiet, dimly lit room for at least 10 minutes before and 5 minutes after the injection.[3][7]
-
The patient should have their eyes open and ears unplugged, and should not speak or read during this period.[3]
-
Establish intravenous access at least 10 minutes prior to injection.[3][7]
Acquisition Parameters:
-
Collimator: High-resolution or ultra-high-resolution collimator.[3][8]
-
Matrix Size: 128 x 128 or greater.[8]
-
Angular Sampling: 3 degrees or better.[8]
-
Radius of Rotation: As small as possible while ensuring patient safety.[8]
-
Imaging Time: Delay imaging for 40-90 minutes post-injection, depending on the formulation.[10]
Visualizations
Caption: this compound Brain Perfusion Imaging Workflow.
Caption: Artifact Troubleshooting Decision Tree.
References
- 1. How to detect and avoid myocardial perfusion SPECT artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. extrica.com [extrica.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Improvement of brain SPECT by stabilization of Tc-99m-HMPAO with methylene blue or cobalt chloride. Comparison with Tc-99m-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 7. Nuclear Medicine Cerebral Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. greenkid.idv.tw [greenkid.idv.tw]
- 9. youtube.com [youtube.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. esnms.net [esnms.net]
- 12. researchgate.net [researchgate.net]
- 13. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 14. auntminnie.com [auntminnie.com]
Ceretec™ Uptake Enhancement: Technical Support Center
Welcome to the Technical Support Center for Ceretec™ (Technetium Tc99m Exametazime). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol modifications aimed at enhancing this compound™ uptake and to offer solutions for common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound™ for brain imaging studies.
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Purity (<80%) | 1. Use of aged Technetium-99m eluate. 2. Incorrect reconstitution procedure. 3. Exceeded time limit post-reconstitution. | 1. Use only eluate from a Technetium-99m generator that has been eluted within the last 24 hours. For optimal results, use eluate that is less than 2 hours old.[1] 2. Ensure aseptic technique and precise volumes as per the manufacturer's protocol. Shake the vial for 10 seconds to ensure complete dissolution. 3. For unstabilized this compound™, administer within 30 minutes of reconstitution. For stabilized this compound™ (with cobalt or methylene blue), administer within 4-5 hours.[2] |
| High Background Signal in Images | 1. Insufficient time between injection and imaging. 2. Radiochemical impurities. | 1. For Tc-99m HMPAO, a delay of 90 minutes between injection and imaging is recommended for the best image quality, though interpretable images can be obtained after 40 minutes.[3][4] This allows for clearance of blood pool activity. 2. Perform radiochemical purity testing before administration. A purity of at least 80% is required. |
| Variable or Inconsistent Brain Uptake | 1. Patient anxiety or sensory stimulation during uptake phase. 2. Consumption of substances affecting cerebral blood flow. | 1. The patient should rest in a quiet, dimly lit room for at least 10 minutes before and 5 minutes after injection to minimize sensory and cognitive stimuli.[1][3][4] 2. Instruct patients to avoid caffeine and alcohol for at least 10-24 hours before the procedure as they can alter cerebral hemodynamics.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound™ uptake in the brain?
A1: this compound™ (Tc-99m HMPAO) is a lipophilic compound that, when injected intravenously, crosses the blood-brain barrier.[5] Once inside brain cells, the unstable lipophilic complex is converted into a hydrophilic form. This hydrophilic complex is then trapped inside the cells, as it cannot diffuse back across the blood-brain barrier. The amount of trapped tracer is proportional to the regional cerebral blood flow (rCBF) at the time of injection.[5]
Q2: How can I pharmacologically enhance this compound™ brain uptake for my research?
A2: Administration of a cerebral vasodilator, such as acetazolamide, can be used to assess cerebrovascular reserve and enhance this compound™ uptake in healthy brain tissue. Acetazolamide induces vasodilation, leading to an increase in cerebral blood flow and consequently, a higher uptake of the tracer.[2][6][7][8] This technique is often used to unmask areas of compromised blood flow.
Q3: What is a typical protocol for using Acetazolamide with this compound™?
A3: A common protocol involves the intravenous administration of 1 gram of acetazolamide. The this compound™ is then injected at the time of expected maximum CNS drug effect. Studies have shown that this can lead to a significant increase in HMPAO uptake. For instance, one study noted an increase of 11.4% to 47.6% in the less-affected brain hemisphere.[2][8]
Q4: Are there alternatives to Acetazolamide for enhancing cerebral blood flow?
A4: Other vasodilator drugs have been studied to assess their impact on cerebral blood flow. For example, a combination of pentifylline (800 mg daily) and nicotinic acid (200 mg daily) administered over two months showed a statistically significant improvement in cerebral blood flow in elderly volunteers.[9] However, acetazolamide remains the most common pharmacological intervention in clinical and research settings for assessing cerebrovascular reserve with this compound™.
Q5: What are the critical quality control steps for this compound™ preparation?
A5: The most critical step is to determine the radiochemical purity of the prepared injection before administration.[2] A radiochemical purity of at least 80% is necessary for product acceptance.[2][10] Impurities can include free pertechnetate, a secondary Tc-99m exametazime complex, and reduced-hydrolyzed-technetium, which can all negatively impact image quality.
Data Presentation
Table 1: this compound™ Preparation and Administration Parameters
| Parameter | Unstabilized this compound™ | Stabilized this compound™ (Cobalt/Methylene Blue) |
| Time to Administration Post-Reconstitution | Within 30 minutes[2] | 30 minutes to 5 hours[6] |
| Recommended Adult Dose (Cerebral Scintigraphy) | 555-1110 MBq (15-30 mCi)[8] | 555-1110 MBq (15-30 mCi)[8] |
| Time from Injection to Imaging | 40-90 minutes[3][4] | 40-90 minutes[3][4] |
| Required Radiochemical Purity | >80%[2][10] | >80%[2][10] |
Table 2: Pharmacological Enhancement of this compound™ Uptake
| Agent | Dosage | Observed Effect on HMPAO Uptake/CBF |
| Acetazolamide | 1 g IV | 11.4% to 47.6% increase in uptake in the less-affected hemisphere.[2][8] |
| Pentifylline & Nicotinic Acid | 800 mg & 200 mg daily for 2 months | Statistically significant improvement in total brain CBF.[9] |
Experimental Protocols & Visualizations
Protocol 1: Standard Preparation of Stabilized this compound™
This protocol outlines the aseptic preparation of cobalt-stabilized Technetium-99m exametazime for intravenous injection.
-
Place the exametazime vial in a shielding container.
-
Inject 5 ml of sterile eluate from a Technetium-99m generator into the vial.
-
Withdraw 5 ml of gas from the vial to normalize the pressure.
-
Shake the vial for 10 seconds to dissolve the powder.
-
Between 1 and 5 minutes after reconstitution, inject 2 ml of cobalt stabilizer solution into the vial.[6][7]
-
Withdraw 2 ml of gas to again normalize the pressure.
-
Shake the vial for another 10 seconds.
-
Assay the total radioactivity and calculate the required volume for injection.
-
The stabilized product should be used between 30 minutes and 5 hours after preparation.[6]
Protocol 2: Acetazolamide Challenge for Enhanced Uptake
This protocol describes a method to assess cerebrovascular reserve by enhancing this compound™ uptake.
-
Establish intravenous access at least 10 minutes before the procedure.
-
Ensure the patient is in a resting state in a quiet, dimly lit room.
-
Administer 1 gram of Acetazolamide intravenously.
-
Wait for the expected time of maximum CNS effect (typically 15-20 minutes).
-
Inject the prepared this compound™ dose (555-1110 MBq).
-
Maintain the resting state for at least 5 minutes post-injection.
-
Proceed with SPECT imaging after the recommended uptake period (e.g., 90 minutes).
Signaling Pathway: this compound™ Brain Uptake and Trapping
The following diagram illustrates the simplified mechanism of this compound™ uptake and retention in brain cells.
References
- 1. auntminnie.com [auntminnie.com]
- 2. ahajournals.org [ahajournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A study of acetazolamide-induced changes in cerebral blood flow using 99mTc HMPAO SPECT in patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. 99mTc-HMPAO-SPECT with acetazolamide challenge to detect hemodynamic compromise in occlusive cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPECT monitoring of improved cerebral blood flow during long-term treatment of elderly patients with nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Ceretec Technical Support Center: Minimizing Radiation Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiation exposure when working with Ceretec™ (Technetium Tc 99m Exametazime).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of radiation safety to follow when handling this compound?
A1: The three core principles of radiation safety, often remembered by the acronym ALARA (As Low As Reasonably Achievable), are Time, Distance, and Shielding.[1][2]
-
Time: Minimize the duration of exposure to the radioactive source. Efficient work practices are crucial to reduce the time spent near reconstituted this compound.[2]
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases significantly as the distance from the source increases.[2]
-
Shielding: Use appropriate shielding materials, such as lead, to absorb radiation. Always handle vials and syringes containing reconstituted this compound with adequate shielding.[3][4]
Q2: What personal protective equipment (PPE) is required when working with reconstituted this compound?
A2: When handling reconstituted this compound, it is essential to use appropriate personal protective equipment to minimize contamination and radiation exposure. This includes:
-
Lab Coat: To protect personal clothing and skin.[5]
-
Safety Goggles or Glasses: To protect the eyes from potential splashes.[5]
-
Effective Shielding: This includes syringe shields and vial shields to reduce radiation dose to the hands and body.[3][6]
Q3: How can I minimize the radiation dose to the patient during a this compound procedure?
A3: Minimizing the radiation dose to the patient is a critical aspect of any procedure involving radiopharmaceuticals. Key strategies include:
-
Justification of the Procedure: Ensure that every exposure to ionizing radiation is justified by the expected diagnostic benefit.[7][8]
-
Dose Optimization: Administer the lowest possible activity to achieve the required diagnostic information.[8][9] Adhere to recommended dosing guidelines for adults and pediatric patients.[6]
-
Patient Hydration: Encourage the patient to be well-hydrated before the examination.[9]
-
Frequent Voiding: Advise the patient to urinate frequently, especially during the first few hours after the examination, to reduce the radiation dose to the bladder and surrounding organs.[6][9]
Q4: What are the proper procedures for handling and preparing this compound to minimize exposure?
A4: Adherence to strict aseptic and radiation safety protocols during the preparation of Technetium Tc 99m exametazime injection is crucial.
-
Aseptic Technique: Use sterile techniques throughout the preparation process to prevent microbial contamination.[7][10]
-
Adequate Shielding: The vial containing this compound is not radioactive until the sodium pertechnetate Tc 99m is added. After reconstitution, the vial and any syringes must be kept in appropriate shielding containers.[4][7][11]
-
Ventilation: Use a suitable, shielded, and adequately ventilated work area. While a personal respirator is not typically required under normal conditions, a local exhaust system is recommended.[5]
-
Pressure Equalization: Before withdrawing the syringe from the vial after adding the eluate, withdraw an equal volume of gas from the space above the solution to normalize the pressure.[4]
Q5: What should I do in the event of a spill of reconstituted this compound?
A5: In the event of a spill of radioactive material, immediate and appropriate action is necessary to prevent contamination and minimize exposure.
-
Alert Others: Inform personnel in the immediate area of the spill.
-
Contain the Spill: Use absorbent materials to cover the spill and prevent it from spreading.
-
Decontaminate: Clean the affected area using appropriate decontamination solutions, working from the outside of the spill inward.
-
Monitor for Contamination: Use a radiation survey meter to check for any remaining contamination of the area, personnel, and equipment.
-
Dispose of Waste: All contaminated materials must be disposed of as radioactive waste in accordance with local and national regulations.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected personal dosimeter reading | Inadequate shielding, excessive time spent near the source, or incorrect handling techniques. | Review and reinforce the principles of Time, Distance, and Shielding. Ensure proper use of syringe and vial shields. Observe handling procedures to identify and correct any unsafe practices. |
| Skin contamination with radioactive material | Accidental spillage or improper handling of the reconstituted product. | Immediately rinse the affected area thoroughly with soap and water.[5] Monitor the area for residual contamination with a suitable survey meter. Seek advice from the Radiation Safety Officer (RSO). |
| Concern about potential pregnancy in a female patient | Administration of a radiopharmaceutical to a pregnant individual could result in a radiation dose to the fetus. | For women of childbearing potential, always inquire about the possibility of pregnancy before administration.[7][8] If there is any uncertainty, alternative techniques that do not involve ionizing radiation should be considered.[8][11] |
Quantitative Data Summary
Radiation Attenuation by Lead Shielding
The use of lead shielding is a primary method for reducing external radiation exposure. The following table illustrates the reduction in exposure achieved with varying thicknesses of lead (Pb).
| Shield Thickness (Pb) mm | Attenuation Factor |
| 0.2 | 0.5 |
| 0.95 | 10⁻¹ |
| 1.8 | 10⁻² |
| 2.7 | 10⁻³ |
| 3.6 | 10⁻⁴ |
| 4.5 | 10⁻⁵ |
Data sourced from the this compound label information.[4]
Absorbed Radiation Dose per Unit Activity Administered (mGy/MBq)
The following table provides dosimetry estimates for various organs in an adult. These values are crucial for assessing the radiation dose to the patient.
| Organ | Absorbed dose per unit activity administered (mGy/MBq) |
| Adrenals | 0.0076 |
| Brain | 0.0069 |
| Breasts | 0.0031 |
| Gallbladder wall | 0.019 |
| LLI wall | 0.011 |
| Small intestine | 0.0071 |
| Stomach wall | 0.0055 |
| ULI wall | 0.016 |
| Heart wall | 0.0049 |
| Kidneys | 0.021 |
| Liver | 0.0089 |
| Lungs | 0.0043 |
| Ovaries | 0.0076 |
| Pancreas | 0.0065 |
| Red marrow | 0.0046 |
| Osteogenic cells | 0.0051 |
| Testes | 0.0034 |
| Thymus | 0.0037 |
| Thyroid | 0.0033 |
| Urinary bladder wall | 0.021 |
| Uterus | 0.0085 |
| Effective Dose (mSv/MBq) | 0.0073 |
Data based on ICRP publication 128.[9]
Experimental Protocols & Workflows
This compound Reconstitution and Handling Workflow
The following diagram outlines the key steps for the safe reconstitution and handling of this compound to minimize radiation exposure.
Caption: Workflow for Safe Reconstitution and Handling of this compound.
ALARA Radiation Safety Principles
This diagram illustrates the logical relationship between the core principles of radiation safety.
References
- 1. scai.org [scai.org]
- 2. radcareservices.com [radcareservices.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - this compound- technetium tc-99m exametazime injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 5. gehealthcare.com [gehealthcare.com]
- 6. This compound Dosage Guide - Drugs.com [drugs.com]
- 7. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 10. gehealthcare.com [gehealthcare.com]
- 11. nps.org.au [nps.org.au]
Technical Support Center: Ceretec® (Technetium Tc99m Exametazime) Preparation
This guide provides researchers, scientists, and drug development professionals with essential quality assurance procedures, troubleshooting advice, and frequently asked questions for the preparation of Ceretec®. Adherence to these guidelines is critical for ensuring the quality and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable radiochemical purity (RCP) for this compound®?
A1: A radiochemical purity of greater than 80% is required for product acceptance.[1][2] This ensures that the majority of the radioactivity is in the desired lipophilic form of Tc99m exametazime complex.
Q2: How long is the reconstituted this compound® stable?
A2: The unstabilized reconstituted this compound® should be used within 30 minutes of formulation.[3][4][5] If a cobalt stabilizer is used for cerebral scintigraphy, the stabilized product can be used for up to 5 hours after preparation.[6][7]
Q3: What are the potential radiochemical impurities in a this compound® preparation?
A3: Three potential radiochemical impurities may be present: a secondary Tc99m exametazime complex, free pertechnetate (99mTcO4-), and reduced-hydrolyzed technetium-99m (99mTcO2).[8]
Q4: What is the correct pH for the prepared Tc99m exametazime injection?
A4: The pH of the prepared injection should be between 9.0 and 9.8.[3][4]
Q5: Can I use any saline to dilute the sodium pertechnetate Tc99m?
A5: No, only Sodium Chloride Injection, USP (0.9%) must be used as the diluent. Do not use bacteriostatic sodium chloride, as it can adversely affect the quality of the preparation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Purity (<80%) | Oxidants in the Tc99m generator eluate. | Use eluate from a generator that has been eluted within the last 24 hours. For highest purity, use freshly eluted Tc99m generator eluate.[1] |
| Aged generator eluate. | Do not use generator eluate that is more than 2 hours old.[1] When using 31-54 mCi, the eluate should not be more than 30 minutes old.[9] | |
| Improper reconstitution technique. | Ensure the vial is gently inverted for 10 seconds to completely dissolve the powder.[1][3] Follow strict aseptic procedures.[3][10] | |
| Visible Particulate Matter or Discoloration | Compromised vial integrity or contamination. | Do not use the preparation. Visually inspect the reconstituted material at a safe distance behind lead shielding before administration.[1][3][5] |
| Inconsistent Results in Radiochemical Purity Testing | Issues with the chromatography procedure. | Ensure the chromatography strips are spotted immediately after sample application and that the solvent front is allowed to travel the specified distance.[8][11] Be aware of potential for streaking of radioactivity on the strips.[2] |
| Precipitation in the Final Preparation | Incorrect pH or presence of contaminants. | Verify the pH of the final preparation. Ensure all materials used are sterile and pyrogen-free.[3] |
Quantitative Quality Assurance Data
| Parameter | Specification |
| Radiochemical Purity (RCP) | ≥ 80%[1][2] |
| pH of Prepared Injection | 9.0 - 9.8[3][4] |
| Post-Reconstitution Stability (Unstabilized) | ≤ 30 minutes[3][4][5] |
| Post-Reconstitution Stability (Cobalt Stabilized) | 30 minutes to 5 hours[6][7] |
| Generator Eluate Age | ≤ 2 hours (≤ 30 minutes for 31-54 mCi)[1][9] |
| Generator Previous Elution | Within 24 hours[1] |
Experimental Protocols
Protocol 1: Radiochemical Purity (RCP) Determination
This protocol uses a combination of two chromatographic systems to determine the percentage of the lipophilic Tc99m exametazime complex.
Materials:
-
Two Glass Microfiber Chromatography Paper impregnated with Silicic Acid (GMCP-SA) strips (2 cm x 20 cm)
-
Ascending chromatography development tanks
-
Butan-2-one (Methyl Ethyl Ketone, MEK)
-
0.9% aqueous Sodium Chloride
-
Suitable radioactivity counting equipment
Procedure:
-
Prepare two chromatography development tanks, one with a 1 cm depth of fresh butan-2-one and the other with a 1 cm depth of 0.9% sodium chloride.
-
Mark two GMCP-SA strips at 2.5 cm from the bottom as the point of origin and at 14 cm above the origin as the solvent front.[3][8]
-
Apply a small spot (at least 5 microliters) of the prepared Tc99m exametazime solution to the origin of each strip immediately after reconstitution.[7][11] Do not allow the spot to dry.
-
Immediately place one strip in the butan-2-one tank and the other in the sodium chloride tank.
-
Allow the solvent to ascend to the 14 cm mark.
-
Remove the strips, mark the solvent fronts, and allow them to dry.
-
Determine the distribution of radioactivity on each strip using a suitable counter.
Calculations:
-
System 1 (Butan-2-one): The lipophilic Tc99m exametazime complex migrates with the solvent front (Rf = 0.8-1.0), while the secondary complex and reduced-hydrolyzed-Tc99m remain at the origin (Rf = 0.0-0.1).[10]
-
Calculate the percentage of activity at the origin (%A).
-
-
System 2 (0.9% Sodium Chloride): Both the lipophilic and secondary Tc99m exametazime complexes remain at the origin, while the pertechnetate migrates with the solvent front.
-
Calculate the percentage of activity at the solvent front (%B).
-
-
Radiochemical Purity (%) = 100 - (%A + %B)
Visualized Workflows
References
- 1. DailyMed - this compound- technetium tc-99m exametazime injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. medicines.org.uk [medicines.org.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Drax Exametazime, this compound (technetium Tc 99m exametazime) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 11. drugs.com [drugs.com]
Technical Support Center: Overcoming Common Pitfalls in Ceretec™ Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Ceretec™ (Technetium Tc99m Exametazime).
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what are its primary applications in research?
A1: this compound™, the trade name for Technetium Tc99m Exametazime, is a radiopharmaceutical agent.[1] Its primary use is for the detection of altered regional cerebral perfusion in conditions like stroke and other cerebrovascular diseases.[1] It is also utilized for labeling leukocytes to identify intra-abdominal infections and inflammatory bowel disease.[1] In a research context, it serves as a valuable tool for visualizing cerebral blood flow and function.[2]
Q2: What is the maximum allowable time between reconstitution and use of this compound™?
A2: For unstabilized this compound™, it is recommended to use the preparation within 30 minutes of reconstitution.[3][4][5] If a methylene blue or cobalt stabilizer is used for cerebral scintigraphy studies, the injection may be used for up to 4 hours.[6][7] For seizure disorder imaging, it is advised to inject the unstabilized form as soon as possible after reconstitution.[4]
Q3: What is the minimum acceptable radiochemical purity (RCP) for this compound™?
A3: A radiochemical purity of greater than 80% is necessary for the product to be considered acceptable for use.[6][7][8]
Q4: What are the storage requirements for the this compound™ kit?
A4: this compound™ kits should be stored at a controlled room temperature between 15°C to 25°C (59°F to 77°F).[4][8][9]
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (<80%)
Q: My radiochemical purity is below the 80% threshold. What are the potential causes and how can I troubleshoot this?
A: Low radiochemical purity is a common issue that can arise from several factors related to the reagents and the preparation process.
Potential Causes & Solutions:
-
Age of Technetium-99m Eluate: The quality of the technetium-99m generator eluate is critical. For the highest radiochemical purity, it is recommended to use freshly eluted technetium-99m.[7][8] For non-stabilized exametazime, the generator eluate should not be more than 2 hours old.[7] For preparations where the vial is reconstituted with 31-54 mCi, the eluate should be less than 30 minutes old.[10]
-
Generator Elution History: Only use eluate from a technetium-99m generator that has been eluted within the previous 24 hours.[7][8]
-
Presence of Oxidants: The presence of oxidants in the eluate can interfere with the labeling process due to the small amount of stannous ion in the kit.[7] Ensure oxidant-free Tc99m eluate is used.[7]
-
Incorrect Reconstitution Volume: A specific volume of eluate is necessary due to the limited solubility of exametazime.[7] Adhere strictly to the protocol's specified volumes.
-
Improper Mixing: After adding the eluate, ensure the vial is shaken for 10 seconds to guarantee the complete dissolution of the powder.[11]
-
Human Error in Quality Control Procedure: Errors in the quality control (QC) testing procedure itself can lead to falsely low RCP results. This can include incorrect solvent use or procedural mistakes.[12] It is advisable to have a second technician repeat the QC measurement if a failure is observed.[12]
Issue 2: Unexpected Biodistribution or Image Artifacts
Q: I'm observing unexpected biodistribution or artifacts in my SPECT images. What could be the cause?
A: Altered biodistribution or image artifacts can stem from issues with the radiopharmaceutical preparation or the imaging procedure itself.
Potential Causes & Solutions:
-
Secondary Complex Formation: The lipophilic Tc99m exametazime complex can convert to a secondary, less lipophilic complex that does not cross the blood-brain barrier.[7] This conversion limits the useful life of the reconstituted agent and can affect brain uptake if the injection is delayed.[7]
-
Patient-Related Factors: Coexisting brain pathologies can affect the distribution of the tracer.[13] Co-registration of SPECT images with MRI is often recommended to improve diagnostic accuracy.[13] For ictal/interictal SPECT studies, meticulous patient preparation and timely injection are crucial.[13]
-
Imaging Protocol: Dynamic imaging is typically performed for the first 60 minutes post-injection to assess lung clearance and initial cell migration.[11] Static imaging is recommended at 0.5-1.5 hours and 2-4 hours post-injection.[11] Deviations from the recommended imaging times can lead to altered biodistribution patterns.
Quantitative Data Summary
Table 1: Radiochemical Purity and Stability of Tc-99m Exametazime
| Activity Level | Time Post-Formulation | Generic Tc-99m Exametazime RCP (%) | Tc-99m this compound™ RCP (%) | Status |
| Low (50 mCi) | Initial | 87% | 95% | Pass |
| Low (50 mCi) | 6 hours | >80% | >80% | Pass |
| Low (50 mCi) | 7 hours | 78% | >80% | Generic Fails |
| High (80 mCi) | Initial | 85% | 95% | Pass |
| High (80 mCi) | 6 hours | >80% | >80% | Pass |
| High (80 mCi) | 7 hours | 78% | 79% | Both Fail |
Data synthesized from a comparative study on the radiochemical purity and stability of generic Tc-99m Exametazime versus Tc-99m this compound™. A radiochemical purity of >80% is required for product acceptance.[14]
Experimental Protocols
Protocol 1: Preparation of Technetium Tc99m Exametazime Injection (Unstabilized)
Materials:
-
This compound™ vial (containing exametazime, stannous chloride dihydrate, and sodium chloride)[4][9][15]
-
Shielding container for the vial[11]
-
Sterile 10 mL syringe[11]
-
Sterile eluate from a Technetium-99m generator[11]
-
Sanitizing swabs[11]
Procedure:
-
Place the this compound™ vial in a suitable shielding container.[11]
-
Swab the rubber closure of the vial with a sanitizing swab.[11]
-
Using a 10 mL syringe, inject 5 mL of sterile eluate from a Technetium-99m generator into the shielded vial.[11]
-
Before withdrawing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure within the vial.[11]
-
Shake the shielded vial for 10 seconds to ensure complete dissolution of the powder.[11]
-
Assay the total activity and calculate the required volume for injection.[11]
-
The preparation must be used within 30 minutes of reconstitution.[3]
-
Visually inspect the reconstituted material for any particulate matter before use.[3]
Protocol 2: Radiochemical Purity Measurement
Background: Three potential radiochemical impurities can be present: a secondary Tc99m exametazime complex, free pertechnetate, and reduced-hydrolyzed-technetium Tc99m.[3] A combination of chromatographic systems is necessary for a complete analysis.[3]
System 1: Secondary Complex + Reduced-Hydrolyzed Tc99m
-
Stationary Phase: Whatman paper strip
-
Mobile Phase: 50% Acetonitrile in water
-
Procedure: A 0.5 cm cut above the origin is made after the solvent front is reached.
-
Calculation: % secondary complex + reduced-hydrolyzed Tc99m = 100 * (counts at origin / total counts)
System 2: Pertechnetate
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: 0.9% Saline
-
Procedure: A 0.5 cm cut above the origin is made after the solvent front is reached.
-
Calculation: % Pertechnetate = 100 * (counts at solvent front / total counts)
System 3: Reduced-Hydrolyzed Tc99m
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: Methyl Ethyl Ketone (MEK)
-
Procedure: A 0.5 cm cut above the origin is made after the solvent front is reached.
-
Calculation: % Reduced-Hydrolyzed Tc99m = 100 * (counts at origin / total counts)
Final Calculation of Lipophilic Tc99m Exametazime: % Lipophilic Tc99m Exametazime = 100 - (% from System 1) - (% from System 2)
Note: This is a generalized protocol based on common chromatography techniques for this compound™. Specific details and calculations may vary slightly based on the kit's package insert.[7][11]
Visualizations
References
- 1. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]
- 2. openmedscience.com [openmedscience.com]
- 3. gehealthcare.com [gehealthcare.com]
- 4. snmmi.org [snmmi.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound (Technetium Tc99m Exametazime Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. snmmi.org [snmmi.org]
- 10. reference.medscape.com [reference.medscape.com]
- 11. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 12. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying and troubleshooting the pitfalls of ictal/interictal brain perfusion SPECT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
Validation & Comparative
Ceretec™ vs. HMPAO: A Guide to Terminology and Formulation
For researchers and professionals in drug development and nuclear medicine, precise terminology is paramount. A common point of confusion is the distinction and relationship between "Ceretec" and "HMPAO." This guide clarifies the terminology, details the composition of this compound, and provides relevant experimental data and protocols for its use.
Understanding the Terminology: this compound is a Formulation of HMPAO
Fundamentally, this compound™ is the trade name for a specific, commercially available kit used for the preparation of technetium (99mTc) exametazime injection.[1][2] The active ingredient in this preparation is exametazime , which is a chelating agent that binds to the radioisotope technetium-99m.[1]
HMPAO , or hexamethylpropyleneamine oxime, is the commonly used abbreviation for the chemical name of exametazime.[1][3] Therefore, this compound is not a different compound from HMPAO but rather the branded version of the kit that contains HMPAO (exametazime) for radiopharmaceutical preparation.[4] The terms are often used interchangeably in clinical and research settings, with "HMPAO" referring to the molecule and "this compound" referring to the specific GE Healthcare product.
The technetium-99m complex of HMPAO is a lipophilic, uncharged molecule with a low molecular weight, which allows it to cross the blood-brain barrier.[5][6] This property makes it a valuable agent for cerebral scintigraphy to detect alterations in regional cerebral blood flow in conditions like stroke.[1][7] It is also used for labeling white blood cells (leukocytes) to localize sites of intra-abdominal infection and inflammatory bowel disease.[1][7]
Composition and Formulation
The this compound kit contains a sterile, nonpyrogenic, lyophilized mixture for reconstitution. Understanding the components of this kit is crucial for its proper application.
Table 1: Composition of a Standard this compound™ Vial
| Component | Quantity per Vial | Purpose |
| Exametazime (HMPAO) | 0.5 mg | Active chelating agent for Technetium-99m.[4] |
| Stannous chloride dihydrate | 7.6 µg | Reducing agent for the technetium.[4] |
| Sodium chloride | 4.5 mg | Isotonic agent.[4] |
This table summarizes the primary components of the lyophilized powder in a this compound vial. The kit is sealed under a nitrogen atmosphere and contains no antimicrobial preservatives.[4]
Some this compound kits also include a cobalt stabilizer solution (cobalt (II) chloride 6-hydrate) which can be added after reconstitution to extend the useful life of the prepared radiopharmaceutical.[5][7] Without the stabilizer, the reconstituted agent has a useful life of only 30 minutes; the stabilizer extends this period.[4][5] The cobalt stabilizer is not used for leukocyte labeling procedures.[7]
Experimental Protocols and Quality Control
The preparation of Technetium (99mTc) Exametazime injection requires strict adherence to aseptic techniques. The quality and purity of the final product are critical for accurate diagnostic results.
Radiochemical Purity Determination
Before administration, the radiochemical purity of the prepared 99mTc-exametazime must be determined.[4] Three potential radiochemical impurities can be present:
-
A secondary, less lipophilic technetium-99m exametazime complex.[6]
-
Free pertechnetate (99mTcO4-).[3]
-
Reduced-hydrolyzed-technetium-99m (99mTcO2).[3]
A combination of three chromatographic systems is required to quantify these impurities and determine the percentage of the desired lipophilic 99mTc-exametazime complex.[4][6] The minimum expected radiochemical purity for clinical use is typically around 80%.[3]
Experimental Workflow: Radiochemical Purity Testing
The following diagram illustrates a generalized workflow for assessing the radiochemical purity of a prepared 99mTc-HMPAO injection.
Caption: Diagram 1: Generalized Workflow for Radiochemical Purity Testing of 99mTc-HMPAO.
Performance and Application Data
The performance of 99mTc-HMPAO is characterized by its rapid uptake in the brain and its ability to effectively label leukocytes.
Table 2: Key Performance Parameters of 99mTc-HMPAO (this compound™)
| Parameter | Value/Characteristic | Application Context |
| Brain Uptake | 3.5% to 7.0% of injected dose within 1 minute.[4][5] | Cerebral Scintigraphy |
| Blood Clearance | Rapidly cleared from the blood after IV injection.[4][5] | General |
| Biological Half-life in Brain | Little loss of activity for 24 hours post-injection (except by physical decay).[4] | Cerebral Scintigraphy |
| Leukocyte Labeling | Preferentially taken up by eosinophils (15-25 fold higher than other leukocytes).[8] | Leukocyte Labeled Scintigraphy |
| Recommended Dose (Adults) | Cerebral Scintigraphy: 10 to 20 mCi (370 to 740 MBq).[2][9] | Cerebral Scintigraphy |
| Recommended Dose (Adults) | Leukocyte Labeling: 7 to 25 mCi.[2] | Leukocyte Labeled Scintigraphy |
| In Vitro Stability (Lipophilic Complex) | Converts to less lipophilic species at ~12% per hour.[4][9] | General |
This guide clarifies that this compound is a specific, widely-used brand of HMPAO. The provided data and protocols are essential for researchers and clinicians working with this important radiopharmaceutical, ensuring both accurate terminology and proper application in diagnostic imaging.
References
- 1. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]
- 2. Tc-99m exametazime (HMPAO) - Radio Rx [radiopharmaceuticals.info]
- 3. radiopaedia.org [radiopaedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 7. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. (99m)Tc-HMPAO (this compound) is stored in and released from the granules of eosinophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exametazime (HMPAO) (for the preparation of Tc99m Exametazime injection) [dailymed.nlm.nih.gov]
A Comparative Analysis of Ceretec™ (Technetium-99m Exametazime) and Indium-111 Labeled Leukocytes for Abscess Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely detection of abscesses is critical in managing infectious diseases. In the realm of nuclear medicine, radiolabeled leukocyte imaging remains a cornerstone for diagnosing occult infections. This guide provides a detailed comparative analysis of two prominent agents used for this purpose: Ceretec™ (Technetium-99m exametazime, also known as 99mTc-HMPAO) and Indium-111 (¹¹¹In) labeled leukocytes.
Performance Characteristics at a Glance
A summary of the key performance and physical characteristics of this compound and Indium-111 labeled leukocytes is presented below.
| Feature | This compound™ (⁹⁹ᵐTc-HMPAO) | Indium-111 Oxine |
| Radionuclide | Technetium-99m (⁹⁹ᵐTc) | Indium-111 (¹¹¹In) |
| Half-life | 6 hours | 2.8 days (67 hours)[1] |
| Photon Energy | 140 keV[2] | 174 keV and 247 keV[1] |
| Typical Adult Dose | 185–370 MBq (5–10 mCi)[3][4] | 10–20 MBq (0.3–0.5 mCi)[2] |
| Image Quality | Superior resolution and higher count density[1][5] | Lower resolution compared to ⁹⁹ᵐTc |
| Imaging Time | Earlier imaging (typically 1-4 hours post-injection)[6] | Delayed imaging required (typically 18-24 hours post-injection)[1][3] |
| Radiation Dose | Lower patient radiation dose[6] | Higher patient radiation dose, especially to the spleen[6] |
| Normal Biodistribution | Liver, spleen, bone marrow, kidneys, urinary tract, and gastrointestinal tract[1][5] | Liver, spleen, and bone marrow[1] |
| Primary Advantage | Excellent image quality, lower radiation, faster results.[5][6] | Minimal physiologic bowel and urinary activity, ideal for abdominal/pelvic imaging.[3] |
| Primary Disadvantage | Physiologic bowel and urinary excretion can mimic or obscure abdominal/pelvic abscesses.[1][5][7] | Longer waiting time for imaging, higher radiation dose, and poorer image resolution.[6] |
Quantitative Performance in Abscess Detection
The diagnostic accuracy of both radiopharmaceuticals is crucial for clinical decision-making. The following table summarizes sensitivity and specificity data from a comparative study on intra-abdominal abscess detection.
| Radiopharmaceutical & Imaging Time | Sensitivity | Specificity |
| ⁹⁹ᵐTc-HMPAO (4 hours) | 100% | 62% |
| ⁹⁹ᵐTc-HMPAO (24 hours) | 100% | 0% (due to high physiologic bowel uptake) |
| ¹¹¹In-Oxine (4 hours) | 67% | 90% |
| ¹¹¹In-Oxine (24 hours) | 100% | 86% |
Data from a study on intra-abdominal sepsis detection.[7]
Mechanism of Localization: A Shared Pathway
The diagnostic principle for both this compound and Indium-111 relies on the physiological process of inflammation. An abscess, being a localized collection of pus, is a site of intense inflammation that attracts a large number of leukocytes, predominantly neutrophils.
Once the patient's own leukocytes are extracted, labeled with either ⁹⁹ᵐTc-HMPAO or ¹¹¹In-oxine, and re-injected, they circulate in the bloodstream. These labeled cells retain their normal physiological function and are guided by chemotactic signals—chemical messengers released at the site of infection—to migrate from the blood vessels into the infected tissue. This process, known as diapedesis and chemotaxis, leads to the accumulation of the radiolabeled leukocytes at the abscess site, allowing for its visualization with a gamma camera.[1]
Experimental Protocols
Adherence to standardized protocols is paramount for ensuring the quality and reliability of radiolabeled leukocyte studies. The following methodologies are based on guidelines from the European Association of Nuclear Medicine (EANM).
Leukocyte Labeling Workflow
The general workflow for preparing radiolabeled leukocytes is similar for both this compound and Indium-111, involving blood collection, cell separation, radiolabeling, and quality control before reinjection.
Detailed Methodology for this compound™ (⁹⁹ᵐTc-HMPAO) Labeling
-
Blood Collection : Aseptically draw 40-60 mL of venous blood into a syringe containing an anticoagulant solution (e.g., ACD).
-
Erythrocyte Sedimentation : Add a sedimentation agent (e.g., 6% hydroxyethyl starch) and allow the red blood cells to sediment for approximately 30-60 minutes.
-
Leukocyte-Rich Plasma (LRP) Collection : Carefully collect the LRP supernatant.
-
Cell Pelleting : Centrifuge the LRP to form a leukocyte pellet. Remove and save the leukocyte-poor plasma (LPP).
-
Radiolabeling :
-
Reconstitute a vial of exametazime (HMPAO) with a fresh eluate of ⁹⁹mTc-pertechnetate.
-
Gently resuspend the leukocyte pellet in a small volume of saline or LPP.
-
Add the prepared ⁹⁹ᵐTc-HMPAO to the cell suspension and incubate at room temperature for 15-20 minutes, with gentle swirling.[8]
-
-
Washing : After incubation, add LPP to the labeled cells and centrifuge. Discard the supernatant containing unbound ⁹⁹ᵐTc-HMPAO.[7]
-
Resuspension and Dosing : Gently resuspend the labeled leukocyte pellet in LPP. The typical adult dose is 185–370 MBq (5–10 mCi).[3][4] The labeled cells should be reinjected as soon as possible, preferably within 1-2 hours of labeling.[3]
Detailed Methodology for Indium-111 Oxine Labeling
-
Blood Collection and Cell Separation : The initial steps are identical to the this compound protocol, resulting in an isolated leukocyte pellet.
-
Radiolabeling :
-
Aspirate approximately 20 MBq of ¹¹¹In-oxine into a syringe.
-
Add the ¹¹¹In-oxine solution to the leukocyte cell suspension.
-
Incubate for 10 minutes at room temperature, with periodic gentle swirling.[5]
-
-
Washing : Following incubation, add saline or platelet-poor plasma and centrifuge at 150g for 5 minutes. Remove the supernatant containing unbound ¹¹¹In-oxine.[5]
-
Resuspension and Dosing : Gently resuspend the labeled leukocyte pellet. The typical adult dose is 10–18.5 MBq. The labeled cells should be reinjected as soon as possible, and not later than 1 hour after the completion of the labeling procedure to ensure cell viability.[5]
Imaging Protocols
This compound (⁹⁹ᵐTc-HMPAO) Scintigraphy:
-
Instrumentation : Gamma camera with a low-energy, high-resolution collimator.
-
Imaging Schedule : Early images can be acquired at 1-4 hours post-injection. For suspected abdominal abscesses, earlier imaging is preferred to minimize interference from physiologic bowel activity.
Indium-111 Scintigraphy:
-
Instrumentation : Gamma camera with a medium-energy collimator, using both the 173 and 245 keV photopeaks.[2]
-
Imaging Schedule : Imaging is typically performed at 18-24 hours post-injection to allow for sufficient leukocyte accumulation and background clearance.[3]
Conclusion
The choice between this compound (⁹⁹ᵐTc-HMPAO) and Indium-111 for abscess detection is a nuanced one, guided by the clinical scenario, particularly the location of the suspected abscess.
This compound is often favored for its superior image quality, lower radiation burden, and the convenience of a shorter imaging protocol.[5][6] It is an excellent choice for suspected infections in the extremities, chest, and for inflammatory bowel disease.[1][5]
Indium-111 , despite its longer half-life and higher radiation dose, remains the gold standard for suspected intra-abdominal and pelvic abscesses.[3] Its key advantage is the lack of significant physiologic gastrointestinal and genitourinary excretion, which minimizes the risk of false-positive results that can plague ⁹⁹ᵐTc-HMPAO studies in these regions.[3][7]
Ultimately, a thorough understanding of the strengths and weaknesses of each radiopharmaceutical, as detailed in this guide, is essential for researchers and clinicians to select the most appropriate agent for accurate abscess localization.
References
- 1. The utility of [99mTc]HMPAO-leukocytes for imaging infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and Infection | Radiology Key [radiologykey.com]
- 3. ref.mcbradiology.com [ref.mcbradiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labelling of leukocytes with 99mTc-HMPAO for scintigraphy of inflammatory lesions and abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ceretec SPECT in Neurological Imaging: Validation Against MRI and CT
For researchers, scientists, and drug development professionals, understanding the distinct and complementary roles of various neuroimaging techniques is paramount. This guide provides an objective comparison of Ceretec (Technetium-99m exametazime or HMPAO) Single Photon Emission Computed Tomography (SPECT) with Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) scans in the evaluation of several neurological conditions. The following sections present quantitative data, detailed experimental protocols, and visual workflows to delineate the unique contributions of each modality.
This compound SPECT is a functional neuroimaging technique that provides information about regional cerebral blood flow (rCBF), offering a physiological window into brain function.[1][2] In contrast, MRI and CT are structural imaging modalities that excel at visualizing the brain's anatomy and identifying morphological abnormalities.[2][3] The validation of this compound SPECT findings often involves correlation with these anatomical scans to provide a comprehensive diagnostic picture.
Quantitative Comparison of Imaging Modalities
The diagnostic performance of this compound SPECT, MRI, and CT varies depending on the specific neurological condition being investigated. The following tables summarize key quantitative data from comparative studies in dementia, head injury, epilepsy, and stroke.
Dementia Diagnosis
In the differential diagnosis of dementia, particularly Alzheimer's disease (AD), this compound SPECT offers functional insights that can complement the structural information from MRI and CT.
| Metric | This compound SPECT | Clinical Criteria | Reference |
| Sensitivity (AD vs. Vascular Dementia) | 71.3% | - | [4][5] |
| Specificity (AD vs. Vascular Dementia) | 75.9% | - | [4][5] |
| Sensitivity (AD vs. Frontotemporal Dementia) | 71.5% | - | [4][5] |
| Specificity (AD vs. Frontotemporal Dementia) | 78.2% | - | [4][5] |
| Sensitivity (AD vs. non-dementia patients) | 65.7% | - | [5] |
| Specificity (AD vs. non-dementia patients) | 79.1% | - | [5] |
| Sensitivity for AD (at CDR 0.5) | 80.8% | - | [6] |
| MRI Sensitivity for AD (at CDR 0.5) | 65.5% | - | [6] |
One study noted that while clinical criteria may be more sensitive in detecting AD than brain SPECT (81% versus 74%), SPECT studies provide a higher specificity against other types of dementia (91% versus 70%).[4]
Head Injury Assessment
Following a head injury, SPECT can reveal functional deficits that are not always apparent on structural scans.
| Imaging Modality | Acute Phase Findings | Follow-up Findings (6 months) | Reference |
| This compound SPECT | 49 regions of abnormally low tracer uptake | 30 abnormalities | [7][8] |
| CT | 45 lesions | - | [7][8] |
| MRI | - | 48 abnormalities | [7][8] |
In the acute phase, SPECT showed slightly more abnormalities than CT.[7][8] Notably, 22 of the acute SPECT abnormalities were in regions that appeared normal on CT.[7][8] At the six-month follow-up, MRI showed more abnormalities than SPECT.[7][8] However, 10 of the SPECT deficits were in regions with normal MRI, suggesting that SPECT can identify functional issues not visible structurally.[7][8] Another study found that SPECT showed more focal cerebral lesions than either CT or MRI alone or in combination after closed head injury.[9]
Epilepsy Evaluation
In the presurgical evaluation of epilepsy, SPECT can be crucial for localizing the epileptogenic focus, especially when MRI is non-lesional.
| Modality | Correlation with EEG Foci | Correlation with Pathology Site | Reference |
| This compound SPECT (Interictal & Postictal) | 16 of 20 patients | 17 of 20 patients | [10] |
| CT | 14 of 20 patients | 15 of 20 patients | [10] |
| MRI | 13 of 14 patients | 13 of 14 patients | [10] |
In a study of 20 children with partial epilepsy, the combination of interictal and postictal SPECT abnormalities correlated with EEG foci in 16 of the patients.[10] SPECT, EEG, and CT findings each correlated with the site of pathology in 17, 19, and 15 patients, respectively.[10] In five patients with normal CT scans and one with a normal MRI, SPECT findings still correlated with EEG and pathology results.[10]
Stroke Assessment
In the context of stroke, SPECT can be more sensitive than CT in the early detection of ischemia.
| Imaging Modality | Key Findings | Reference |
| This compound SPECT | Depicts the area of ischemia with greater accuracy than CT or MRI in the acute phase. | [11] |
| Perfusion CT (PCT) | A prospective study showed a highly significant correlation of Tmax detected by PCT with perfusion deficits detected by 99mTc-HMPAO SPECT in patients with internal carotid artery occlusion. | [12] |
| MRI (DWI) | Favored for detecting brain infarctions due to higher sensitivity, especially for small or recent strokes. | [13] |
| CT | Less sensitive than MRI but quicker and more accessible in emergencies; effective at ruling out hemorrhage. | [13][14] |
Early SPECT can depict the area of ischemia with greater accuracy than either CT or MRI after an acute stroke.[11] While MRI with diffusion-weighted imaging (DWI) is highly sensitive for detecting early ischemic changes, CT is often used for its speed and availability to rule out hemorrhage.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized experimental protocols for this compound SPECT, MRI, and CT based on common practices described in the literature.
This compound (99mTc-HMPAO) SPECT Imaging Protocol
-
Patient Preparation: Patients are typically advised to be in a quiet, dimly lit room to minimize sensory input that could affect cerebral blood flow. An intravenous line is inserted.
-
Radiopharmaceutical Administration: A dose of Technetium-99m exametazime (this compound) is injected intravenously. The dosage can vary, with some research protocols using around 270 MBq per scan for activation studies.[15] For baseline perfusion studies, a typical dose is around 536 MBq.[12]
-
Uptake Phase: The radiotracer is taken up by the brain tissue in proportion to regional blood flow. This uptake is relatively stable, allowing for imaging to be performed sometime after the injection.[16]
-
Image Acquisition: The patient is positioned on the SPECT scanner table. Image acquisition typically begins 20 minutes to a few hours after injection.[12] The scanner's gamma camera rotates around the patient's head to acquire a series of 2D images from different angles.
-
Image Reconstruction: The acquired 2D projections are reconstructed into a 3D representation of the radiotracer distribution in the brain.
-
Data Analysis: The reconstructed images are then analyzed, often by comparing regional uptake to a reference region (like the cerebellum) or through statistical parametric mapping to identify areas of hypo- or hyperperfusion.
For epilepsy studies, both interictal (between seizures) and ictal (during a seizure) injections are often performed to identify the seizure onset zone.[17]
MRI and CT Imaging Protocols
Structural imaging protocols vary based on the clinical question.
-
MRI Protocol: A standard brain MRI protocol for neurological evaluation typically includes T1-weighted, T2-weighted, and Fluid-Attenuated Inversion Recovery (FLAIR) sequences to provide detailed anatomical information. For stroke evaluation, Diffusion-Weighted Imaging (DWI) is critical for identifying acute ischemia.[13] Gadolinium-based contrast agents may be used to enhance the visibility of certain pathologies.
-
CT Protocol: A non-contrast CT of the head is often the first-line imaging modality in acute settings like head trauma and stroke to quickly identify hemorrhage or large structural abnormalities.[14] CT angiography (CTA) and CT perfusion (CTP) can provide additional information about blood vessels and cerebral blood flow, respectively.[12][14]
Visualization of Diagnostic Workflows
The following diagrams illustrate the logical relationships and typical workflows involving this compound SPECT, MRI, and CT in a clinical research setting.
Conclusion
This compound SPECT, MRI, and CT each provide unique and valuable information for the assessment of neurological disorders. While MRI and CT offer superior anatomical detail, this compound SPECT provides crucial functional data on regional cerebral blood flow. The integration of these modalities often leads to a more comprehensive and accurate diagnosis. For researchers and drug development professionals, understanding the strengths and limitations of each technique is essential for designing robust studies and interpreting results effectively. The choice of imaging modality should be guided by the specific clinical or research question, with functional imaging like this compound SPECT playing a significant role when structural imaging is normal or when physiological information is paramount.
References
- 1. SPECT imaging of normal subjects with technetium-99m-HMPAO and technetium-99m-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can a SPECT Scan Show Dementia? - Liv Hospital [int.livhospital.com]
- 3. Brain Imaging in Differential Diagnosis of Dementia [practicalneurology.com]
- 4. Systematic review of the diagnostic accuracy of 99mTc-HMPAO-SPECT in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic review of the diagnostic accuracy of 99mTc-HMPAO-SPECT in dementia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SPECT, CT, and MRI in head injury: acute abnormalities followed up at six months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study comparing SPECT with CT and MRI after closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of SPECT, EEG, CT, MRI, and pathology in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPECT imaging of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of perfusion CT and 99mTc-HMPAO SPECT measurement to assess cerebrovascular reserve capacity in patients with internal carotid artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doctronic.ai [doctronic.ai]
- 14. biosciencejournal.net [biosciencejournal.net]
- 15. Functional imaging studies of cognition using 99mTc-HMPAO SPECT: empirical validation using the n-back working memory paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional imaging studies of cognition using 99mTc-HMPAO SPECT: empirical validation using the n-back working memory paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Ceretec and FDG-PET in Neurodegenerative Disease Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroimaging for degenerative diseases, clinicians and researchers primarily turn to two powerful modalities: Single Photon Emission Computed Tomography (SPECT) with Technetium-99m hexamethylpropyleneamine oxime (Ceretec™ or HMPAO-SPECT) and Positron Emission Tomography (PET) with Fluorodeoxyglucose ([18F]FDG). Both techniques offer critical insights into brain function, yet they differ fundamentally in their mechanisms, performance, and clinical utility. This guide provides an objective comparison of this compound and FDG-PET, supported by experimental data, to aid in the selection of the most appropriate imaging tool for research and drug development in neurodegenerative diseases.
Principle of a Method
This compound (HMPAO-SPECT): Mapping Cerebral Blood Flow
This compound is a radiopharmaceutical agent used for SPECT imaging to visualize regional cerebral blood flow (rCBF). The lipophilic 99mTc-HMPAO complex readily crosses the blood-brain barrier and becomes trapped within brain cells. The mechanism involves its conversion to a hydrophilic form, preventing it from diffusing back out of the cells.[1][2] The distribution of the tracer is therefore proportional to cerebral perfusion at the time of injection. In neurodegenerative disorders, neuronal dysfunction and death lead to a localized reduction in metabolic demand, which is tightly coupled to a decrease in blood flow. Consequently, areas of neurodegeneration typically appear as regions of reduced tracer uptake (hypoperfusion) on HMPAO-SPECT scans.
FDG-PET: Visualizing Glucose Metabolism
FDG-PET is a nuclear imaging technique that measures the regional cerebral metabolic rate of glucose (rCMRGlc).[3][4][5][6] [18F]FDG, a glucose analog, is transported across the blood-brain barrier and into neurons and astrocytes via glucose transporters.[3][4][5][6] Once inside the cell, it is phosphorylated by hexokinase, trapping it within the cell. Because [18F]FDG cannot be further metabolized, it accumulates in metabolically active cells. The level of accumulation is proportional to the rate of glucose utilization. Neurodegenerative processes, which impair synaptic function and lead to neuronal loss, result in characteristic patterns of regional hypometabolism that can be detected by FDG-PET.[3][4][5][6]
Comparative Performance Data
Numerous studies have compared the diagnostic performance of this compound-SPECT and FDG-PET in various neurodegenerative diseases, most notably in Alzheimer's disease (AD) and for the differential diagnosis of dementia. The general consensus from the literature is that FDG-PET often demonstrates superior diagnostic accuracy.
| Performance Metric | This compound (HMPAO-SPECT) | FDG-PET | Disease Context | Reference |
| Sensitivity | 65% - 85% | 75% - 99% | Alzheimer's Disease vs. Controls | [7] |
| Specificity | 72% - 87% | 71% - 93% | Alzheimer's Disease vs. Other Dementias | [7] |
| Sensitivity | 71% | 85% | Dementia vs. No Dementia | [8] |
| Specificity | 70% | 90% | Dementia vs. No Dementia | [8] |
| Sensitivity | 21% - 55% | - | Alzheimer's Disease | [9] |
| Specificity | 65% - 80% | - | Alzheimer's Disease | [9] |
| Sensitivity | 63% | 93% | Alzheimer's Disease (Autopsy Confirmed) | [10] |
| Specificity | 75% | 46% | Alzheimer's Disease (Autopsy Confirmed) | [10] |
| Positive Predictive Value | 31% - 61% | - | Alzheimer's Disease (Prevalence 30-50%) | [9] |
| Negative Predictive Value | 23% - 49.6% | - | Alzheimer's Disease (Prevalence 30-50%) | [9] |
| Diagnostic Accuracy | 67% | - | Alzheimer's Disease (Autopsy Confirmed) | [10] |
Table 1: Summary of Quantitative Performance Data for this compound-SPECT and FDG-PET in Dementia Diagnosis.
One study directly comparing the two modalities in 24 patients with a clinical diagnosis of Alzheimer's disease found that FDG-PET identified specific zones of hypometabolism in 79.1% of patients, whereas HMPAO-SPECT was positive in 62.5% of cases, a statistically significant difference.[11][12][13] Another study concluded that while both techniques can distinguish AD patients from controls, FDG-PET is significantly better at differentiating between Alzheimer's disease and vascular dementia.[14] For differentiating Parkinson's disease from atypical parkinsonian syndromes, FDG-PET has also demonstrated superior diagnostic accuracy compared to SPECT imaging.[15]
Experimental Protocols
This compound (HMPAO-SPECT) Protocol
-
Patient Preparation: The patient should rest in a quiet, dimly lit room with minimal environmental stimulation for 15-30 minutes prior to and following the injection to ensure the tracer distribution reflects a baseline brain state.[16][17] If sedation is necessary, it should be administered 5-10 minutes after the radiopharmaceutical injection.[16]
-
Radiopharmaceutical Preparation and Administration: Technetium-99m is used to reconstitute the this compound kit. The typical adult dose ranges from 370 to 1110 MBq (10 to 30 mCi) administered intravenously.[18] For unstabilized 99mTc-HMPAO, the injection should occur within 30 minutes of reconstitution.[17]
-
Image Acquisition: SPECT imaging is typically performed 30-90 minutes after the injection.[19] Planar images may be acquired first, followed by a SPECT acquisition using a high-resolution collimator.[16][18] The acquisition parameters often involve a 128x128 matrix and a non-circular orbit.[16]
FDG-PET Protocol
-
Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to minimize competition for glucose uptake.[20][21] Blood glucose levels should be checked before [18F]FDG administration.[20] Similar to SPECT, the patient should rest in a quiet, dimly lit room before and during the uptake phase (at least 20 minutes) to avoid activation of specific brain regions.[20][22]
-
Radiopharmaceutical Administration: The typical adult dose of [18F]FDG is 5-15 mCi, administered intravenously.[22]
-
Image Acquisition: Imaging typically begins 30-60 minutes after the injection to allow for sufficient tracer uptake in the brain.[20][21] A 3D acquisition mode is commonly used.[22] The patient's head is positioned in a head holder to minimize movement during the scan.[22]
Visualizing the Mechanisms and Workflows
Signaling Pathways and Mechanisms
Caption: Radiotracer mechanisms of action.
Experimental Workflows
Caption: Comparative experimental workflows.
Conclusion
Both this compound-SPECT and FDG-PET are valuable tools in the field of neurodegenerative disease research and drug development. This compound-SPECT provides a reliable measure of regional cerebral blood flow and is widely accessible. However, the evidence suggests that FDG-PET, which measures glucose metabolism, offers superior diagnostic accuracy, particularly in the early and differential diagnosis of dementias.[7][11][12][13] The choice between these modalities will depend on the specific research question, the availability of resources, and the desired level of diagnostic precision. For clinical trials and research studies aiming for the highest sensitivity and specificity in detecting neurodegenerative changes, FDG-PET is often the preferred modality.
References
- 1. Brain energy metabolism in Alzheimer's disease: 99mTc-HMPAO SPECT imaging during verbal fluency and role of astrocytes in the cellular mechanism of 99mTc-HMPAO retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic behavior of technetium-99m-HMPAO in the human brain and quantification of cerebral blood flow using dynamic SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 18F-FDG PET Imaging in Neurodegenerative Dementing Disorders: Insights into Subtype Classification, Emerging Disease Categories, and Mixed Dementia with Copathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. A comparison of FDG-PET and blood flow SPECT in the diagnosis of neurodegenerative dementias: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiologybusiness.com [radiologybusiness.com]
- 9. HM-PAO (this compound) SPECT brain scanning in the diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. The diagnostic difference between 18F- FDG PET and 99mTc-HMPAO SPECT perfusion imaging in assessment of Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. The diagnostic difference between 18F- FDG PET and 99mTc-HMPAO SPECT perfusion imaging in assessment of Alzheimer's disease [irjnm.tums.ac.ir]
- 14. HMPAO SPET and FDG PET in Alzheimer's disease and vascular dementia: comparison of perfusion and metabolic pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PET, SPECT, and MRI imaging for evaluation of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radiology.unm.edu [radiology.unm.edu]
- 17. snmmi.org [snmmi.org]
- 18. snmmi.org [snmmi.org]
- 19. nucleanord.fr [nucleanord.fr]
- 20. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. snmmi.org [snmmi.org]
- 22. PET Protocol - FDG Brain Tumor Protocol [research.childrenshospital.org]
A Comparative Analysis of Ceretec™ and Neurolite® for Cerebral Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diagnostic imaging, the accurate assessment of cerebral perfusion is critical for the diagnosis and management of a multitude of neurological disorders. Single Photon Emission Computed Tomography (SPECT) remains a cornerstone in this field, with its utility heavily reliant on the performance of the radiopharmaceutical agents employed. This guide provides a detailed comparative analysis of two prominent cerebral perfusion agents: Ceretec™ (Technetium Tc99m Exametazime) and Neurolite® (Technetium Tc99m Bicisate).
Overview of Cerebral Perfusion Agents
Cerebral perfusion imaging agents are radiotracers designed to cross the blood-brain barrier and distribute within the brain parenchyma in proportion to regional cerebral blood flow (rCBF).[1][2] The resulting distribution of the radiotracer can be visualized using SPECT, providing a map of brain perfusion. This information is invaluable for evaluating conditions such as stroke, dementia, epilepsy, and traumatic brain injury.[1][3][4][5]
This compound™ (exametazime) , also known as HMPAO, is a lipophilic compound that readily crosses the blood-brain barrier.[6] Once inside brain cells, it is converted to a hydrophilic form, trapping it intracellularly and allowing for SPECT imaging.[6] Neurolite® (bicisate) , or ECD, is another lipophilic agent that also diffuses across the blood-brain barrier and is retained in the brain after enzymatic conversion to a polar metabolite.[7][8]
Comparative Performance Data
The selection of a cerebral perfusion agent is often guided by its pharmacokinetic properties and imaging characteristics. The following tables summarize key quantitative data comparing this compound™ and Neurolite®.
| Parameter | This compound™ (Exametazime/HMPAO) | Neurolite® (Bicisate/ECD) | Reference(s) |
| First-Pass Extraction | ~80% | ~60-70% | [6] |
| Brain Uptake (5 mins post-injection) | 4-7% of injected dose | 4.8-6.5% of injected dose | [6][7] |
| Time to Optimal Imaging | ~20 minutes post-injection | 30-60 minutes post-injection | [7][9] |
| In Vitro Stability (post-reconstitution) | Unstabilized: < 30 minutesStabilized: up to 6 hours | Up to 6-8 hours | [2][6][10][11] |
| Radiochemical Purity Requirement | >80% | >90% | [12] |
| Primary Clearance Route | Renal and Hepatobiliary | Primarily Renal | [6][7] |
| Imaging Characteristic | This compound™ (Exametazime/HMPAO) | Neurolite® (Bicisate/ECD) | Reference(s) |
| Gray-to-White Matter Ratio | ~2.5:1 | Higher than HMPAO | [6] |
| Brain-to-Background Ratio | Lower, with more extracerebral activity | Higher, with less extracerebral activity | [13] |
| Image Quality | Good, but can be affected by in vitro instability | Generally considered to have better image quality and is "easier to interpret" | [6][13] |
Experimental Protocols
Radiopharmaceutical Preparation
This compound™ (Exametazime) Radiolabeling:
The preparation of Technetium-99m exametazime involves the reconstitution of a sterile, non-pyrogenic, lyophilized mixture of exametazime, stannous chloride dihydrate, and sodium chloride with sterile, oxidant-free 99mTc-pertechnetate.[9] For unstabilized this compound™, the generator eluate should be no more than 2 hours old, and the reconstituted product should be used within 30 minutes.[6][14] A stabilized formulation, containing methylene blue, extends the in-vitro stability to 4-6 hours.[11]
Neurolite® (Bicisate) Radiolabeling:
The Neurolite® kit consists of two vials: Vial A containing bicisate dihydrochloride and a reducing agent, and Vial B containing a buffer solution.[15] The preparation involves the addition of sterile 99mTc-pertechnetate to Vial A, followed by the addition of the contents of Vial B.[15] Neurolite® exhibits greater in-vitro stability, being usable for up to six hours post-preparation, and has fewer restrictions on the age of the generator eluate compared to unstabilized this compound™.[2][7][10]
SPECT Imaging Protocol
A generalized SPECT brain perfusion imaging protocol is as follows:
-
Patient Preparation: An intravenous line is placed 15-20 minutes prior to injection. The patient should be in a quiet, dimly lit room with their eyes open and ears unplugged to standardize sensory input.[6][16] They should rest quietly for at least 5-10 minutes before and after the injection.[17]
-
Radiopharmaceutical Administration: The recommended adult dose for this compound™ is 370 to 1110 MBq (10 to 30 mCi), and for Neurolite® is 925 MBq (25 mCi), administered intravenously.[9]
-
Image Acquisition: Imaging is typically performed using a multi-headed SPECT gamma camera equipped with a low-energy, high-resolution collimator.[6]
-
Image Reconstruction and Analysis: Tomographic images are reconstructed and can be analyzed qualitatively by visual inspection or semi-quantitatively by comparing regional counts.[8]
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. openmedscience.com [openmedscience.com]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Articles [globalrx.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Cerebral Perfusion Study - InsideRadiology [insideradiology.com.au]
- 6. auntminnie.com [auntminnie.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. SPECT image analysis using statistical parametric mapping: comparison of technetium-99m-HMPAO and technetium-99m-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snmmi.org [snmmi.org]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. Use of stabilized technetium-99m-exametazime for radiolabeling leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nucleanord.fr [nucleanord.fr]
- 13. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Tc-99m bicisate (ECD) - Radio Rx [radiopharmaceuticals.info]
- 16. Nuclear Medicine Cerebral Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
clinical validation of Ceretec for early stroke detection.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ceretec™ (Technetium Tc 99m Exametazime) Single-Photon Emission Computed Tomography (SPECT) with other prominent imaging modalities for the early detection of ischemic stroke. The following sections detail the performance of this compound SPECT, Computed Tomography (CT), and Magnetic Resonance Imaging (MRI), supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Imaging Modalities
Table 1: Diagnostic Performance of this compound (HMPAO) SPECT
| Study Characteristic | Sensitivity | Specificity |
| Detection of Perfusion Abnormalities in Acute Stroke | 61% - 74% | 88% - 98% |
Table 2: Diagnostic Performance of Computed Tomography (CT)
| Imaging Technique | Sensitivity | Specificity | Overall Accuracy |
| Non-Contrast CT (NCCT) | 26% - 61% | 65% | 54%[1] |
| CT Perfusion (CTP) | 82% (pooled) | 96% (pooled) | Not Reported |
Table 3: Diagnostic Performance of Magnetic Resonance Imaging (MRI)
| Imaging Technique | Sensitivity | Specificity | Overall Accuracy |
| Diffusion-Weighted Imaging (DWI) | 83% - 91% | 95% | 89%[2] |
Experimental Protocols
This compound (Technetium Tc 99m Exametazime) SPECT Protocol
This protocol is based on established guidelines for brain perfusion SPECT using 99mTc-labeled radiopharmaceuticals.
Patient Preparation:
-
Patients should avoid caffeine and alcohol before the scan.
-
To minimize external stimuli that can affect cerebral blood flow, the patient should rest in a quiet, dimly lit room for at least 15 minutes prior to injection.
-
An intravenous line is placed to allow for a calm injection environment.
Radiopharmaceutical Administration:
-
This compound is reconstituted with Technetium-99m pertechnetate.
-
The typical adult dose is 370-740 MBq (10-20 mCi) administered intravenously.[3]
-
The injection should be administered without the patient speaking or being spoken to.
Imaging Acquisition:
-
Imaging is typically performed 30 to 90 minutes after injection.[4]
-
A SPECT gamma camera system is used to acquire tomographic images of the brain.
-
Acquisition parameters are optimized for high resolution, with a typical matrix size of 128x128 and a sufficient number of projections (e.g., 120 projections over 360 degrees).
Computed Tomography (CT) Protocol for Acute Stroke
Non-Contrast CT (NCCT):
-
The patient is positioned on the CT scanner table.
-
A scout image is obtained to plan the scan range, covering the entire brain from the foramen magnum to the vertex.
-
Axial images are acquired without the administration of intravenous contrast material.
CT Perfusion (CTP):
-
Following the NCCT, a bolus of iodinated contrast agent (e.g., 40-50 mL) is administered intravenously via a power injector at a rate of 4-5 mL/s.
-
Dynamic scanning is initiated over a selected brain region (typically 4-8 cm of coverage) to track the passage of the contrast agent.
-
Post-processing software is used to generate perfusion maps, including cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).
Magnetic Resonance Imaging (MRI) Protocol for Acute Stroke
A hyperacute stroke MRI protocol typically includes the following sequences:
-
Diffusion-Weighted Imaging (DWI): This is the most sensitive sequence for detecting acute ischemic stroke within minutes of onset. It measures the random motion of water molecules, which is restricted in areas of cytotoxic edema.
-
Apparent Diffusion Coefficient (ADC) Map: Generated from the DWI data, ADC maps help to differentiate acute ischemia from other conditions that may appear bright on DWI (T2 shine-through).
-
T2-Weighted Imaging (e.g., FLAIR): Fluid-attenuated inversion recovery (FLAIR) is sensitive to vasogenic edema and can help to identify the age of the infarct.
-
Gradient-Recalled Echo (GRE) or Susceptibility-Weighted Imaging (SWI): These sequences are highly sensitive for detecting hemorrhage.
-
MR Angiography (MRA): This can be performed with or without contrast to visualize the intracranial and extracranial vasculature and identify vessel occlusions.
-
Perfusion-Weighted Imaging (PWI): Similar to CTP, PWI involves the administration of a gadolinium-based contrast agent to generate perfusion maps and identify the ischemic penumbra.
Mandatory Visualization
Physiological Mechanism of this compound in Stroke Detection
The diagnostic utility of this compound in stroke detection is based on its ability to cross the blood-brain barrier and its intracellular trapping mechanism, which is dependent on regional cerebral blood flow (rCBF).
Caption: Cellular uptake and trapping of this compound in brain tissue.
Experimental Workflow for Early Stroke Diagnosis
The following diagram illustrates the typical workflow for a patient presenting with acute stroke symptoms, comparing the diagnostic pathways involving this compound SPECT, CT, and MRI.
Caption: Comparative diagnostic workflows for early stroke detection.
References
- 1. MRI better than CT in Early Stroke Diagnosis | AffordableMRI.com [affordablemri.com]
- 2. pjmhsonline.com [pjmhsonline.com]
- 3. Stabilization and multidose use of exametazime for cerebral perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxido-reductive state: the major determinant for cellular retention of technetium-99m-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ceretec Scintigraphy for Diagnosing Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ceretec (99mTc-exametazime or HMPAO) scintigraphy with other imaging modalities for the diagnosis of inflammatory conditions. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate imaging techniques for their specific needs.
Experimental Workflow: 99mTc-HMPAO Labeled Leukocyte Scintigraphy
The following diagram outlines the typical workflow for performing this compound scintigraphy for the diagnosis of inflammatory conditions. This procedure involves the radiolabeling of a patient's own white blood cells (leukocytes) and tracking their accumulation at sites of inflammation.
Key Findings on the Accuracy of this compound Scintigraphy
This compound scintigraphy, specifically 99mTc-HMPAO labeled leukocyte imaging, is a well-established nuclear medicine technique for localizing infection and inflammation. The principle lies in the ability of radiolabeled white blood cells (WBCs) to migrate to and accumulate at sites of inflammation, allowing for their visualization with a gamma camera.
The diagnostic accuracy of this compound scintigraphy has been evaluated for various inflammatory conditions, often in comparison to other imaging modalities. For the diagnosis of inflammatory bowel disease (IBD), 99mTc-HMPAO labeled leukocyte scintigraphy has demonstrated high sensitivity and specificity. In a study comparing it with endoscopy, radiology, and 111In-labeled human polyclonal immunoglobulin G (111In-IgG), the 99mTc-WBC scan showed a sensitivity of 96.3%, specificity of 85.7%, and accuracy of 94.1%.[1] Another study on IBD found that 99mTc-HMPAO is the agent of choice in terms of isotope availability, radiation dosimetry, and image quality for detecting active IBD, with the ability to localize disease as early as 1-hour post-injection.[2]
In the context of intra-abdominal sepsis, a study comparing 4-hour 99mTc-leukocyte scans with 24-hour 111In-leukocyte scans reported a sensitivity of 100% for the 99mTc scan, but a lower specificity of 62% due to physiologic bowel uptake.[3][4] This highlights a limitation of 99mTc-HMPAO for abdominal imaging, where 111In-labeled leukocytes may be preferred due to the lack of normal gastrointestinal excretion.[5]
For musculoskeletal infections, such as prosthetic joint infections, 99mTc-HMPAO-leukocyte scintigraphy has shown improved diagnostic accuracy when a semiquantitative evaluation is added to the qualitative analysis. One study reported that with semiquantitative analysis, the sensitivity, specificity, and accuracy were all 95.8%.[6] In the diagnosis of osteomyelitis, 99mTc-HMPAO labeled WBC scintigraphy is considered a valuable tool, with a systematic review suggesting its accuracy may be comparable to MRI and PET.[7]
In the evaluation of cerebral vasculitis, 99mTc-HMPAO SPECT (which assesses cerebral perfusion rather than leukocyte accumulation) has demonstrated high sensitivity (87.5%) in detecting perfusion abnormalities, suggesting its utility in the early diagnosis of central nervous system involvement in vasculitis.[8]
Experimental Methodologies
A standardized protocol for the labeling of leukocytes with 99mTc-HMPAO is crucial for ensuring the quality and accuracy of the scintigraphic study. The European Association of Nuclear Medicine (EANM) has published guidelines for this procedure.[9][10]
99mTc-HMPAO Labeled Leukocyte Scintigraphy Protocol:
-
Blood Collection and Leukocyte Separation:
-
Approximately 40-60 mL of venous blood is drawn from the patient and mixed with an anticoagulant (e.g., ACD solution).
-
Erythrocyte sedimentation is facilitated using an agent like 6% hydroxyethyl starch (hetastarch).
-
The leukocyte-rich plasma (LRP) is then carefully separated.
-
-
Leukocyte Labeling:
-
The LRP is centrifuged to form a leukocyte pellet.
-
The pellet is washed and then incubated with freshly prepared, unstabilized 99mTc-exametazime (this compound).
-
-
Quality Control:
-
The labeling efficiency (the percentage of radioactivity bound to the leukocytes) is calculated and should typically be greater than 40%.
-
Cell viability is assessed to ensure the functional integrity of the labeled leukocytes.
-
-
Reinjection and Imaging:
-
The suspension of 99mTc-labeled leukocytes is reinjected into the patient intravenously.
-
Planar and/or SPECT (Single Photon Emission Computed Tomography) images are acquired at various time points, typically between 1 and 4 hours, and sometimes at 24 hours post-injection.
-
Alternative Imaging Modalities:
-
Indium-111 Labeled Leukocyte Scintigraphy: The protocol is similar to that of 99mTc-HMPAO labeling, but uses 111In-oxine to radiolabel the leukocytes. Imaging is typically performed at 24 hours post-injection.
-
Gallium-67 Scintigraphy: Gallium-67 citrate is injected intravenously. It binds to transferrin in the plasma and accumulates in areas of inflammation, infection, and tumors. Imaging is usually performed at 48-72 hours post-injection.
-
18F-FDG PET/CT: The patient is injected with the glucose analog 18F-fluorodeoxyglucose (FDG). Inflammatory cells have high glucose metabolism and therefore show increased uptake of FDG. PET (Positron Emission Tomography) scans are typically acquired 60 minutes after injection and are often fused with CT (Computed Tomography) images for better anatomical localization.
Quantitative Data Summary
The following table summarizes the diagnostic accuracy of this compound scintigraphy in comparison to other imaging modalities for various inflammatory conditions.
| Inflammatory Condition | Imaging Modality | Sensitivity (%) | Specificity (%) | Accuracy (%) | Reference |
| Inflammatory Bowel Disease | 99mTc-HMPAO WBC Scintigraphy | 96.3 | 85.7 | 94.1 | [1] |
| Endoscopy | 88.5 | 100 | 90.3 | [1] | |
| Radiology | 73.7 | 75 | 73.9 | [1] | |
| 111In-IgG Scintigraphy | 59.3 | 85.7 | 64.7 | [1] | |
| 99mTc-HMPAO WBC Scintigraphy | 87.8 | 84.5 | - | [11][12] | |
| Ultrasonography | 89.7 | 95.6 | - | [11][12] | |
| MRI | 93.0 | 92.8 | - | [11][12] | |
| CT | 84.3 | 95.1 | - | [11][12] | |
| Intra-abdominal Sepsis | 99mTc-HMPAO WBC (4-hr) | 100 | 62 | - | [3][4] |
| 111In-oxine WBC (4-hr) | 67 | 90 | - | [3][4] | |
| 111In-oxine WBC (24-hr) | 100 | 86 | - | [3][4] | |
| Prosthetic Joint Infection | 99mTc-HMPAO WBC (Qualitative) | 80.4 - 87 | 65.3 - 71.4 | 75.8 - 77.9 | [6] |
| 99mTc-HMPAO WBC (Semiquantitative) | 95.6 | 95.8 | 95.8 | [6] | |
| Osteomyelitis (Diabetic Foot) | 99mTc-HMPAO WBC SPECT/CT | 89 | 35 | - | [13] |
| MRI | 87 | 37 | - | [13] | |
| Cerebral Vasculitis | 99mTc-HMPAO SPECT | 87.5 | - | - | [8] |
Comparison of Imaging Modalities
The choice of imaging modality for diagnosing inflammatory conditions depends on the specific clinical question, the location of the suspected inflammation, and the advantages and disadvantages of each technique.
Conclusion
This compound (99mTc-HMPAO) labeled leukocyte scintigraphy is a highly sensitive and accurate method for diagnosing a variety of inflammatory conditions, particularly inflammatory bowel disease and musculoskeletal infections. Its advantages include good image quality and a lower radiation dose compared to 111In-labeled leukocyte scintigraphy. However, its utility in the abdomen and pelvis can be limited by physiologic bowel and urinary excretion of the radiotracer.
The choice between this compound scintigraphy and other imaging modalities such as 111In-labeled leukocyte scintigraphy, Gallium-67 scintigraphy, and 18F-FDG PET/CT depends on the specific clinical scenario. For suspected intra-abdominal infections, 111In-labeled leukocytes are often preferred due to the absence of gut excretion. Gallium-67 may be useful for chronic inflammation and fever of unknown origin, while 18F-FDG PET/CT offers high sensitivity and excellent resolution, though with less specificity for inflammation versus malignancy. For anatomical imaging and the detection of complications, modalities like MRI and CT remain indispensable and are often used in conjunction with nuclear medicine studies. A thorough understanding of the strengths and limitations of each technique is essential for optimal diagnostic workup and for guiding research and drug development in the field of inflammatory diseases.
References
- 1. [Comparison of endoscopy, radiology and scintigraphy with Tc-99m-exametazine labeled leukocytes and In-111 labeled human polyclonal immunoglobulin G in the diagnosis of inflammatory bowel disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of simultaneous 99mTc-HMPAO and 111In oxine labelled white cell scans in the assessment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of technetium-99m-HM-PAO leukocytes with indium-111-oxine leukocytes for localizing intraabdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of technetium-99m-HM-PAO leukocytes with indium-111-oxine leukocytes for localizing intraabdominal sepsis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Conclusions - Imaging tests for the detection of osteomyelitis: a systematic review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 99m-Tc-HMPAO-SPECT in diagnosis of early cerebral vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for the labelling of leucocytes with (99m)Tc-HMPAO. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iaea.org [iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. Inflammatory bowel disease diagnosed with US, MR, scintigraphy, and CT: meta-analysis of prospective studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
A Comparative Guide to Ceretec™ and Tagged WBC Scans for Infection Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diagnostic imaging for infection and inflammation, radiolabeled leukocyte scintigraphy remains a cornerstone. This guide provides an objective comparison of two prominent methods: Technetium-99m (⁹⁹ᵐTc) exametazime (Ceretec)-labeled white blood cell (WBC) scans and Indium-111 (¹¹¹In)-oxine-labeled WBC scans. This comparison is supported by experimental data to aid researchers and clinicians in selecting the appropriate imaging modality for their specific needs.
Data Presentation: Efficacy at a Glance
The following table summarizes the quantitative data on the diagnostic performance of this compound (⁹⁹ᵐTc-HMPAO WBC) and ¹¹¹In-oxine WBC scans across various clinical indications.
| Clinical Indication | Imaging Agent | Sensitivity (%) | Specificity (%) | Key Findings & Citations |
| Intra-abdominal Sepsis | ⁹⁹ᵐTc-HMPAO WBC (4-hr) | 100 | 62 | High sensitivity but lower specificity due to physiologic bowel uptake.[1] |
| ¹¹¹In-oxine WBC (24-hr) | 100 | 86 | High sensitivity and specificity, considered more reliable for abdominal imaging due to reduced bowel excretion.[1][2] | |
| Inflammatory Bowel Disease (IBD) | ⁹⁹ᵐTc-HMPAO WBC | Superior | Superior | Considered the agent of choice due to better image quality, lower radiation dose, and ability to localize disease as early as 1-hour post-injection.[3] |
| ¹¹¹In-oxine WBC | Lower | Lower | Less optimal image quality and higher radiation dose compared to ⁹⁹ᵐTc-HMPAO for IBD.[3] | |
| Osteomyelitis (General) | ⁹⁹ᵐTc-HMPAO WBC | 88 | 91 | Generally high sensitivity and specificity for osteomyelitis in violated bones.[4] |
| ¹¹¹In-oxine WBC | - | - | Preferred for chronic osteomyelitis.[5] | |
| Acute Osteomyelitis | ⁹⁹ᵐTc-HMPAO WBC | 97.7 | 96.8 | More sensitive for acute than chronic osteomyelitis.[5] |
| Prosthetic Joint Infection (PJI) | ⁹⁹ᵐTc-HMPAO WBC (with bone marrow scintigraphy) | 83-98 (Accuracy) | 83-98 (Accuracy) | High accuracy when combined with bone marrow scintigraphy.[6] A study on chronic PJI showed high sensitivity (1.00) and specificity (0.91) for diagnosis, but lower sensitivity (0.57) for therapy evaluation during antibiotic treatment.[7] |
| ¹¹¹In-oxine WBC (with bone marrow scintigraphy) | 83-98 (Accuracy) | 83-98 (Accuracy) | High accuracy when combined with bone marrow scintigraphy.[6] | |
| Fever of Unknown Origin (FUO) | ⁹⁹ᵐTc-HMPAO WBC | - | - | Generally considered less useful for FUO as the labeled neutrophils primarily accumulate in bacterial infections, which are a minority of FUO cases.[8] |
| ¹¹¹In-oxine WBC | 33 | 83 | Lower sensitivity compared to other modalities for FUO.[9] The clinical utility is considered low for FUO.[2] | |
| Pediatric Infections | ⁹⁹ᵐTc-HMPAO WBC | - | - | Preferred over ¹¹¹In-oxine due to superior resolution, higher count density, and lower radiation dose.[5][10] |
Mechanism of Localization: The Chemotactic Pathway
The underlying principle for both this compound and tagged WBC scans is the physiological process of chemotaxis. Radiolabeled leukocytes, upon re-injection into the patient, migrate to sites of infection or inflammation, guided by chemotactic signals released from these areas. This accumulation of radiolabeled cells allows for visualization using a gamma camera.
References
- 1. Comparative Analysis of 99mTc-MDP Three-Phase Bone Scan with SPECT/CT and 99mTc-HMPAO-Labeled WBC SPECT/CT in the Differential Diagnosis of Clinically Suspicious Post-traumatic Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of simultaneous 99mTc-HMPAO and 111In oxine labelled white cell scans in the assessment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. The Role of Imaging Techniques to Define a Peri-Prosthetic Hip and Knee Joint Infection: Multidisciplinary Consensus Statements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is 99mTc-HMPAO-leukocyte imaging an accurate method in evaluating therapy result in prosthetic joint infection and diagnosing suspected chronic prosthetic joint infection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Nuclear Medicine Imaging Wisely in Diagnosing Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. captions.snmmi.org [captions.snmmi.org]
- 10. Tc-99m Labeled HMPAO white Blood Cell Scintigraphy in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ceretec SPECT Scans versus Histopathology for Brain Perfusion Analysis
For researchers, scientists, and drug development professionals navigating the complexities of neurological assessment, this guide provides a comprehensive comparison of Ceretec (Technetium Tc99m Exametazime) SPECT scans with the gold standard of histopathological analysis. We delve into the quantitative performance of this compound SPECT in diagnosing conditions characterized by altered cerebral perfusion, detail the experimental methodologies, and present a clear workflow for cross-validation.
This compound, a radiopharmaceutical agent, is utilized in Single Photon Emission Computed Tomography (SPECT) to visualize regional cerebral blood flow (rCBF), offering a functional window into brain activity.[1][2][3] Its primary application lies in the differential diagnosis of dementias and the confirmation of brain death.[4][5][6][7][8] However, the ultimate validation of these in-vivo findings rests upon post-mortem histopathological examination. This guide synthesizes data from key studies that have performed this critical cross-validation.
Quantitative Data Summary: this compound SPECT vs. Histopathology
The diagnostic accuracy of this compound SPECT in distinguishing various forms of dementia, particularly Alzheimer's disease, has been a key area of investigation with direct histopathological correlation. The following tables summarize the performance metrics from pivotal studies.
| Performance Metric | Study 1: Dementia Diagnosis (n=73) [4] | Study 2: Dementia Diagnosis (n=49) [5] |
| Sensitivity | Not explicitly stated in abstract | 86.7% |
| Specificity | Not explicitly stated in abstract | 89.5% |
| Positive Predictive Value | Not explicitly stated in abstract | 92.9% |
| Negative Predictive Value | Not explicitly stated in abstract | 81.0% |
| Accuracy | Not explicitly stated in abstract | 87.8% |
Note: The full papers would be required to extract the complete quantitative data for Study 1.
In the context of brain death confirmation, this compound SPECT has demonstrated high reliability when compared with other ancillary tests like angiography, which is considered a proxy for the absence of blood flow confirmed by autopsy. In one study, both SPECT and angiography confirmed brain death in 19 out of 20 patients, with the 20th patient confirmed on a subsequent scan.[9] Another study highlighted that all patients with no brain uptake on SPECT were confirmed as brain-dead by clinical criteria.[10]
Experimental Protocols
The following sections detail the typical methodologies employed in the cross-validation of this compound SPECT results with histopathology.
This compound SPECT Imaging Protocol
-
Patient Preparation: Patients are typically advised to rest in a quiet, dimly lit room to minimize sensory and cognitive stimulation that could alter cerebral blood flow.[2] A stable blood pressure is also important.[6]
-
Radiopharmaceutical Administration: A dose of Technetium-99m (Tc-99m) labeled exametazime (this compound) is administered intravenously.[6] The typical adult dose ranges from 370 to 1110 MBq (10 to 30 mCi).[6]
-
Image Acquisition: Imaging is performed using a multi-detector SPECT gamma camera.[5][11] Dynamic flow images may be acquired immediately after injection, followed by static SPECT images approximately 20 minutes post-injection to allow for tracer distribution.[6][10] The camera rotates around the patient's head to acquire a series of planar images that are then reconstructed into cross-sectional slices.[2]
-
Image Analysis: The reconstructed images are analyzed both visually by a trained physician and quantitatively using software such as Statistical Parametric Mapping (SPM).[4][11] The physician, often blinded to the clinical diagnosis, assesses patterns of hypo- and hyperperfusion.[4][5]
Histopathological Analysis Protocol
-
Brain Tissue Collection: Post-mortem brain tissue is collected at autopsy.
-
Tissue Processing: The brain is fixed, typically in formalin, and then sectioned. Specific brain regions of interest, guided by the SPECT findings and clinical presentation, are selected for detailed examination.
-
Staining and Microscopic Examination: Tissue sections are stained with various histochemical and immunohistochemical stains (e.g., Hematoxylin and Eosin, silver stains, antibodies against amyloid-beta and tau proteins) to identify the pathological hallmarks of neurodegenerative diseases.
-
Pathological Diagnosis: A neuropathologist, blinded to the SPECT results, makes a definitive diagnosis based on the established neuropathological criteria for conditions such as Alzheimer's disease, frontotemporal dementia, etc.
Visualizing the Workflow and Validation Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in the cross-validation process.
Caption: Experimental workflow for this compound SPECT and histopathology.
Caption: Logical relationship of the cross-validation process.
Comparison with Alternative Modalities
While histopathology is the definitive gold standard, other imaging techniques are often used in the diagnostic workup.
-
Computed Tomography (CT): In cases of traumatic brain injury, SPECT has been shown to be more sensitive than CT in detecting intraparenchymal differences in regional cerebral blood flow.[12]
-
Cerebral Angiography: For the confirmation of brain death, SPECT is a noninvasive alternative to the more invasive four-vessel angiography and has shown high concordance.[9]
-
Magnetic Resonance Imaging (MRI): While structural MRI is a cornerstone of neurological diagnosis, functional imaging with SPECT can provide complementary information about cerebral perfusion that is not visible on structural scans.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cerebral Perfusion (this compound) Scan [snig.com.au]
- 3. This compound, used as diagnostic, to visualise blood flow in the brain, 1988-1998 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 4. TC-99m HMPAO Brain Blood Flow Imaging in the Dementias with Histopathologic Correlation in 73 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tc-99m HMPAO SPECT in the differential diagnosis of the dementias with histopathologic confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. Outcomes of patients referred for confirmation of brain death by 99mTc-exametazime scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosis of brain death with technetium 99m hexamethylpropylene amine oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confirmatory tests in the diagnosis of brain death: comparison between SPECT and contrast angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis of brain death: superiority of perfusion studies with 99Tcm-HMPAO over conventional radionuclide cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alzheimer's disease: differences in technetium-99m HMPAO SPECT scan findings between early onset and late onset dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 99mTc-HMPAO SPECT of the brain in mild to moderate traumatic brain injury patients: compared with CT--a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceretec vs. Newer Imaging Modalities: A Comparative Guide for Neuroimaging in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ceretec™ (Technetium-99m exametazime) Single Photon Emission Computed Tomography (SPECT) with newer neuroimaging modalities, including Positron Emission Tomography (PET) with various tracers and Arterial Spin Labeling (ASL) Magnetic Resonance Imaging (MRI). We will delve into the limitations of this compound and highlight the advancements offered by these alternative techniques, supported by experimental data.
Executive Summary
This compound SPECT has long been a valuable tool for assessing regional cerebral blood flow (rCBF), providing insights into brain function in various neurological disorders. However, newer imaging modalities have emerged with significant advantages in terms of resolution, quantification, and specificity for particular molecular pathologies. For researchers and drug development professionals, understanding the nuanced capabilities of each technique is crucial for selecting the most appropriate tool for preclinical and clinical studies. This guide will explore these differences through quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.
Quantitative Data Comparison
The following tables summarize key performance metrics for this compound SPECT compared to FDG-PET, Amyloid PET, and ASL-MRI. Data is compiled from various studies to provide a comparative overview.
| Modality | Parameter | This compound (99mTc-HMPAO) SPECT | FDG-PET | Amyloid PET | Arterial Spin Labeling (ASL) MRI |
| Primary Measurement | Physiological Process | Regional Cerebral Blood Flow (rCBF) | Regional Cerebral Glucose Metabolism | Amyloid-β Plaque Density | Regional Cerebral Blood Flow (rCBF) |
| Spatial Resolution | Typical Value | ~10-12 mm | ~4-6 mm | ~4-6 mm | ~3-4 mm in-plane, 4-8 mm through-plane |
| Temporal Resolution | Imaging Time | 20-40 minutes acquisition | 15-30 minutes acquisition | 10-20 minutes acquisition | 4-10 minutes acquisition |
| Quantification | Accuracy | Semi-quantitative | Quantitative (SUV) | Quantitative (SUVR, Centiloid) | Quantitative (ml/100g/min) |
| Radiation Exposure | Nature | Ionizing (gamma emitter) | Ionizing (positron emitter) | Ionizing (positron emitter) | Non-ionizing |
Table 1: General Performance Characteristics of Neuroimaging Modalities
| Parameter | This compound (99mTc-HMPAO) SPECT | FDG-PET | Amyloid PET |
| Sensitivity for Alzheimer's Disease | 65-85%[1] | 75-99%[1] | >90% (compared to post-mortem diagnosis)[2] |
| Specificity for Alzheimer's Disease | 72-87% (for other neurodegenerative dementias)[1] | 71-93%[1] | >90% (compared to post-mortem diagnosis)[2] |
| Diagnostic Accuracy (AUC) | 0.61 - 0.79[3][4] | 0.71 - 0.81[3][4] | High, but a positive scan is not a direct diagnosis of AD[5] |
Table 2: Diagnostic Performance in Alzheimer's Disease
| Parameter | This compound (99mTc-HMPAO) SPECT | Arterial Spin Labeling (ASL) MRI | 15O-H2O PET (Gold Standard for CBF) |
| Gray/White Matter CBF Ratio | 2.44 ± 0.18[6] | 2.47 ± 0.39[6] | N/A |
| Global CBF (ml/100g/min) | Semi-quantitative | 47.70 ± 9.75[7] | 40.6 ± 4.1[8] |
Table 3: Cerebral Blood Flow (CBF) Measurement Comparison
Physiological Principles and Imaging Workflows
The following diagrams illustrate the fundamental principles behind each imaging modality and their respective experimental workflows.
Caption: Physiological principles of different neuroimaging modalities.
Caption: Generalized experimental workflows for neuroimaging.
Detailed Methodologies
This compound (99mTc-exametazime) SPECT Protocol
-
Patient Preparation: The patient should rest in a quiet, dimly lit room for at least 15 minutes prior to injection to establish a baseline cerebral blood flow state.[9] An intravenous line is placed.[9]
-
Radiopharmaceutical Preparation and Injection: Aseptically reconstitute the this compound kit with Technetium-99m pertechnetate. The recommended adult dose is 370-1110 MBq (10-30 mCi) administered intravenously.[10][11]
-
Uptake Phase: Following injection, there is a waiting period of approximately 15-20 minutes to allow for the tracer to distribute and become trapped in the brain.[9][11]
-
Image Acquisition: The patient is positioned supine on the scanner bed with their head in a holder.[9] SPECT images are acquired for 20-40 minutes using a gamma camera equipped with a high-resolution collimator.[9][12]
-
Image Reconstruction and Analysis: The acquired projection data is reconstructed into transverse, sagittal, and coronal slices. Analysis is typically qualitative (visual inspection of perfusion patterns) or semi-quantitative, comparing regional counts to a reference region like the cerebellum.
FDG-PET Protocol for Dementia Diagnosis
-
Patient Preparation: Patients are required to fast for at least 4-6 hours to ensure stable blood glucose levels. Blood glucose should be checked prior to tracer injection and should ideally be below 200 mg/dL.[13] The patient rests in a quiet, dimly lit room for at least 30 minutes before and during the uptake phase to minimize sensory and cognitive stimulation.[13]
-
Radiopharmaceutical Injection: An intravenous injection of 18F-Fluorodeoxyglucose (FDG) is administered.
-
Uptake Phase: There is a 30-60 minute uptake period during which the FDG is taken up by brain cells.[13]
-
Image Acquisition: The patient is positioned in the PET scanner, and images of the brain are acquired for 15-30 minutes.[13]
-
Image Reconstruction and Analysis: Images are reconstructed with attenuation correction, often using a co-registered CT scan. Analysis is quantitative, typically using Standardized Uptake Value (SUV) calculations to identify regions of hypometabolism.[10][14]
Amyloid PET Protocol
-
Patient Preparation: No specific preparation such as fasting is required.[15]
-
Radiopharmaceutical Injection: An intravenous injection of an amyloid-targeting radiotracer (e.g., Florbetapir-18F, Flutemetamol-18F, or Florbetaben-18F) is administered.[15]
-
Uptake Phase: The uptake period varies depending on the tracer, typically ranging from 30 to 90 minutes.[15][16]
-
Image Acquisition: A PET scan of the brain is performed for 10-20 minutes.[16]
-
Image Reconstruction and Analysis: Images are reconstructed, and analysis involves visual assessment of gray matter uptake compared to white matter.[16] Quantitative analysis is also performed using the Standardized Uptake Value Ratio (SUVR), often with the cerebellum as a reference region, to determine the extent of amyloid plaque deposition.[16]
Arterial Spin Labeling (ASL) MRI Protocol
-
Patient Preparation: No specific patient preparation is required. The patient is positioned in the MRI scanner.
-
Image Acquisition: ASL is an MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer.[17] A series of "labeled" images (where the arterial blood is magnetically inverted) and "control" images (without labeling) are acquired.[17] The recommended technique is pseudo-continuous ASL (pCASL) with background suppression and a 3D readout.[18]
-
Post-Labeling Delay (PLD): A crucial parameter is the post-labeling delay, which is the time between labeling and image acquisition, allowing the labeled blood to reach the brain tissue. A typical PLD is around 1.5 to 2.5 seconds.[19]
-
Image Processing and Analysis: The labeled and control images are subtracted to create a perfusion-weighted image.[17] From this, quantitative cerebral blood flow maps (in ml/100g/min) are calculated using a kinetic model.[20]
Limitations of this compound and Advantages of Newer Modalities
This compound (99mTc-exametazime) SPECT
-
Lower Spatial Resolution: SPECT imaging has inherently lower spatial resolution compared to PET and MRI, which can limit the detection of small or subtle changes in cerebral blood flow.
-
Semi-Quantitative Nature: While relative changes in rCBF can be assessed, absolute quantification is challenging with SPECT, making it less precise for longitudinal studies monitoring treatment effects.
-
Lack of Pathological Specificity: this compound measures blood flow, which is an indirect marker of neuronal activity. It does not provide information about specific molecular pathologies, such as amyloid plaques or tau tangles, which are hallmarks of diseases like Alzheimer's.[5]
-
Radiation Exposure: As a nuclear medicine technique, SPECT involves the administration of a radioactive tracer, which results in radiation exposure to the patient.
Advantages of Newer Modalities
-
FDG-PET:
-
Higher Resolution and Better Quantification: PET offers superior spatial resolution and more accurate quantification of cerebral glucose metabolism compared to SPECT.
-
Direct Measure of Neuronal Function: Glucose metabolism is more directly coupled to synaptic activity than blood flow, potentially offering a more sensitive marker of neuronal dysfunction.
-
-
Amyloid PET:
-
Pathological Specificity: This technique allows for the in-vivo detection and quantification of amyloid-β plaques, a core pathology of Alzheimer's disease.[5] This is a significant advantage for patient stratification and for assessing the efficacy of anti-amyloid therapies.
-
-
Arterial Spin Labeling (ASL) MRI:
-
Non-Invasive: ASL does not require the injection of a contrast agent or radioactive tracer, making it a safer option for repeated measurements, especially in vulnerable populations.[17]
-
High Resolution and Quantification: ASL provides high-resolution, quantitative maps of cerebral blood flow.
-
Integration with other MRI sequences: ASL can be easily integrated into a standard MRI protocol, providing both structural and functional information in a single imaging session.
-
Conclusion
While this compound SPECT has been a foundational tool in neuroimaging, its limitations in resolution, quantification, and specificity are addressed by newer modalities. For researchers and drug development professionals, FDG-PET offers a more sensitive and quantitative assessment of neuronal function. Amyloid PET provides invaluable information on specific disease pathology, crucial for targeted drug development. ASL-MRI emerges as a powerful, non-invasive alternative for quantitative cerebral blood flow measurement with high resolution. The choice of imaging modality should be guided by the specific research question, the need for quantitative data, and the desired level of pathological specificity.
References
- 1. A comparison of FDG-PET and blood flow SPECT in the diagnosis of neurodegenerative dementias: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Support vector machine-based classification of neuroimages in Alzheimer’s disease: direct comparison of FDG-PET, rCBF-SPECT and MRI data acquired from the same individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Comparison of relative CBF maps using pseudo-continuous ASL and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of non-invasive MRI measurements of cerebral blood flow in a large multisite cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. radiology.unm.edu [radiology.unm.edu]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. snmmi.org [snmmi.org]
- 12. radiologysa.com.au [radiologysa.com.au]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. Brain [F-18]FDG PET for Clinical Dementia Workup: Differential Diagnosis of Alzheimer's Disease and Other Types of Dementing Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amyloid Brain PET-CT for Alzheimer's Disease Services - NYC & Westchester | ColumbiaDoctors - New York | ColumbiaDoctors [columbiadoctors.org]
- 16. mdpi.com [mdpi.com]
- 17. radiopaedia.org [radiopaedia.org]
- 18. mriquestions.com [mriquestions.com]
- 19. Head-to-Head Visual Comparison between Brain Perfusion SPECT and Arterial Spin-Labeling MRI with Different Postlabeling Delays in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mri-q.com [mri-q.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ceretec™ (Technetium Tc99m Exametazime)
Effective management and disposal of radiopharmaceutical waste are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ceretec™, a kit for the preparation of Technetium (99mTc) Exametazime injection. Adherence to these protocols is vital for researchers, scientists, and drug development professionals to minimize radiation exposure and mitigate environmental contamination.
Once this compound™ is reconstituted with sodium pertechnetate (99mTc), all materials associated with its preparation and administration, including any unused product, vials, syringes, and personal protective equipment (PPE), must be treated as radioactive waste.[1][2] The primary disposal method for the short-lived radionuclide Technetium-99m is "Decay-in-Storage" (DIS), which allows the radioactivity to naturally decrease to background levels before disposal as regular waste.[1][2][3][4]
Key Quantitative Data for Technetium-99m (99mTc) Disposal
The following table summarizes the essential radiological data for planning the disposal of 99mTc waste. The standard practice for Decay-in-Storage is to hold the waste for a minimum of 10 half-lives, which reduces the radioactivity to less than 0.1% of its original level.[3]
| Parameter | Value | Notes |
| Radionuclide | Technetium-99m (99mTc) | The radioisotope used to reconstitute this compound™. |
| Half-Life | ~6.01 hours | The time it takes for half of the radioactive atoms to decay.[3] |
| Primary Emission | Gamma Radiation | This is the primary radiation hazard to personnel. |
| Recommended Storage for Decay | 10 Half-Lives | A standard safety margin to ensure sufficient decay.[2][3] |
| Minimum Decay Period | ~60 hours (2.5 days) | After this period, the radioactivity is significantly reduced.[3] |
| Activity Reduction after 10 Half-Lives | >99.9% | The remaining radioactivity will be less than 0.1% of the initial amount.[3] |
Experimental Protocol: Decay-in-Storage (DIS) for this compound™ Waste
This protocol outlines the step-by-step methodology for the safe disposal of this compound™ waste reconstituted with 99mTc.
1. Waste Segregation and Collection:
-
Immediately after use, segregate all 99mTc-contaminated waste from other types of waste (e.g., regular trash, chemical waste, or waste contaminated with long-lived radionuclides).[5]
-
Designated waste containers should be used exclusively for 99mTc waste. This prevents the need for extended storage of mixed-radionuclide waste.[5]
-
Collect all contaminated items, including:
-
The original this compound™ vial.
-
Syringes and needles used for reconstitution and administration.
-
Contaminated gloves, absorbent paper, and other PPE.
-
2. Container Selection and Labeling:
-
Use appropriate containers for radioactive waste that are puncture-resistant for sharps and have a tight-fitting lid.
-
The container must be clearly labeled with:
-
The radioactive materials symbol.
-
The words "Caution, Radioactive Material."
-
The radionuclide (Technetium-99m or 99mTc).
-
The date the container was sealed and placed in storage.
-
The calculated date when 10 half-lives will have passed.[6]
-
3. Shielding and Secure Storage:
-
Store the sealed waste container in a designated, secure area with restricted access.[7]
-
Use appropriate shielding, such as lead bricks or a shielded waste container, to minimize radiation exposure to personnel in the vicinity.[7][8] The storage area should be posted with a "Caution, Radioactive Material" sign.
4. Decay-in-Storage Period:
-
Hold the waste in the secure storage area for a minimum of 10 half-lives of 99mTc (approximately 60 hours or 2.5 days).[2][3]
5. Post-Decay Survey:
-
After the 10 half-life decay period, move the container to a low-background area for surveying.
-
Using a calibrated radiation survey meter (e.g., a Geiger-Muller counter), monitor all surfaces of the waste container with any shielding removed.[1][4]
-
The radiation levels must be indistinguishable from the natural background radiation.[1][4]
6. Final Disposal:
-
Once the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.[1][2]
-
Crucially, all radioactive labels and markings must be removed or completely defaced from the container and its contents before disposal. [1][4][6]
-
Dispose of the waste in accordance with your institution's procedures for regular medical or non-hazardous waste.
7. Record Keeping:
-
Maintain a detailed log for all radioactive waste disposals. The record should include:
-
The date of disposal.
-
The survey instrument used.
-
The background radiation level.
-
The radiation level measured at the surface of the waste container.
-
The name of the individual who performed the survey and disposal.[4]
-
Mandatory Visualization: this compound™ (99mTc) Waste Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound™ waste, from initial use to final disposal.
Caption: Workflow for the Decay-in-Storage disposal of this compound™ waste.
References
- 1. scp.nrc.gov [scp.nrc.gov]
- 2. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. droracle.ai [droracle.ai]
- 4. nrc.gov [nrc.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Decay in storage - Radiation Safety - Grand Valley State University [gvsu.edu]
- 7. Safe Handling of Technetium-99M - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 8. lantheus.com [lantheus.com]
Essential Safety and Handling Protocols for Ceretec™
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides critical, procedural guidance for the safe handling of Ceretec™ (exametazime), particularly after reconstitution with Technetium-99m (Tc-99m). Adherence to these protocols is essential for minimizing radiation exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The level of personal protective equipment required for handling this compound™ depends on its state. The non-reconstituted kit, being non-radioactive, does not necessitate special PPE beyond standard laboratory practice. However, once reconstituted with radioactive Technetium-99m, comprehensive protection is mandatory.
Recommended PPE for Handling Radioactive this compound™ (Technetium-99m Exametazime)
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended. A minimum thickness of 4 mil is advised for the inner glove, with a thicker (6-8 mil) glove for the outer layer. | To prevent skin contamination with radioactive material. Nitrile gloves have demonstrated lower permeability to Tc-99m compared to latex and vinyl. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or safety glasses. | To protect eyes from splashes of radioactive material. |
| Radiation Shielding | Lead aprons (0.35 mm Pb equivalent can reduce Tc-99m dose rate by ~50%), thyroid collars, and leaded glasses. | To reduce external radiation exposure to the torso, thyroid, and eyes, respectively. |
| Dosimetry | Whole-body and extremity dosimeters (e.g., ring badges). | To monitor and record radiation dose received by personnel. |
Glove Permeability to Technetium-99m
A study evaluating the permeability of different glove materials to Tc-99m pertechnetate provides valuable data for glove selection. The following table summarizes the findings for contamination after a 15-minute exposure.
| Glove Material | Permeation after 15 minutes | Recommendation |
| Nitrile | Lowest permeation | Most effective |
| Latex | 1.3 times higher permeation than nitrile | Less effective than nitrile |
| Vinyl | 3.3 times higher permeation than nitrile | Least effective |
Data sourced from a study on the effectiveness of polymeric gloves in radioprotection.
Experimental Protocols
Methodology for Assessing Glove Permeability to Radiopharmaceuticals
The following is a detailed methodology based on a study that evaluated the resistance of disposable gloves to contamination from Technetium-99m.
Objective: To determine the breakthrough time and permeation of different glove materials when exposed to a radiopharmaceutical.
Materials:
-
Samples of various glove types (e.g., nitrile, latex, vinyl).
-
Technetium-99m pertechnetate solution.
-
Micropipette.
-
Filter paper (for smear tests).
-
Well-type Sodium Iodide (NaI) scintillation counter.
-
Timer.
Procedure:
-
Sample Preparation: Cut out sections from the palm area of each glove type to be tested.
-
Contamination: Place a small, known volume (e.g., a single drop) of the Technetium-99m solution onto the external surface of the glove material sample.
-
Exposure Time: Start a timer immediately after the application of the radioactive solution.
-
Inner Surface Sampling (Smear Test): At predetermined time intervals (e.g., 5, 10, 15 minutes), wipe the inner surface of the glove material with a piece of filter paper. This is known as a smear or wipe test.
-
Radioactivity Measurement: Place the filter paper from the smear test into a vial and measure the radioactivity using a NaI scintillation counter.
-
Data Analysis: The amount of radioactivity detected on the filter paper from the inner surface indicates the degree of permeation. This can be expressed as a percentage of the initial activity applied to the outer surface.
-
Breakthrough Time Determination: The breakthrough time is the time it takes for a detectable amount of radioactivity to be measured on the inner surface of the glove.
Procedural Diagrams
Logical Workflow for PPE Selection, Use, and Disposal
Caption: PPE Workflow for Radioactive this compound™
Step-by-Step Guide for Handling a this compound™ Spill
Caption: this compound™ Spill Response Plan
Disposal Plan
All materials that have come into contact with reconstituted this compound™, including gloves, lab coats, absorbent paper, vials, and syringes, must be considered radioactive waste.
Operational Plan for Disposal:
-
Segregation: Radioactive waste must be segregated from non-radioactive waste.
-
Collection: Collect all radioactive waste in clearly labeled, shielded containers.[1]
-
Storage for Decay: Due to the short half-life of Technetium-99m (approximately 6 hours), a primary disposal method is "decay-in-storage." Waste should be stored in a secure, designated area for a period of at least 10 half-lives (approximately 60 hours).
-
Monitoring: After the decay period, the waste must be monitored with a radiation survey meter to ensure that its radioactivity is indistinguishable from background radiation.
-
Final Disposal: Once confirmed to be at background levels, the waste can be disposed of as regular biohazardous or chemical waste, depending on its nature.[2] Local regulations must be followed.
By implementing these safety and logistical measures, researchers, scientists, and drug development professionals can handle this compound™ with the highest degree of safety, ensuring personal protection and regulatory compliance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
